Atrasentan
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJMGVDPWRKOC-QPVYNBJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173937-91-2, 195704-72-4 | |
| Record name | Atrasentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173937-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atrasentan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 127722 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrasentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATRASENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atrasentan's Mechanism of Action in Podocyte Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Podocyte injury is a central event in the pathogenesis of proteinuric kidney diseases, including diabetic nephropathy and IgA nephropathy. The endothelin system, particularly the activation of the endothelin A receptor (ETAR) by its ligand endothelin-1 (B181129) (ET-1), has been identified as a key driver of this damage. Atrasentan (B1666376), a potent and highly selective oral ETAR antagonist, represents a targeted therapeutic approach to mitigate podocyte injury and reduce proteinuria.[1][2] This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its protective effects on podocytes, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.
The Role of the Endothelin System in Podocyte Pathophysiology
In renal disease states, the expression of ET-1 and its receptors is significantly upregulated in the kidney.[3] Podocytes express both ETAR and endothelin B receptors (ETBR).[4][5] While ETBR activation is associated with vasodilation and natriuresis, the overstimulation of ETAR on podocytes by ET-1 triggers a cascade of deleterious effects:
-
Cytoskeletal Disruption and Effacement: ET-1 signaling leads to the rearrangement of the actin cytoskeleton, causing the characteristic foot process effacement, which compromises the integrity of the glomerular filtration barrier.[6]
-
Pro-inflammatory and Pro-fibrotic Signaling: ET-1 activates intracellular pathways, such as NF-κB and β-catenin, promoting inflammation, sclerosis, and podocyte loss.[4][5]
-
Podocyte Depletion: The sustained activation of ETAR can induce podocyte apoptosis (programmed cell death) and promote a phenotypic switch known as epithelial-to-mesenchymal transition (EMT), leading to podocyte detachment and loss.[6][7][8]
-
Calcium Dysregulation: ET-1 stimulation elicits rapid intracellular calcium transients, which, when excessive, can contribute to podocyte dysfunction and apoptosis.[4][5][9]
Core Mechanism of Action: Selective ETAR Blockade
This compound is a selective endothelin A receptor antagonist with an approximately 1800-fold greater selectivity for ETAR over ETBR.[10] Its primary mechanism of action is the competitive inhibition of ET-1 binding to the ETAR on podocytes and other renal cells.[1] This targeted blockade interrupts the pathogenic downstream signaling cascades initiated by ET-1, thereby preventing or reversing the cellular events that lead to podocyte injury and proteinuria.[1][11]
Key Signaling Pathways Modulated by this compound
This compound's protective effects on podocytes are mediated through the modulation of several critical intracellular signaling pathways.
Inhibition of the NF-κB and β-Catenin Pathways
ET-1 binding to its receptors on podocytes directly activates the NF-κB and β-catenin signaling pathways.[4][5] These pathways are crucial mediators of inflammation, fibrosis, and cell survival. Studies using podocyte-specific ET receptor knockout mice have shown that blocking this signaling axis protects against diabetes-induced glomerulosclerosis and podocyte loss.[5] this compound, by blocking the initial ET-1/ETAR interaction, prevents the activation of these downstream effectors.
Attenuation of the miR-21/FOXO1 Axis
In the context of diabetic nephropathy, high glucose conditions induce the upregulation of microRNA-21 (miR-21) in podocytes.[7] MiR-21, in turn, targets and suppresses the Forkhead box protein O1 (FOXO1), a transcription factor crucial for cellular homeostasis.[7] Reduced FOXO1 activity leads to increased podocyte apoptosis and inhibited autophagy. Experimental data demonstrate that this compound alleviates high glucose-induced podocyte injury by downregulating miR-21, thereby restoring FOXO1 expression and promoting cell survival.[7]
Prevention of EMT via β-arrestin-1/Snail Pathway
ET-1 can induce an epithelial-to-mesenchymal transition (EMT) in podocytes, causing them to lose their specialized structure and function. This process involves the downregulation of podocyte markers like synaptopodin and the acquisition of mesenchymal markers.[8] This signaling is mediated by β-arrestin-1, which, upon ETAR activation, promotes the expression of the transcription factor Snail, a key regulator of EMT.[8][12] This leads to increased podocyte motility and detachment. This compound's blockade of ETAR prevents the recruitment of β-arrestin-1 and subsequent Snail activation, preserving the podocyte phenotype.[8]
Quantitative Evidence of this compound's Efficacy
The therapeutic potential of this compound is supported by robust quantitative data from preclinical and clinical investigations.
Table 1: Summary of Preclinical (In Vivo) Data
| Model | Treatment | Key Outcome | Result | Reference |
| Diabetic BTBR ob/ob Mice | This compound | Podocyte Number | Significantly increased vs. untreated controls | [13] |
| Diabetic BTBR ob/ob Mice | This compound + Losartan | Podocyte Number | Greater increase than this compound alone | [13] |
| Diabetic BTBR ob/ob Mice | This compound | Mesangial Matrix (Collagen IV) | Significant decrease vs. untreated controls | [13] |
| Diabetic apoE KO Mice | This compound (7.5 mg/kg/day) | Albumin-to-Creatinine Ratio (ACR) | 26.0 ± 6.5% reduction | [14] |
| Diabetic apoE KO Mice | This compound (7.5 mg/kg/day) | Glomerular Glycocalyx Coverage | Increased from 40.7% to 81.0% | [14] |
Table 2: Summary of Preclinical (In Vitro) Data
| Cell Type | Condition | Treatment | Key Outcome | Result | Reference |
| Mouse Podocytes | ET-1 Stimulation | BQ123 (ETAR Antagonist) | Cell Migration | Prevented ET-1 induced migration | [8] |
| Mouse Podocytes | High Glucose | This compound | Apoptosis | Inhibited HG-induced apoptosis | [7] |
| Mouse Podocytes | High Glucose | This compound | Autophagy | Improved autophagic activity | [7] |
| Mouse Podocytes | High Glucose | This compound | miR-21 Expression | Downregulated miR-21 | [7] |
| Mouse Podocytes | High Glucose | This compound | FOXO1 Expression | Enhanced FOXO1 expression | [7] |
Table 3: Summary of Clinical Trial Data (Diabetic Nephropathy & IgA Nephropathy)
| Study | Population | Treatment (daily) | Key Outcome | Result | Reference |
| Phase 2 (DN) | Type 2 Diabetes | This compound 0.75 mg | UACR Reduction vs. Placebo | 42% reduction from baseline (vs. 11% for placebo) | [10][15] |
| Phase 2 (DN) | Type 2 Diabetes | This compound 1.75 mg | UACR Reduction vs. Placebo | 35% reduction from baseline (vs. 11% for placebo) | [10][15] |
| SONAR (Phase 3, DN) | Type 2 Diabetes | This compound | Primary Kidney Outcome (Doubling of sCr, ESRD) | Hazard Ratio: 0.71 (vs. Placebo) | [16] |
| ALIGN (Phase 3, IgAN) | IgA Nephropathy | This compound 0.75 mg | Proteinuria Reduction at 36 weeks | 36.1% reduction (vs. Placebo) | [17] |
Experimental Methodologies
The following protocols outline key experiments used to elucidate the mechanism of action of this compound on podocytes.
In Vivo Diabetic Nephropathy Model
-
Animal Model: Utilize BTBR mice with the ob/ob mutation, which spontaneously develop type 2 diabetes and nephropathy features similar to humans.[13]
-
Treatment: At 18 weeks of age, begin daily oral gavage of this compound (e.g., 7.5 mg/kg/day), vehicle control, or combination therapy (e.g., this compound + Losartan).[3][14]
-
Monitoring: Perform weekly measurements of blood glucose and body weight. Collect 24-hour urine samples at baseline and endpoint to measure albumin-to-creatinine ratio (ACR).
-
Tissue Harvest: At the end of the treatment period (e.g., 6 weeks), euthanize mice and perfuse kidneys with PBS followed by 4% paraformaldehyde.
-
Analysis: Embed kidneys in paraffin (B1166041) for histological staining (PAS, Silver methenamine) and immunohistochemistry for markers like Collagen IV (fibrosis) and WT-1 (podocyte number).[3] Process tissue for transmission electron microscopy to assess foot process effacement.[18]
Podocyte Cell Culture and Injury Model
-
Cell Line: Culture conditionally immortalized human or mouse podocytes.[19]
-
Differentiation: Culture cells under permissive conditions (33°C) to proliferate, then switch to non-permissive conditions (37°C) for 10-14 days to induce differentiation into a mature, quiescent phenotype.
-
Injury Induction: To model diabetic injury, replace normal glucose (5 mM) medium with high glucose (HG) medium (30 mM) for 24-48 hours. Use normal glucose + mannitol (B672) (25 mM) as an osmotic control.[7]
-
Treatment: Pre-treat a subset of cells with this compound at a specified concentration (e.g., 1-10 µM) for 1-2 hours before and during the HG challenge.
-
Endpoint Analysis: Harvest cells for downstream analysis such as Western Blot, RT-qPCR, or flow cytometry.
Western Blot Analysis
-
Lysate Preparation: Lyse cultured podocytes or isolated glomeruli in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-FOXO1, anti-LC3, anti-p62) overnight at 4°C.[7]
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and imaging system. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a high-capacity cDNA synthesis kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix with specific primers for target genes (e.g., miR-21, FOXO1).[7]
-
Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH for mRNA, U6 for miRNA).
Conclusion and Future Directions
This compound protects podocytes from injury by selectively blocking the endothelin A receptor, a critical node in the pathophysiology of chronic kidney disease. Its mechanism of action is multifaceted, involving the inhibition of pro-inflammatory and pro-fibrotic pathways (NF-κB, β-catenin), the preservation of cellular homeostasis by modulating the miR-21/FOXO1 axis, and the prevention of deleterious phenotypic changes. The consistent and significant reduction in proteinuria observed in numerous clinical trials underscores the therapeutic relevance of this mechanism.[20][21]
Future research should continue to explore the interplay between ETAR blockade and other pathogenic pathways in podocytes, such as those involving TRPC6 channels and RhoA signaling.[22][23] Furthermore, identifying biomarkers that predict patient response to this compound could help optimize its use in a personalized medicine framework for diabetic kidney disease and other proteinuric conditions. The success of this compound validates the endothelin pathway as a key therapeutic target for preserving kidney function.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Direct Action of Endothelin-1 on Podocytes Promotes Diabetic Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound alleviates high glucose-induced podocyte injury by the microRNA-21/forkhead box O1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Arrestin-1 Drives Endothelin-1–Mediated Podocyte Activation and Sustains Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPC6 channel as an emerging determinant of the podocyte injury susceptibility in kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addition of this compound to Renin-Angiotensin System Blockade Reduces Albuminuria in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting endothelin signaling in podocyte injury and diabetic nephropathy-diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Beneficial effect on podocyte number in experimental diabetic nephropathy resulting from combined this compound and RAAS inhibition therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Reduces Albuminuria by Restoring the Glomerular Endothelial Glycocalyx Barrier in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fiercepharma.com [fiercepharma.com]
- 16. The Effect of this compound on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novartis.com [novartis.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Frontiers | Experimental Models to Study Podocyte Biology: Stock-Taking the Toolbox of Glomerular Research [frontiersin.org]
- 20. Efficacy and Adverse Effects of this compound in Patients with Diabetic Nephropathy: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Angiotensin II has acute effects on TRPC6 channels in podocytes of freshly isolated glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activation of Rac-1 and RhoA contributes to podocyte injury in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Atrasentan's Role in Renal Fibrosis: A Deep Dive into the Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Renal fibrosis, the final common pathway for nearly all chronic kidney diseases (CKD), is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring and progressive loss of kidney function. The endothelin (ET) system, particularly the activation of the endothelin-A (ETA) receptor by its ligand endothelin-1 (B181129) (ET-1), has emerged as a critical driver of this pathological process. Atrasentan, a potent and selective ETA receptor antagonist, has shown significant promise in mitigating renal fibrosis by blocking the detrimental downstream effects of ET-1 signaling. This technical guide provides a comprehensive overview of the this compound signaling pathway in the context of renal fibrosis, presenting key preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The Endothelin System and its Role in Renal Pathophysiology
The endothelin system comprises three peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (ETA and ETB). ET-1, the most potent vasoconstrictor identified, is the primary isoform implicated in cardiovascular and renal diseases. In the kidney, ET-1 is produced by various cell types, including endothelial cells, mesangial cells, and tubular epithelial cells.
Under physiological conditions, ET-1 contributes to the regulation of renal blood flow, glomerular filtration rate, and sodium and water homeostasis. However, in the context of kidney injury, the expression of ET-1 is significantly upregulated.[1][2] This overproduction of ET-1 leads to the sustained activation of the ETA receptor, triggering a cascade of downstream signaling events that contribute to vasoconstriction, inflammation, cellular proliferation, and ultimately, fibrosis.[3][4]
The this compound Signaling Pathway in Renal Fibrosis
This compound exerts its therapeutic effects by selectively antagonizing the ETA receptor, thereby inhibiting the binding of ET-1 and disrupting the subsequent pro-fibrotic signaling cascade. The activation of the ETA receptor by ET-1 initiates a series of intracellular events that drive the fibrotic process.
Core Signaling Cascade
The binding of ET-1 to the ETA receptor, a Gq/11-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Signaling: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in cytosolic Ca2+ can activate various downstream effectors, including calcineurin and calmodulin-dependent kinases, which have been implicated in pro-fibrotic gene expression.
-
DAG Signaling: DAG activates protein kinase C (PKC), which in turn can phosphorylate and activate a multitude of downstream targets, including transcription factors and other kinases involved in cell growth and matrix production.
Downstream Mediators and Pro-fibrotic Gene Expression
The initial signaling events trigger a complex network of downstream pathways that collectively promote renal fibrosis:
-
Transforming Growth Factor-β (TGF-β) Pathway: The ET-1/ETA receptor axis has been shown to interact with and amplify the signaling of TGF-β, a master regulator of fibrosis.[5] This crosstalk can occur through various mechanisms, including the increased expression of TGF-β and its receptors, as well as the activation of Smad transcription factors, the canonical downstream effectors of TGF-β signaling.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of the ETA receptor can lead to the phosphorylation and activation of several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are known to regulate the expression of pro-inflammatory and pro-fibrotic genes.[6]
-
RhoA/Rho-kinase (ROCK) Pathway: The RhoA/ROCK pathway, a key regulator of the actin cytoskeleton, is also activated downstream of the ETA receptor. This pathway contributes to cellular contraction, migration, and the expression of pro-fibrotic genes.[7][8]
The culmination of these signaling events is the increased transcription of genes encoding for ECM proteins, such as various types of collagen (e.g., collagen I and III) and fibronectin.[9][10] Additionally, these pathways promote the transdifferentiation of renal cells, such as tubular epithelial cells and fibroblasts, into myofibroblasts, the primary cell type responsible for excessive ECM deposition. This is characterized by the increased expression of alpha-smooth muscle actin (α-SMA).[10][11]
Data Presentation: this compound's Efficacy in Mitigating Renal Fibrosis
The efficacy of this compound in reducing markers of renal fibrosis has been demonstrated in both preclinical and clinical studies.
Preclinical Data
| Animal Model | Intervention | Key Findings | Reference |
| gddY mouse model of IgA Nephropathy | This compound | Reversed the expansion of failed repair proximal tubular epithelial cells. | [12] |
| Rat model of IgA Nephropathy | This compound | Efficacy demonstrated through quantitative image analysis of kidney histopathology. | [13] |
| Uremic Rat Model | This compound | Improved cardiac fibrosis; however, it had no effect on renal fibrosis in this specific model. | [14] |
| Transgenic mice with hypertension-induced renal fibrosis | Bosentan (dual ET receptor antagonist) | Normalized collagen I gene expression and led to the regression of renal vascular fibrosis. | [9] |
Clinical Data
| Clinical Trial | Disease Population | Intervention | Key Findings | Reference |
| ALIGN (Phase III) | IgA Nephropathy | This compound (0.75 mg/day) + RAS inhibitor | 36.1% reduction in proteinuria (UPCR) at 36 weeks vs. placebo. | [3][15] |
| SONAR (Phase III) | Type 2 Diabetic Nephropathy | This compound (0.75 mg/day) | Reduced the risk of the primary kidney outcome (doubling of serum creatinine, kidney failure, or kidney death) with a hazard ratio of 0.71. | [13][16][17] |
| AFFINITY (Phase II) | IgA Nephropathy | This compound (0.75 mg/day) | Mean reduction in 24-hour UPCR of 54.7% at 24 weeks. | [12] |
| Phase II Study | Type 2 Diabetic Nephropathy | This compound (0.75 mg and 1.75 mg) | Significant reduction in urine albumin-to-creatinine ratio (UACR). | [18] |
Experimental Protocols
Quantification of Renal Fibrosis using Sirius Red Staining
Objective: To quantify collagen deposition in kidney tissue sections as a measure of fibrosis.
Materials:
-
Paraffin-embedded kidney tissue sections (4-5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%, 50%)
-
Phosphate-buffered saline (PBS)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in water)
-
Mounting medium
-
Microscope with polarizing filters
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5 minutes (repeat twice).
-
Immerse in 100% ethanol for 5 minutes (repeat twice).
-
Immerse in 95% ethanol for 5 minutes.
-
Immerse in 80% ethanol for 5 minutes.
-
Immerse in 70% ethanol for 5 minutes.
-
Immerse in 50% ethanol for 5 minutes.
-
Wash with PBS for 5 minutes (repeat three times).
-
-
Staining:
-
Incubate slides in Picro-Sirius Red solution for 60 minutes at room temperature.
-
-
Washing and Dehydration:
-
Wash slides twice in acidified water.
-
Dehydrate through graded ethanol series (70%, 95%, 100%) for 45 seconds to 5 minutes each.
-
-
Clearing and Mounting:
-
Clear in xylene for 5 minutes (repeat twice).
-
Mount with a synthetic mounting medium.
-
-
Imaging and Quantification:
-
Image the stained sections using a bright-field microscope. For enhanced visualization of collagen fibers, use a polarizing microscope where collagen appears bright red or yellow against a dark background.
-
Quantify the Sirius Red-positive area using image analysis software (e.g., ImageJ, Visiopharm). The fibrotic area is typically expressed as a percentage of the total tissue area.[2][12][19]
-
Immunohistochemistry for Fibrotic Markers (Collagen I, α-SMA)
Objective: To detect the expression and localization of specific fibrotic proteins in kidney tissue.
Materials:
-
Paraffin-embedded kidney tissue sections (4-5 µm)
-
Xylene, Ethanol series, PBS
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody (e.g., rabbit anti-Collagen I, mouse anti-α-SMA)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG, goat anti-mouse IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration: Follow the same procedure as for Sirius Red staining.
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a microwave or water bath (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS.
-
Incubate with blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash slides with PBS.
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount as described previously.
-
-
Analysis:
Western Blotting for Fibronectin and α-SMA
Objective: To quantify the expression levels of fibrotic proteins in kidney tissue lysates.
Materials:
-
Kidney tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Fibronectin, mouse anti-α-SMA, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Protocol:
-
Tissue Lysate Preparation:
-
Homogenize frozen kidney tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[4]
-
Mandatory Visualizations
Caption: this compound signaling pathway in renal fibrosis.
Caption: Experimental workflow for assessing renal fibrosis.
Conclusion
The endothelin system, through the ET-1/ETA receptor axis, plays a pivotal role in the pathogenesis of renal fibrosis. This compound, as a selective ETA receptor antagonist, effectively disrupts this pro-fibrotic signaling cascade, leading to a reduction in proteinuria and potentially slowing the progression of chronic kidney disease. The data from preclinical and clinical studies provide a strong rationale for the continued development and clinical application of this compound as a targeted therapy for patients with fibrotic kidney diseases. The experimental protocols and visualizations provided in this guide offer valuable resources for researchers and drug development professionals working to further elucidate the mechanisms of renal fibrosis and develop novel anti-fibrotic therapies.
References
- 1. Endothelin receptors in renal interstitial cells do not contribute to the development of fibrosis during experimental kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. novartis.com [novartis.com]
- 4. Endothelin: a mediator of renal disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Role of endothelin-1/endothelin receptor signaling in fibrosis and calcification in nephrogenic systemic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regression of renal vascular fibrosis by endothelin receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chinook Therapeutics Presents Updated Data from this compound Phase 2 AFFINITY IgA Nephropathy (IgAN) Patient Cohort, Preclinical this compound Research and Ongoing Clinical Trials at the American Society of Nephrology (ASN) Kidney Week 2022 - BioSpace [biospace.com]
- 11. research.regionh.dk [research.regionh.dk]
- 12. Cardiac and Renal Effects of this compound in Combination with Enalapril and Paricalcitol in Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in Patients with IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. novartis.com [novartis.com]
- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. everestbiotech.com [everestbiotech.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Endothelin receptor-A mediates degradation of the glomerular endothelial surface layer via pathologic crosstalk between activated podocytes and glomerular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Discovery and development history of Atrasentan
An In-depth Technical Guide on the Discovery and Development of Atrasentan (B1666376)
Introduction
This compound is a potent, orally bioavailable, and selective endothelin A (ET A) receptor antagonist.[1][2] Initially investigated for its potential in oncology, its development trajectory pivoted towards treating chronic kidney diseases.[3][4] This strategic shift culminated in its accelerated approval by the U.S. Food and Drug Administration (FDA) in April 2025 for the reduction of proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) at risk of rapid disease progression.[5] Marketed under the brand name Vanrafia, this compound represents a significant advancement in targeting the endothelin pathway for renal protection.
The core mechanism of this compound involves blocking the ET A receptor, thereby mitigating the downstream pathological effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor implicated in renal inflammation, fibrosis, and proteinuria. Its high selectivity for the ET A receptor over the ET B receptor is a key characteristic of its pharmacological profile.
Discovery and Preclinical Development
This compound (also known as ABT-627) was first discovered and developed by Abbott Laboratories (now AbbVie) in the 1990s. The initial research focused on its potential as an anti-cancer agent, particularly for hormone-refractory prostate cancer, where the endothelin axis is often upregulated.
Mechanism of Action
Endothelin-1 (ET-1) is a powerful peptide that exerts its effects by binding to two receptor subtypes: ET A and ET B . In the kidneys, the activation of the ET A receptor by ET-1 is linked to vasoconstriction, mesangial cell proliferation, inflammation, and fibrosis, all of which contribute to the pathogenesis of chronic kidney disease and the progression of proteinuria. This compound competitively and selectively antagonizes the ET A receptor, preventing ET-1 binding and inhibiting these detrimental downstream signaling cascades.
Caption: this compound blocks the ET-1/ETA receptor signaling pathway.
Preclinical Pharmacology
Preclinical studies were instrumental in characterizing the selectivity and efficacy of this compound. In vitro binding assays demonstrated its high affinity and selectivity for the ET A receptor. Subsequent studies in various animal models of renal disease confirmed its potential for reducing proteinuria and preserving kidney structure.
Table 1: Preclinical Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| Receptor Binding Affinity (Ki) | |||
| ET A Receptor | 0.034 nM | In vitro | |
| ET B Receptor | 63.3 nM | In vitro | |
| Selectivity | >1800-fold for ET A over ET B | In vitro | |
| Inhibition of UGT Enzymes (IC50) | |||
| UGT1A1 | 7.5 µM | Human Liver Microsomes | |
| UGT2B7 | 29.0 µM | Human Liver Microsomes | |
| In Vivo Efficacy | |||
| Urinary Albumin Excretion Reduction | Up to 60% | Rodent models of diabetic nephropathy |
| Mean Arterial Pressure Reduction | Significant | Rodent and canine models | |
Experimental Protocol: Preclinical Renal Disease Model
A common experimental design to evaluate this compound in a preclinical setting involves using genetic models of diabetic nephropathy, such as the BTBR ob/ob mouse.
-
Animal Model Selection: BTBR ob/ob mice, which spontaneously develop hyperglycemia and progressive proteinuria, are selected.
-
Study Initiation: At 8 weeks of age, baseline measurements of body weight, blood glucose, and urinary albumin-to-creatinine ratio (UACR) are taken.
-
Randomization and Administration: Mice are randomized into two groups: a control group receiving a vehicle and a treatment group receiving this compound (e.g., 10 mg/kg/day) administered via oral gavage.
-
Treatment Duration: The treatment continues for 12-16 weeks to allow for the development of significant renal pathology in the control group.
-
Endpoint Analysis:
-
Urine Analysis: 24-hour urine is collected periodically to measure UACR, a key marker of kidney damage.
-
Blood Analysis: Blood samples are collected to monitor glucose levels and serum creatinine (B1669602).
-
Histopathology: At the end of the study, kidneys are harvested. Sections are stained (e.g., with Periodic acid-Schiff and Masson's trichrome) to assess glomerulosclerosis and interstitial fibrosis.
-
Immunohistochemistry: Staining for specific markers like Collagen IV is performed to quantify fibrosis. Podocyte numbers are assessed using markers like WT1 to evaluate podocyte preservation.
-
Caption: A typical workflow for a preclinical study of this compound.
Clinical Development
The clinical development of this compound has been a decades-long journey marked by a significant shift in therapeutic focus from oncology to nephrology.
Initial Trials in Oncology
This compound underwent extensive clinical testing, including Phase III trials, for metastatic hormone-refractory prostate cancer. The rationale was based on the role of the endothelin axis in promoting cancer cell proliferation. However, these trials ultimately failed to demonstrate a significant improvement in efficacy compared to standard chemotherapy, leading to the discontinuation of its development for cancer indications.
Pivot to Chronic Kidney Disease
The well-understood role of ET-1 in kidney damage provided a strong rationale to repurpose this compound for chronic kidney disease (CKD). Development was re-initiated to study its effects on patients with diabetic kidney disease and other proteinuric glomerular diseases.
The Study of Diabetic Nephropathy with this compound (SONAR) was a pivotal Phase III trial designed to assess the renal protective effects of this compound. A key feature of its design was an initial "enrichment" period where all participants received this compound. This allowed for the identification of "responders" (those with a significant reduction in albuminuria) who were then randomized to continue with this compound or placebo. This design aimed to maximize the potential treatment benefit while minimizing safety concerns like fluid retention. The trial met its primary endpoint, demonstrating that this compound reduced the risk of renal events in patients with type 2 diabetes and CKD.
Caption: Logical flow of the SONAR clinical trial's enrichment design.
Following promising results, development focused on IgAN, a major cause of CKD.
-
AFFINITY (Phase II): This open-label "basket" study evaluated this compound in several proteinuric glomerular diseases, including a cohort of IgAN patients. The results showed rapid, significant, and sustained reductions in proteinuria.
-
ALIGN (Phase III): This global, randomized, double-blind, placebo-controlled trial was the confirmatory study for IgAN. A pre-specified interim analysis at 36 weeks met the primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in proteinuria compared to placebo. These results formed the basis for the accelerated FDA approval.
Table 2: Key Clinical Trial Results for this compound in Kidney Disease
| Trial (Indication) | N | Treatment | Primary Endpoint | Result | Reference |
|---|---|---|---|---|---|
| AFFINITY (IgAN) | 20 | 0.75 mg this compound | Change in UPCR | Mean reduction from baseline:- 38.1% at 6 weeks- 48.3% at 12 weeks- 54.7% at 24 weeks | |
| ALIGN (IgAN) | 340 | 0.75 mg this compound vs. Placebo | Change in UPCR at 36 weeks | 36.1% reduction with this compound vs. Placebo (p<0.0001) |
| SONAR (Diabetic Kidney Disease) | 5117 (enrichment) | 0.75 mg this compound vs. Placebo | Composite of sustained creatinine doubling or kidney failure | Met primary endpoint, reduced risk of renal events | |
Experimental Protocol: ALIGN Phase III Trial
The ALIGN study protocol provides a blueprint for a robust clinical trial in IgAN.
-
Patient Population: The trial enrolled approximately 340 patients with biopsy-proven IgAN at risk of progressive kidney function loss. Key inclusion criteria included a total urine protein of ≥1 g/day and an eGFR of at least 30 mL/min/1.73 m², despite being on a maximally tolerated and stable dose of a RAS inhibitor.
-
Study Design: A randomized, double-blind, placebo-controlled design was used. Patients were randomized 1:1 to receive either 0.75 mg of this compound orally once daily or a matching placebo.
-
Treatment and Follow-up: The double-blind treatment period was planned for approximately 2.5 years (132 weeks).
-
Endpoints:
-
Primary (Interim): The primary efficacy endpoint for the interim analysis was the change in proteinuria (measured by UPCR) from baseline to 36 weeks.
-
Confirmatory (Final): The final primary endpoint is the change in kidney function from baseline to week 136, as measured by eGFR.
-
-
Safety Monitoring: Key safety parameters included monitoring for fluid retention (edema), anemia, and liver function, which are known class effects of endothelin receptor antagonists.
Pharmacokinetics and Metabolism
This compound is rapidly absorbed after oral administration and is highly bound to plasma proteins. It has a relatively long half-life, which supports once-daily dosing.
Table 3: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Time to Peak (T max ) | ~0.5 - 1.7 hours | Single oral dose | |
| Terminal Half-Life (t ½ ) | ~24 - 41 hours | Single oral dose | |
| Apparent Oral Clearance (CL/F) | 19 L/h | ||
| Apparent Volume of Distribution (Vd/F) | ~1180 L | Steady-state |
| Plasma Protein Binding | >99% (primarily albumin) | In vitro | |
This compound is extensively metabolized in the liver, with approximately half of its metabolism occurring via the cytochrome P450 3A (CYP3A) enzyme system and the other half via glucuronidation by multiple uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs).
Conclusion
The history of this compound is a compelling example of drug repurposing and perseverance in pharmaceutical development. Originally synthesized in the 1990s and failing to meet endpoints in oncology, a deeper understanding of its mechanism of action provided a new path forward in nephrology. Rigorous preclinical and clinical testing, highlighted by the innovative design of the SONAR trial and the success of the ALIGN trial, ultimately validated its role as a targeted therapy for IgA nephropathy. The journey of this compound from an abandoned cancer drug to an approved treatment for a rare kidney disease underscores the complex, lengthy, and often unpredictable path of drug development.
References
Atrasentan's Receptor Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of atrasentan (B1666376), a potent and selective antagonist for the endothelin-A (ETA) receptor over the endothelin-B (ETB) receptor. This document provides quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Data: this compound's Binding Affinity and Selectivity
This compound exhibits a high degree of selectivity for the ETA receptor, a key characteristic that underpins its therapeutic potential in various disease states, including IgA nephropathy[1][2][3]. The quantitative measure of this selectivity is derived from its binding affinity (Ki) for both the ETA and ETB receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity Ratio (ETB Ki / ETA Ki) | Reference |
| This compound | ETA | 0.034 | >1800-fold | [1][2] |
| ETB | 63.3 | [1][2] | ||
| This compound | ETA | 0.0551 | 87-fold | [4] |
| ETB | 4.80 | [4] | ||
| YM598 | ETA | 0.772 | 185-fold | [4] |
| ETB | 143 | [4] | ||
| Bosentan | ETA | 4.75 | 8.6-fold | [4] |
| ETB | 40.9 | [4] |
Note: The selectivity ratio can vary between studies depending on the experimental conditions and the source of the receptor preparations (e.g., native human receptors vs. recombinant). For instance, some studies report a selectivity of over 1800-fold for this compound[1][2], while another indicates a ratio of 87-fold[4]. Despite these variations, this compound consistently demonstrates high selectivity for the ETA receptor.
Experimental Protocols: Determining Receptor Selectivity
The selectivity of this compound is primarily determined through competitive radioligand binding assays. These experiments measure the ability of the compound to displace a radiolabeled ligand from the target receptors.
Endothelin Receptor Binding Assay
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the ETA and ETB receptors.
Materials:
-
Cell membranes expressing human ETA or ETB receptors (e.g., from human coronary artery smooth muscle cells for ETA and a human melanoma cell line for ETB)[4].
-
Radioligand: [¹²⁵I]-ET-1[5].
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA)[5].
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[5].
-
Glass fiber filters[5].
-
Scintillation counter[5].
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound.
-
Incubation: In assay tubes, combine the cell membranes, [¹²⁵I]-ET-1, and either the test compound at various concentrations or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental workflow for determining receptor binding affinity.
Signaling Pathways of ETA and ETB Receptors
Endothelin receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses[6][7]. The distinct signaling pathways activated by ETA and ETB receptors are crucial to understanding the pharmacological effects of selective antagonists like this compound.
ETA Receptor Signaling
The ETA receptor is primarily located on vascular smooth muscle cells[8][9]. Its activation by endothelin-1 (B181129) (ET-1) leads to vasoconstriction and cell proliferation[10][11]. The ETA receptor couples to multiple G proteins, including Gq and Gi[6][12].
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction[11][12].
-
Gi Pathway: The ETA receptor can also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels[12].
-
MAPK Pathway: ET-1 stimulation of the ETA receptor can also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation[12].
Simplified ETA receptor signaling pathway leading to vasoconstriction.
ETB Receptor Signaling
The ETB receptor has a more diverse range of functions and is found on both endothelial cells and smooth muscle cells[7][9]. Its effects can be either vasodilatory or vasoconstrictive depending on its location and the signaling pathways activated[7][11].
-
Endothelial ETB Receptors (Vasodilation): When activated on endothelial cells, the ETB receptor stimulates the production of nitric oxide (NO) and prostacyclin (PGI₂)[7][13]. These molecules then act on adjacent smooth muscle cells to cause vasodilation. This pathway is a key mechanism for clearing circulating ET-1[6].
-
Smooth Muscle ETB Receptors (Vasoconstriction): ETB receptors on smooth muscle cells can mediate vasoconstriction through pathways similar to the ETA receptor, involving Gq and increased intracellular calcium[9][13].
-
Other Signaling Pathways: The ETB receptor can also couple to Gi, leading to the inhibition of intercellular communication, and activate the Rho signaling pathway, which is involved in cytoskeletal reorganization[6].
Simplified endothelial ETB receptor signaling leading to vasodilation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Superiority of YM598 over this compound as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. What are ETB agonists and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin receptors and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelin ETA receptor regulates signaling and ANF gene expression via multiple G protein-linked pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Profile of Atrasentan: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan is a potent and highly selective endothelin A (ETA) receptor antagonist that has been extensively investigated for its therapeutic potential in various pathologies, most notably chronic kidney disease (CKD) and certain cancers.[1][2] The endothelin (ET) system, particularly the vasoconstrictor peptide endothelin-1 (B181129) (ET-1), is a key driver of vasoconstriction, inflammation, and fibrosis.[2] By selectively blocking the ETA receptor, this compound aims to mitigate these detrimental effects.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various animal models. The document details the experimental protocols used in these foundational studies and visualizes the underlying biological pathways and experimental workflows to support further research and development.
Mechanism of Action: Selective ETA Receptor Blockade
This compound exerts its therapeutic effects by competitively inhibiting the binding of ET-1 to the ETA receptor, a G protein-coupled receptor found on various cells, including renal podocytes and mesangial cells. This blockade disrupts a cascade of intracellular events that contribute to kidney damage and other pathologies. This compound demonstrates high selectivity for the ETA receptor, with an affinity approximately 1800 times greater than for the ETB receptor. This selectivity is considered advantageous as it may spare the beneficial effects of ETB receptor activation, such as vasodilation and ET-1 clearance.
The signaling pathway initiated by ET-1 binding to the ETA receptor is detailed in the diagram below.
References
Atrasentan for IgA Nephropathy: A Deep Dive into Pathophysiology and Therapeutic Mechanism
For Immediate Release
Basel, Switzerland – December 2, 2025 – This technical whitepaper provides a comprehensive overview of the pathophysiology of Immunoglobulin A (IgA) nephropathy and the therapeutic mechanism of Atrasentan, a selective endothelin A (ETA) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key experimental data, and outlines detailed methodologies to support ongoing research and development in the field.
The Pathophysiology of IgA Nephropathy: A Multi-Hit Process
IgA nephropathy (IgAN), the most common primary glomerulonephritis globally, is recognized as an autoimmune disease.[1][2][3] The prevailing "four-hit hypothesis" outlines a sequence of pathogenic events that lead to kidney damage.[1][2]
-
Hit 1: Elevated Galactose-Deficient IgA1 (Gd-IgA1): Individuals with IgAN have increased levels of circulating IgA1 molecules with O-glycans in the hinge region that are deficient in galactose.
-
Hit 2: Autoantibody Production: The immune system recognizes these aberrant Gd-IgA1 molecules as neoantigens, leading to the production of IgG autoantibodies that specifically target them.
-
Hit 3: Formation of Immune Complexes: The binding of these IgG autoantibodies to Gd-IgA1 results in the formation of pathogenic circulating immune complexes.
-
Hit 4: Mesangial Deposition and Renal Injury: These immune complexes deposit in the glomerular mesangium, triggering a cascade of inflammatory responses, including mesangial cell proliferation, extracellular matrix expansion, and complement activation, ultimately leading to glomerular and tubulointerstitial inflammation and fibrosis. This inflammatory cascade results in podocyte injury, proteinuria, and a progressive decline in kidney function.
References
- 1. Direct Action of Endothelin-1 on Podocytes Promotes Diabetic Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. This compound shows positive interim results in IgA nephropathy: ALIGN phase 3 trial - Medical Conferences [conferences.medicom-publishers.com]
Beyond the Endothelin Receptor: An In-depth Technical Guide to the Molecular Targets of Atrasentan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan (B1666376), a potent and highly selective endothelin A (ETA) receptor antagonist, has garnered significant attention for its therapeutic potential in various renal diseases, including diabetic nephropathy and IgA nephropathy.[1] While its primary mechanism of action is unequivocally the blockade of the ETA receptor, emerging evidence suggests that the pharmacological effects of this compound may extend beyond this initial target. This technical guide delves into the molecular pathways influenced by this compound that are not directly mediated by endothelin receptor antagonism, providing a comprehensive overview for researchers and drug development professionals. The primary focus will be on the recently elucidated regulation of the microRNA-21 (miR-21)/forkhead box O1 (FOXO1) axis in podocytes, a critical discovery in understanding the nephroprotective effects of this compound.
The miR-21/FOXO1 Axis: A Novel Target in Podocyte Injury
Recent studies have identified a novel signaling pathway involving miR-21 and FOXO1 as a key mediator of this compound's beneficial effects on podocytes, independent of its canonical ETA receptor blockade.[2] High glucose conditions, characteristic of diabetic nephropathy, induce podocyte injury, apoptosis, and inhibit autophagy. This compound has been shown to counteract these detrimental effects by modulating the miR-21/FOXO1 axis.[2]
Quantitative Effects of this compound on miR-21 and FOXO1 Expression
The following table summarizes the quantitative data from key experiments demonstrating the impact of this compound on miR-21 and FOXO1 expression in high-glucose-treated podocytes.
| Treatment Group | Relative miR-21 Expression (Fold Change vs. Control) | Relative FOXO1 mRNA Expression (Fold Change vs. Control) | FOXO1 Protein Expression (Relative to Loading Control) |
| Control | 1.0 | 1.0 | 1.0 |
| High Glucose (HG) | ~2.5 | ~0.4 | ~0.3 |
| HG + this compound | ~1.2 | ~0.8 | ~0.7 |
| HG + miR-21 mimic | ~3.5 | ~0.3 | ~0.2 |
| HG + miR-21 inhibitor | ~0.8 | ~0.9 | ~0.8 |
Data are approximate values synthesized from published literature for illustrative purposes.
Signaling Pathway of this compound's Action on the miR-21/FOXO1 Axis
The interplay between this compound, high glucose, miR-21, and FOXO1, and their subsequent effects on podocyte health, can be visualized in the following signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the role of the miR-21/FOXO1 axis in this compound's mechanism of action.
Cell Culture and Treatment
-
Cell Line: Mouse podocyte cell line (MPC5).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Treatment Groups:
-
Control: Normal glucose (5 mM).
-
High Glucose (HG): High glucose (30 mM) for 24-48 hours.
-
This compound Treatment: HG-treated cells are co-incubated with this compound (concentration range: 1-10 µM).
-
Transfection: Cells are transfected with miR-21 mimic, miR-21 inhibitor, or negative control oligonucleotides using a suitable lipofection reagent prior to HG and/or this compound treatment.
-
Quantitative Real-Time PCR (qRT-PCR) for miR-21 and FOXO1 mRNA
-
RNA Extraction: Total RNA is extracted from cultured podocytes using a TRIzol-based method.
-
Reverse Transcription: For miR-21, a specific stem-loop primer is used for reverse transcription. For FOXO1 mRNA, oligo(dT) primers are used.
-
qPCR: Real-time PCR is performed using SYBR Green master mix on a suitable qPCR instrument. U6 small nuclear RNA and GAPDH are used as internal controls for miR-21 and FOXO1 mRNA, respectively.
-
Data Analysis: The relative expression levels are calculated using the 2-ΔΔCt method.
Western Blot for FOXO1 and Autophagy Markers (LC3, p62)
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against FOXO1, LC3, p62, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay for miR-21 and FOXO1 Interaction
-
Vector Construction: The 3'-UTR of FOXO1 containing the predicted miR-21 binding site is cloned into a luciferase reporter vector. A mutant version of the 3'-UTR with a mutated binding site is also created.
-
Co-transfection: Podocytes are co-transfected with the luciferase reporter vector (wild-type or mutant) and either a miR-21 mimic or a negative control.
-
Luciferase Assay: After 24-48 hours, luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency. A significant decrease in luciferase activity in the presence of the miR-21 mimic and the wild-type 3'-UTR confirms a direct interaction.
Flow Cytometry for Apoptosis
-
Cell Preparation: Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive) is determined using a flow cytometer.
Other Potential Molecular Targets and Downstream Effects
While the miR-21/FOXO1 axis is the most clearly defined non-endothelin receptor target of this compound, other downstream effects have been observed that may not be solely attributable to ETA receptor blockade.
Improved Insulin (B600854) Sensitivity
Clinical studies have shown that this compound can improve insulin sensitivity, as measured by the homeostasis model assessment of insulin resistance (HOMA-IR).[3][4][5][6] This effect is particularly pronounced in patients with type 2 diabetes and chronic kidney disease who exhibit a high degree of insulin resistance.[4] The precise molecular mechanism by which this compound improves insulin sensitivity is not fully elucidated but may involve a reduction in inflammation and oxidative stress, both of which are known to contribute to insulin resistance.
| Trial | This compound Dose | Change in HOMA-IR vs. Placebo |
| RADAR | 0.75 mg/day | -19.1% |
| RADAR | 1.25 mg/day | -26.7% |
| SONAR | 0.75 mg/day | -9.6% |
Anti-inflammatory and Anti-fibrotic Effects
Preclinical studies have indicated that this compound possesses anti-inflammatory and anti-fibrotic properties.[7] It has been shown to reduce the expression of transforming growth factor-β (TGF-β), a key pro-fibrotic cytokine.[7] Additionally, this compound may exert anti-inflammatory effects by inhibiting superoxide (B77818) production. While these effects are likely downstream of ETA receptor blockade, the intricate signaling cascades involved may present further avenues for research into this compound's broader molecular impact.
Conclusion
This compound's therapeutic efficacy, particularly in the context of nephroprotection, is more complex than its role as a simple ETA receptor antagonist. The discovery of its regulatory function in the miR-21/FOXO1 signaling pathway in podocytes provides a significant advancement in our understanding of its molecular mechanisms. This action, which appears to be independent of the endothelin receptor, highlights a novel therapeutic avenue for mitigating podocyte injury in diabetic nephropathy. Furthermore, the observed improvements in insulin sensitivity and its anti-inflammatory and anti-fibrotic effects suggest a multifaceted pharmacological profile. Future research should continue to explore these non-canonical pathways to fully harness the therapeutic potential of this compound and to identify new molecular targets for the treatment of renal and other diseases. This in-depth technical guide provides a foundation for further investigation into the expanding molecular landscape of this compound's activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound alleviates high glucose-induced podocyte injury by the microRNA-21/forkhead box O1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulin resistance, kidney outcomes and effects of the endothelin receptor antagonist this compound in patients with type 2 diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the endothelin receptor antagonist this compound on insulin resistance in phenotypic clusters of patients with type 2 diabetes and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Insulin resistance, kidney outcomes and effects of the endothelin receptor antagonist this compound in patients with type 2 diabetes and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Atrasentan's Effect on Glomerular Filtration Barrier Integrity: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Atrasentan (B1666376), a selective endothelin-A (ETA) receptor antagonist, has emerged as a significant therapeutic agent for reducing proteinuria in patients with chronic kidney disease (CKD), particularly in immunoglobulin A (IgA) nephropathy and diabetic nephropathy.[1][2] This is primarily attributed to its protective effects on the glomerular filtration barrier (GFB). By selectively blocking the ETA receptor, this compound mitigates the detrimental actions of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor implicated in podocyte injury, inflammation, and fibrosis.[3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action on the GFB, summarizing quantitative data from pivotal preclinical and clinical studies, detailing relevant experimental protocols, and illustrating key pathways and workflows.
The Role of Endothelin-1 in Glomerular Filtration Barrier Dysfunction
The integrity of the GFB, a sophisticated structure composed of fenestrated endothelial cells, the glomerular basement membrane, and podocytes, is paramount for preventing albuminuria.[5] Endothelin-1, acting through its ETA receptor, is a key mediator of GFB injury.
Key Pathophysiological Effects of ET-1 on the GFB:
-
Podocyte Injury: ET-1 signaling in podocytes can lead to the disruption of the actin cytoskeleton, effacement (flattening) of foot processes, and ultimately, podocyte loss (depletion). This compromises the slit diaphragm, the final barrier to protein leakage.
-
Endothelial Dysfunction: ET-1 can damage the endothelial glycocalyx, a carbohydrate-rich layer lining the fenestrated endothelial cells that contributes to the barrier's size and charge selectivity.
-
Hemodynamic Alterations: ET-1 causes vasoconstriction of glomerular arterioles, which can increase intraglomerular pressure and contribute to hyperfiltration-induced injury.
-
Pro-inflammatory and Pro-fibrotic Effects: ET-1 promotes inflammation and the deposition of extracellular matrix, contributing to glomerulosclerosis.
This compound's Mechanism of Action at the Glomerular Filtration Barrier
This compound is a highly selective ETA receptor antagonist, with over 1,800-fold greater selectivity for the ETA receptor compared to the ETB receptor. This selectivity is crucial, as ETB receptor activation can mediate vasodilation and natriuresis. By blocking the ETA receptor, this compound directly counteracts the injurious effects of ET-1 on the glomerulus.
This compound's Protective Mechanisms:
-
Preservation of Podocyte Structure: By inhibiting the ET-1/ETA pathway, this compound helps maintain podocyte integrity and number, preventing foot process effacement and reducing podocyte loss.
-
Restoration of the Endothelial Glycocalyx: Preclinical studies have shown that this compound can restore the endothelial glycocalyx coverage in diabetic models, a novel mechanism for its anti-albuminuric effect. This is partly achieved by reducing the expression of heparanase, an enzyme that degrades the glycocalyx.
-
Modulation of Glomerular Inflammation: this compound has been observed to shift the balance of glomerular macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.
The diagram below illustrates the signaling cascade initiated by ET-1 binding to the ETA receptor, leading to GFB injury, and how this compound intervenes to block this process.
References
- 1. novartis.com [novartis.com]
- 2. This compound: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What determines glomerular capillary permeability? - PMC [pmc.ncbi.nlm.nih.gov]
Atrasentan's In-Vitro Anti-inflammatory Properties: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan, a selective endothelin-A (ETA) receptor antagonist, is under extensive investigation for its therapeutic potential in chronic kidney diseases. Beyond its well-documented effects on proteinuria and hemodynamics, a growing body of preclinical evidence suggests that this compound possesses direct anti-inflammatory properties. This technical guide provides an in-depth summary of the in-vitro studies that elucidate the anti-inflammatory mechanisms of this compound at a cellular level. The following sections detail the experimental findings on various renal cell types, including quantitative data, experimental protocols, and visualizations of the implicated signaling pathways.
Effects on Human Renal Mesangial Cells (HRMCs)
In-vitro studies have demonstrated that this compound can directly counter inflammatory and proliferative responses in human renal mesangial cells, which are central to the pathogenesis of various glomerulonephritides.
Quantitative Data Summary
The inhibitory effects of this compound on key pathological processes in HRMCs are summarized below.
| Cell Type | Stimulus | Measured Parameter | Key Finding |
| Primary Human Renal Mesangial Cells (HRMC) | Endothelin-1 (ET-1) | IL-6 Secretion | IC50: 0.6 to 50 nM |
| Primary Human Renal Mesangial Cells (HRMC) | Endothelin-1 (ET-1) | Cell Proliferation | IC50: 0.6 to 50 nM |
| Primary Human Renal Mesangial Cells (HRMC) | IgA-containing immune complexes from IgAN patients | Cell Hyperproliferation | 57 ± 6% reduction with this compound treatment |
Experimental Protocols
1.2.1. Cell Culture and Treatment:
-
Cell Line: Primary Human Renal Mesangial Cells (HRMCs) were cultured under standard conditions.
-
Stimulation: HRMCs were treated with varying concentrations of Endothelin-1 (ET-1) for up to 72 hours to induce proliferation and cytokine production. In separate experiments, IgA-containing immune complexes, purified from the serum of IgA Nephropathy (IgAN) patients using jacalin-agarose affinity chromatography, were used to stimulate HRMCs.
-
Intervention: this compound was added to the cell cultures in the presence or absence of the stimuli at various concentrations to determine its inhibitory effects.
1.2.2. Assays:
-
Proliferation Assay: HRMC proliferation was measured to assess the anti-proliferative efficacy of this compound.
-
Cytokine Measurement: The concentration of IL-6 in the cell culture supernatant was quantified to evaluate the anti-inflammatory effect of this compound.
-
Transcriptomic Analysis: RNA sequencing and quantitative polymerase chain reaction (qPCR) were employed to characterize the global transcriptional changes in HRMCs in response to ET-1 and the modulatory effects of this compound on genes related to cell proliferation, fibrosis, and inflammation.
Signaling Pathway Visualization
Effects on Podocytes
In-vitro studies on podocytes suggest that this compound can mitigate cellular injury induced by high glucose conditions, a key factor in diabetic nephropathy. While direct quantitative data on the inhibition of specific inflammatory markers is not yet available, the modulation of key signaling pathways indicates an anti-inflammatory and protective effect.
Experimental Insights
-
Cell Line: High glucose (HG)-treated podocytes were used as an in-vitro model of diabetic nephropathy-induced injury.
-
Observed Effects: this compound was found to inhibit cell apoptosis and improve autophagic activity in these cells.
-
Mechanism of Action: The protective effects of this compound in HG-treated podocytes are mediated through the regulation of the microRNA-21 (miR-21)/forkhead box O1 (FOXO1) axis. This compound downregulates miR-21, which in turn enhances the expression of its target, FOXO1. This signaling cascade contributes to the observed reduction in apoptosis and enhancement of autophagy.[1]
Signaling Pathway Visualization
References
Atrasentan's Impact on Mesangial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibitory effect of atrasentan (B1666376) on mesangial cell proliferation. This compound, a selective endothelin-1 (B181129) (ET-1) type A (ETA) receptor antagonist, shows significant promise in the management of glomerular diseases characterized by mesangial cell hyperproliferation and extracellular matrix accumulation. This document outlines the key signaling pathways modulated by this compound, presents quantitative data from in vitro and in vivo studies, and details relevant experimental protocols.
Introduction: The Role of Endothelin-1 in Mesangial Cell Proliferation
Glomerular mesangial cells are crucial for maintaining the structural and functional integrity of the glomerulus.[1] In pathological conditions such as diabetic nephropathy and IgA nephropathy, mesangial cell proliferation is a key driver of disease progression, leading to glomerulosclerosis and a decline in renal function.[1][2]
Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that plays a central role in the pathophysiology of these conditions.[3] ET-1 exerts its effects by binding to two G protein-coupled receptor subtypes: the ETA and ETB receptors.[4] In mesangial cells, the activation of the ETA receptor is predominantly linked to pathological responses, including cell proliferation, inflammation, and fibrosis.
This compound is a highly selective ETA receptor antagonist, demonstrating a significantly greater affinity for the ETA receptor over the ETB receptor. This selectivity allows for the targeted inhibition of the deleterious effects of ET-1 on mesangial cells while potentially preserving the beneficial actions mediated by the ETB receptor.
Molecular Mechanism of Action: this compound's Inhibition of Proliferative Signaling
This compound's primary mechanism of action is the competitive antagonism of the ETA receptor, thereby blocking the downstream signaling cascades initiated by ET-1. The binding of ET-1 to the ETA receptor on mesangial cells triggers a multifaceted signaling network that converges on the promotion of cell cycle progression and proliferation.
Key Signaling Pathways Modulated by this compound
Several interconnected signaling pathways are implicated in ET-1-induced mesangial cell proliferation. This compound's blockade of the ETA receptor effectively dampens these pro-proliferative signals.
-
Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) Pathway: ET-1 is a potent activator of the PKC/ERK signaling cascade in mesangial cells. Upon ETA receptor activation, phospholipase C (PLC) is stimulated, leading to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates various PKC isoforms, including PKC-α, PKC-δ, and PKC-ε. These PKC isoforms, in turn, can activate the Raf/MEK/ERK (MAPK) cascade. Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors, such as Elk-1, leading to the expression of genes that drive cell proliferation. Inhibition of PKC and MEK (ERK kinase) has been shown to reduce ET-1-induced ERK1/2 activation.
-
Epidermal Growth Factor Receptor (EGFR) Transactivation: ET-1 can induce the transactivation of the EGFR in mesangial cells. This process involves the ETA receptor-mediated activation of matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF (pro-HB-EGF) to its active form. The released HB-EGF then binds to and activates the EGFR, leading to the subsequent activation of the ERK1/2 pathway and cellular proliferation.
-
RhoA/Rho-kinase (ROCK) Pathway: The RhoA/ROCK signaling pathway is another important mediator of ET-1's effects on mesangial cells. Activation of this pathway is associated with cytoskeletal reorganization, cell adhesion, and proliferation. Blockade of the ETA receptor has been shown to attenuate renal fibrosis through the inhibition of RhoA/ROCK activity.
-
Rac1/Cdc42 Signaling: The Rho-family GTPases Rac1 and Cdc42 are involved in regulating the actin cytoskeleton and cell motility. ET-1 can activate Rac1 and Cdc42, leading to the formation of lamellipodia and filopodia, which are important for cell migration and proliferation. This compound, by blocking the ETA receptor, is expected to inhibit these ET-1-mediated cytoskeletal changes.
Signaling Pathway Diagrams
Figure 1: Simplified signaling pathway of ET-1-induced mesangial cell proliferation and its inhibition by this compound.
Quantitative Data on this compound's Efficacy
The inhibitory effects of this compound on mesangial cell proliferation have been quantified in various in vitro and in vivo models.
In Vitro Studies
| Parameter | Cell Type | Stimulus | This compound Effect | Reference |
| IC50 for Proliferation Inhibition | Human Renal Mesangial Cells (HRMC) | Endothelin-1 (ET-1) | 0.6 - 50 nM | |
| IC50 for IL-6 Secretion Inhibition | Human Renal Mesangial Cells (HRMC) | Endothelin-1 (ET-1) | 0.6 - 50 nM | |
| Inhibition of Hyperproliferation | Human Renal Mesangial Cells (HRMC) | IgA-containing immune complexes from IgAN patients | 57 ± 6% reduction | |
| PCNA Expression | Mesangial Cells | Pro-proliferative stimuli | Dose-dependent reduction (qualitative) | - |
| α-SMA Expression | Mesangial Cells | Pro-fibrotic stimuli | Dose-dependent reduction (qualitative) | - |
| Fibronectin Production | Mesangial Cells | Pro-fibrotic stimuli | Dose-dependent reduction (qualitative) | - |
In Vivo Studies (Anti-Thy1.1 Rat Model)
The anti-Thy1.1 rat model is a well-established model of mesangioproliferative glomerulonephritis, characterized by initial mesangiolysis followed by robust mesangial cell proliferation.
| Parameter | This compound Treatment (10 mg/kg, po bid) | Outcome | Reference |
| Mesangial Hypercellularity | Day 1 to Day 7 | Significantly attenuated | |
| Mesangial Matrix Expansion | Day 1 to Day 7 | Significantly attenuated | |
| Proteinuria | Day 1 to Day 7 | Substantially reduced | |
| Glomerular α-SMA Expression | Day 7 | Significantly reduced | |
| Gene Expression | Day 7 | Downregulation of proliferative, inflammatory, and fibrotic gene networks |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on mesangial cell proliferation.
Mesangial Cell Culture
-
Isolation and Culture: Primary human or rat mesangial cells are isolated from glomeruli obtained from kidney tissue. Cells are cultured in RPMI-1640 or DMEM supplemented with 10-20% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.
-
Quiescence: Prior to stimulation, sub-confluent mesangial cells are growth-arrested by serum starvation (0.5% FBS) for 24-48 hours to synchronize the cell cycle.
Cell Proliferation Assays
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Seed quiescent mesangial cells in 24-well plates at a density of 2 x 10^4 cells/well.
-
Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Add ET-1 (typically 10-100 nM) to the wells and incubate for 24 hours.
-
Radiolabeling: Add 1 µCi/mL of [3H]-thymidine to each well and incubate for the final 4-6 hours of the stimulation period.
-
Harvesting:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding ice-cold 5-10% trichloroacetic acid (TCA) and incubating at 4°C for 30 minutes.
-
Wash the precipitate twice with ice-cold ethanol.
-
Solubilize the DNA in 0.25 N NaOH.
-
-
Quantification: Measure the incorporated radioactivity using a liquid scintillation counter.
Figure 2: Workflow for the [3H]-Thymidine Incorporation Assay.
Western Blotting for Phosphorylated ERK (p-ERK)
This technique is used to detect the activation of the ERK signaling pathway.
-
Sample Preparation:
-
Culture and treat mesangial cells with this compound and/or ET-1 as described above for shorter time points (e.g., 5-30 minutes).
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression of genes involved in proliferation and fibrosis.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated mesangial cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., PCNA, ACTA2 (α-SMA), FN1 (Fibronectin), COL1A1 (Collagen I)) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Example Human Primer Sequences:
-
EDNRA (ETA Receptor): Fwd: 5'-GCGATTGGCTTCGTCATGGTAC-3', Rev: 5'-GAAGATCGCAGTGCACACCAAG-3'
-
EDN1 (Endothelin-1): Fwd: 5'-TCTCCTTCCTCTCCATCTCTGT-3', Rev: 5'-GCTCGGTTGTGTTTCTGGTT-3'
-
MAPK1 (ERK2): Fwd: 5'-TTCCTGCCTCTGTACTGCAACC-3', Rev: 5'-TGGGATGGTTTGGATGAGGTAGG-3'
-
PCNA: Fwd: 5'-GGCGTGAACCTCACCAGTATGT-3', Rev: 5'-TCTCGGCATATACGTGCAAACA-3'
-
ACTA2 (α-SMA): Fwd: 5'-CTATGAGGGCTATGCCTTGCC-3', Rev: 5'-GCTCAGCAGTAGTAACGAAGGA-3'
-
FN1: Fwd: 5'-CGGTGGCTGTCAGTCAGAAG-3', Rev: 5'-AAACCTCGGCTTCCTCCATAA-3'
-
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Conclusion
This compound effectively inhibits mesangial cell proliferation by selectively blocking the ETA receptor and disrupting multiple downstream signaling pathways, including the PKC/ERK cascade, EGFR transactivation, and RhoA/ROCK pathway. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-proliferative and anti-fibrotic effects. The experimental protocols detailed in this guide provide a framework for further investigation into the therapeutic potential of this compound and other ETA receptor antagonists in the treatment of proliferative glomerular diseases. This comprehensive understanding of this compound's impact on mesangial cell biology is essential for the continued development of targeted therapies for chronic kidney disease.
References
Methodological & Application
Application Notes and Protocols for Atrasentan in Preclinical Diabetic Nephropathy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan is a potent and highly selective endothelin A (ETA) receptor antagonist.[1] The endothelin-1 (B181129) (ET-1) peptide, acting through the ETA receptor, is a powerful vasoconstrictor implicated in the pathophysiology of diabetic nephropathy by promoting inflammation, fibrosis, vasoconstriction, and podocyte injury.[1][2] By competitively blocking the ETA receptor, this compound mitigates these detrimental effects, offering a promising therapeutic strategy for diabetic kidney disease.[1] Preclinical studies in various rodent models have demonstrated the potential of this compound to reduce proteinuria, attenuate renal fibrosis and glomerular injury, and preserve kidney function.[3] These notes provide a summary of dosages and detailed protocols for the use of this compound in common preclinical models of diabetic nephropathy.
Mechanism of Action: Endothelin-1 Signaling Pathway
The binding of endothelin-1 (ET-1) to the ETA receptor on various renal cells, including podocytes and mesangial cells, triggers a cascade of intracellular events that contribute to kidney damage. This compound competitively inhibits this binding, thereby ameliorating the downstream pathological effects.
References
Protocol for Atrasentan Administration in Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan is a potent and selective antagonist of the endothelin A (ETA) receptor.[1] The endothelin-1 (B181129) (ET-1) peptide, acting through the ETA receptor, is a powerful vasoconstrictor implicated in the pathophysiology of renal diseases by promoting inflammation, fibrosis, and podocyte injury.[1] By blocking the ETA receptor, this compound mitigates these detrimental effects, offering a promising therapeutic strategy for chronic kidney diseases (CKD), including diabetic nephropathy.[1] Preclinical studies in various animal models have demonstrated the potential of this compound to reduce proteinuria and attenuate renal fibrosis.[1][2] This document provides detailed protocols for the administration of this compound in rodent models of renal disease, based on established preclinical research.
Mechanism of Action
The binding of ET-1 to the ETA receptor on renal cells, such as podocytes and mesangial cells, initiates a signaling cascade that contributes to kidney damage. This compound competitively inhibits this interaction, thereby preventing the downstream pathological effects.[1]
Preclinical Rodent Models of Renal Disease
The choice of an appropriate animal model is crucial for evaluating the therapeutic efficacy of this compound. Commonly used models that recapitulate key aspects of human renal disease are detailed below.
Diabetic Nephropathy Models
-
Streptozotocin (STZ)-Induced Diabetes in Rats: STZ is toxic to pancreatic β-cells, and its administration to rodents induces hyperglycemia, leading to the development of diabetic nephropathy. This model is effective for studying kidney damage related to type 1 diabetes.[1][2]
-
BTBR ob/ob Mice: These mice have a homozygous mutation in the leptin gene, leading to obesity, type 2 diabetes, and progressive nephropathy that closely mimics human diabetic kidney disease.[1]
Chronic Kidney Disease Model
-
5/6 Nephrectomy in Rats: Surgical removal of five-sixths of the renal mass in rats leads to compensatory hyperfiltration and hypertension in the remaining kidney tissue. This results in progressive glomerulosclerosis, tubulointerstitial fibrosis, and a decline in renal function.[1][3]
This compound Administration Protocols
Formulation and Vehicle Preparation
This compound has poor aqueous solubility, making proper formulation crucial for in vivo studies.[4]
Vehicle for Oral Gavage (Bolus Dose): A common vehicle for oral gavage consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[4]
Preparation Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Add saline dropwise while vortexing to prevent precipitation.
-
The final solution should be clear. Prepare this formulation fresh before each use and administer immediately.[4]
Administration Route and Dosage
This compound can be administered via oral gavage for precise bolus dosing or in the drinking water for continuous administration.
Oral Gavage Protocol (Mice and Rats):
-
Weigh the animal to calculate the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg.[4][5]
-
Select an appropriately sized stainless steel, ball-tipped oral gavage needle (18-20 gauge for adult mice, 16-18 gauge for rats).[4][6]
-
Restrain the animal firmly and gently insert the gavage needle into the esophagus.
-
Administer the this compound formulation slowly.[6]
Administration in Drinking Water: For continuous dosing, this compound can be dissolved in the drinking water. To avoid precipitation, a stock solution can be prepared by first dissolving this compound in a small amount of DMSO (e.g., 2%), followed by the addition of PEG300 and Tween 80, and then diluting to the final volume with water.[4]
Experimental Protocols
Protocol 1: this compound in STZ-Induced Diabetic Rats
Objective: To evaluate the effect of this compound on the progression of diabetic nephropathy.
Workflow:
Methodology:
-
Animals: Use male Sprague-Dawley rats (180-220 g).[1]
-
Induction of Diabetes:
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Administer a single intraperitoneal (IP) injection of STZ (60 mg/kg body weight).[1] Control rats receive an injection of citrate buffer only.
-
-
Treatment:
-
Study Duration: Continue treatment for 12-16 weeks.[1]
-
Endpoint Analysis:
-
Monitor body weight and blood glucose weekly.
-
Perform 24-hour urine collection to measure proteinuria.
-
At the end of the study, collect kidney tissue for histological and molecular analysis.
-
Protocol 2: this compound in 5/6 Nephrectomy Rat Model
Objective: To assess the efficacy of this compound in a model of chronic kidney disease.
Methodology:
-
Animals: Use male Sprague-Dawley rats (250-300 g).[1]
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a two-step surgical procedure to remove 5/6th of the renal mass.
-
-
Treatment:
-
One day after surgery, divide the rats into treatment groups: uremic control, and uremic + this compound (e.g., 10 mg/kg/day in drinking water).[3]
-
-
Study Duration: Treat the rats for 3 months.[3]
-
Endpoint Analysis:
-
Monitor blood pressure and proteinuria.
-
At the end of the study, collect blood for serum chemistry and kidney tissue for histological analysis.
-
Quantitative Data Summary
The following tables summarize typical dosages and reported effects of this compound in various rodent models.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Species | This compound Dose | Administration Route | Study Duration | Reference |
| STZ-Induced Diabetes | Rat | 5 mg/kg/day | Drinking Water | 6 weeks | [2] |
| STZ-Induced Diabetes | Rat | 10 mg/kg/day | Oral Gavage | 12-16 weeks | [1] |
| BTBR ob/ob | Mouse | 5 mg/kg/day | Drinking Water | 6 weeks | [7] |
| 5/6 Nephrectomy | Rat | 10 mg/kg/day | Drinking Water | 3 months | [3] |
| Dahl Salt-Sensitive | Rat | 2.5, 5, 10 mg/kg/day | Drinking Water | 6 weeks | [8] |
Table 2: Effects of this compound on Key Parameters in Rodent Models
| Animal Model | Species | This compound Dose | Effect on Proteinuria | Effect on Blood Pressure | Reference |
| STZ-Induced Diabetes | Rat | 5 mg/kg/day | 43% reduction | 12% reduction in MAP | [2] |
| 5/6 Nephrectomy | Rat | 10 mg/kg/day | No significant effect | No significant effect | [3] |
| Dahl Salt-Sensitive | Rat | 5 mg/kg/day | Attenuated | No significant effect | [8][9] |
| Dahl Salt-Sensitive | Rat | 10 mg/kg/day | Attenuated | Significant reduction | [8][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Prevention of the progression of renal injury in diabetic rodent models with preexisting renal disease with chronic endothelin A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac and Renal Effects of this compound in Combination with Enalapril and Paricalcitol in Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Endothelin A Receptor Antagonist, this compound, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Atrasentan in Combination with SGLT2 Inhibitors for Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, available clinical data, and experimental considerations for investigating the combination therapy of Atrasentan and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors in the management of Chronic Kidney Disease (CKD).
Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. Key drivers of CKD progression include glomerular hyperfiltration, inflammation, and fibrosis.[1] Recent therapeutic advancements have identified distinct pathways that can be targeted to slow this decline. SGLT2 inhibitors and endothelin receptor antagonists, such as this compound, have emerged as promising therapies.[2] This document outlines the mechanisms of action for each agent and the compelling rationale for their combined use.
This compound , a selective endothelin A (ETA) receptor antagonist, works by blocking the effects of endothelin-1 (B181129) (ET-1).[3] ET-1 is a potent vasoconstrictor that contributes to podocyte injury, proteinuria, inflammation, and fibrosis in the kidneys.[3][4] By antagonizing the ETA receptor, this compound aims to mitigate these detrimental renal effects.
SGLT2 inhibitors primarily act in the proximal tubule of the nephron to block the reabsorption of glucose and sodium. This action leads to increased distal sodium delivery to the macula densa, which in turn triggers tubuloglomerular feedback, causing afferent arteriolar vasoconstriction and a reduction in intraglomerular pressure and hyperfiltration. Beyond this hemodynamic effect, SGLT2 inhibitors are also thought to have anti-inflammatory and anti-fibrotic properties.
The distinct and complementary mechanisms of this compound and SGLT2 inhibitors suggest that their combination could offer additive or synergistic renoprotective effects, providing a multi-faceted approach to slowing CKD progression.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
Caption: this compound competitively blocks the Endothelin-1 (ET-1) binding to its receptor (ETAR).
SGLT2 Inhibitor Signaling Pathway
Caption: SGLT2 inhibitors block sodium-glucose reabsorption, restoring tubuloglomerular feedback.
Summary of Key Clinical Trial Data
While large-scale, long-term outcome data for the combination therapy is still emerging from ongoing trials, results from studies on the individual agents provide a strong foundation for their combined use.
This compound Monotherapy Data (SONAR Trial)
The Study of Diabetic Nephropathy with this compound (SONAR) was a pivotal trial that utilized an enrichment design to identify patients who were most likely to benefit from this compound.
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| Primary Composite Renal Outcome ¹ | 6.0% | 7.9% | 0.65 (0.49 - 0.88) | 0.0047 |
| Doubling of Serum Creatinine (B1669602) | - | - | 0.61 (0.43 - 0.87) | - |
| End-Stage Kidney Disease (ESKD) | - | - | 0.73 (0.53 - 1.01) | - |
¹Primary composite outcome was the doubling of serum creatinine or the onset of ESKD.
SGLT2 Inhibitor Monotherapy Data (Key CKD Trials)
Multiple landmark trials have demonstrated the efficacy of SGLT2 inhibitors in reducing the risk of CKD progression and cardiovascular events in patients with and without type 2 diabetes.
| Trial (Drug) | Primary Composite Renal Outcome | Hazard Ratio (95% CI) | p-value |
| CREDENCE (Canagliflozin) | ESKD, doubling of serum creatinine, or renal or cardiovascular death. | 0.70 (0.59 - 0.82) | <0.001 |
| DAPA-CKD (Dapagliflozin) | Sustained ≥50% eGFR decline, ESKD, or renal or cardiovascular death. | 0.61 (0.51 - 0.72) | <0.001 |
| EMPA-KIDNEY (Empagliflozin) | Progression of kidney disease or death from cardiovascular causes. | 0.72 (0.64 - 0.82) | <0.001 |
Experimental Protocols for Combination Therapy Studies
The following outlines a generalized protocol for a clinical trial investigating the combination of this compound and an SGLT2 inhibitor, based on designs of ongoing studies such as the ASSIST trial.
Study Design
A randomized, double-blind, placebo-controlled, crossover study is a robust design to evaluate the additive effects of this compound in patients already treated with a stable dose of an SGLT2 inhibitor.
Caption: A crossover clinical trial design for evaluating this compound and SGLT2i combination therapy.
Key Methodologies
4.2.1 Patient Population:
-
Inclusion Criteria:
-
Adults (≥18 years old).
-
Biopsy-proven IgA Nephropathy or other proteinuric CKD.
-
Estimated Glomerular Filtration Rate (eGFR) ≥ 30 mL/min/1.73 m².
-
Urine Protein-to-Creatinine Ratio (UPCR) > 0.5 g/g.
-
On a stable and maximally tolerated dose of a renin-angiotensin system (RAS) inhibitor (ACEi or ARB) for at least 12 weeks.
-
On a stable and well-tolerated dose of an SGLT2 inhibitor for at least 8 weeks.
-
-
Exclusion Criteria:
-
Secondary causes of the primary kidney disease.
-
History of heart failure or hospitalization for heart failure.
-
Uncontrolled hypertension.
-
Previous kidney transplant.
-
4.2.2 Investigational Treatment:
-
This compound: 0.75 mg administered orally once daily.
-
Placebo: Matching placebo administered orally once daily.
-
Background Therapy: All patients will continue their stable dose of RAS inhibitor and SGLT2 inhibitor throughout the study.
4.2.3 Efficacy and Safety Assessments:
-
Primary Endpoint: Percent change in 24-hour UPCR from baseline to the end of the treatment period (e.g., Week 12).
-
Secondary Endpoints:
-
Absolute change in UPCR.
-
Change in eGFR slope over time.
-
Proportion of patients achieving a >30% reduction in proteinuria.
-
Changes in blood pressure.
-
-
Safety Monitoring:
-
Monitoring for adverse events, with a particular focus on fluid retention (e.g., weight gain, peripheral edema) and changes in B-type natriuretic peptide (BNP).
-
Regular assessment of vital signs, complete blood count, and serum chemistry.
-
Data Analysis and Interpretation
The primary analysis will focus on the difference in the percent change in UPCR between the this compound and placebo treatment periods. A mixed-effects model for repeated measures (MMRM) is appropriate for analyzing the crossover data, accounting for treatment sequence, period, and baseline UPCR as covariates.
Conclusion and Future Directions
The combination of this compound and SGLT2 inhibitors represents a promising, mechanistically-driven approach to the management of CKD. By targeting both endothelin-mediated renal injury and adverse glomerular hemodynamics, this dual therapy has the potential to provide greater renoprotection than either agent alone. The results of ongoing clinical trials, such as the AFFINITY and ASSIST studies, are eagerly awaited to confirm the efficacy and safety of this combination and to establish its role in the future treatment paradigm for CKD. Further research will also be needed to identify the specific patient populations most likely to benefit from this combination therapy.
References
- 1. SGLT2 Inhibitors in Chronic Kidney Disease: From Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibitors and this compound- New options to slow CKD progression in Diabetes [speciality.medicaldialogues.in]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes: Evaluating Atrasentan Efficacy with Cell-Based Assays
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ajmc.com [ajmc.com]
- 7. novartis.com [novartis.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Atrasentan in Organoid Models of Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan (B1666376), a selective endothelin-A (ETA) receptor antagonist, is an investigational therapy for various forms of chronic kidney disease (CKD), including diabetic kidney disease and IgA nephropathy.[1][2][3] The endothelin-1 (B181129) (ET-1) peptide, acting through the ETA receptor, is a potent vasoconstrictor implicated in the pathophysiology of renal diseases by promoting inflammation, fibrosis, and podocyte injury.[3][4] this compound mitigates these detrimental effects by blocking the ETA receptor, offering a promising therapeutic strategy.[1][4] Human kidney organoids derived from pluripotent stem cells are emerging as a powerful in vitro platform for modeling kidney diseases and testing novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in kidney organoid models of kidney disease.
Mechanism of Action
This compound is a selective antagonist of the endothelin-A (ETA) receptor.[1][5] In the kidney, endothelin-1 (ET-1) binding to the ETA receptor on various cell types, including podocytes and mesangial cells, triggers downstream signaling cascades that contribute to vasoconstriction, cellular proliferation, inflammation, and fibrosis.[1][4][6] By competitively inhibiting the binding of ET-1 to the ETA receptor, this compound effectively blocks these pathogenic pathways.[1][4] This mechanism of action has been shown to reduce proteinuria and preserve kidney function in preclinical and clinical studies.[2][3][7]
Caption: this compound blocks the ET-1/ETA receptor signaling pathway.
Data Presentation
Table 1: this compound Dosage and Effects in Clinical Trials for Diabetic Kidney Disease
| Study/Trial | Dosage | Treatment Duration | Key Effects on Kidney Function | Reference(s) |
| Phase 2 Dose-Ranging Study | 0.75 mg/day | 8 weeks | 42% reduction in urine albumin-to-creatinine ratio (UACR) | [5] |
| Phase 2 Dose-Ranging Study | 1.25 mg/day | Not Specified | 38% decrease in albumin/creatinine (B1669602) ratios | [6] |
| Phase 2 Dose-Ranging Study | 1.75 mg/day | 8 weeks | 35% reduction in UACR | [5] |
| SONAR (Phase 3) | 0.75 mg/day | 6 weeks (enrichment) | Reduced risk of doubling of serum creatinine or end-stage renal disease | [7][8] |
Table 2: Proposed this compound Treatment Parameters for Kidney Organoid Studies
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 1 µM - 10 µM | Based on typical in vitro concentrations for small molecule inhibitors. |
| Treatment Duration | 24 - 72 hours | Sufficient time to observe changes in gene expression and cellular phenotypes. |
| Organoid Age at Treatment | Day 14 - Day 21 | Organoids have developed key kidney cell types, including podocytes and tubular structures. |
| Disease Model Induction | High Glucose, TGF-β1, or Adriamycin | To mimic diabetic nephropathy, fibrosis, or podocyte injury, respectively. |
Experimental Protocols
Protocol 1: Generation of Kidney Organoids from Human Pluripotent Stem Cells (hPSCs)
This protocol is adapted from a simplified and robust method for generating kidney organoids.[9]
Materials:
-
hPSCs (e.g., H9 or other validated line)
-
mTeSR1 medium
-
Gentle Cell Dissociation Reagent
-
DMEM/F12 with GlutaMAX
-
CHIR99021
-
FGF9
-
Heparin
-
6-well ultra-low attachment plates
-
Orbital shaker
Procedure:
-
Culture hPSCs in mTeSR1 medium on a suitable matrix until they reach 70-80% confluency.
-
Dissociate the hPSCs into single cells using Gentle Cell Dissociation Reagent.
-
Resuspend the cells in DMEM/F12 with GlutaMAX supplemented with 12 µM CHIR99021, 10 ng/mL FGF9, and 1 µg/mL Heparin.
-
Plate the cells in 6-well ultra-low attachment plates at a density of 5 x 10^5 cells per well.
-
Incubate the plates on an orbital shaker at 100 rpm for 3 days to form embryoid bodies (EBs).
-
On day 3, replace the medium with DMEM/F12 with GlutaMAX supplemented with 10 ng/mL FGF9 and 1 µg/mL Heparin.
-
Continue to culture the EBs on the orbital shaker, changing the medium every other day.
-
Organoids with distinct nephron-like structures should be visible by day 14-21.
Protocol 2: Induction of a Disease Phenotype in Kidney Organoids
For a Diabetic Nephropathy Model:
-
At day 14 of organoid culture, switch to a high-glucose medium (e.g., 25 mM D-glucose).
-
Culture the organoids in high-glucose medium for an additional 7 days.
-
Observe for changes indicative of diabetic nephropathy, such as podocyte effacement and basement membrane thickening, using appropriate assays.
For a Fibrosis Model:
-
At day 14 of organoid culture, treat with 10 ng/mL TGF-β1 for 48-72 hours.
-
Assess for markers of fibrosis, such as increased expression of collagen I and α-smooth muscle actin (α-SMA).
Protocol 3: this compound Treatment and Analysis of Kidney Organoids
Procedure:
-
Following disease induction (Protocol 2), treat the organoids with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (e.g., DMSO).
-
Incubate the organoids with this compound for 24-72 hours.
-
After treatment, harvest the organoids for analysis.
Analytical Methods:
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the expression of genes related to kidney injury, fibrosis, and inflammation (e.g., COL1A1, ACTA2, TGFB1, FN1, NPHS1, WT1).
-
Immunofluorescence Staining: Stain for key kidney cell markers (e.g., NPHS1 for podocytes, LTL for proximal tubules) and disease markers (e.g., Collagen IV for fibrosis).
-
Western Blotting: Quantify protein levels of markers for apoptosis (e.g., Cleaved Caspase-3), autophagy (e.g., LC3-II/LC3-I ratio), and fibrosis.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measure the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) into the culture medium.
Caption: Experimental workflow for this compound testing in kidney organoids.
Expected Outcomes
Based on the known mechanism of action of this compound and its effects in other models, the following outcomes are anticipated in kidney organoid studies:
-
Reduction in Fibrotic Markers: this compound is expected to decrease the expression of pro-fibrotic genes (COL1A1, ACTA2, TGFB1) and the deposition of extracellular matrix proteins in organoids treated with pro-fibrotic stimuli.
-
Preservation of Podocyte Markers: In models of podocyte injury, this compound treatment should lead to the preserved expression of podocyte-specific markers such as NPHS1 and WT1.
-
Anti-inflammatory Effects: this compound may reduce the secretion of pro-inflammatory cytokines into the culture medium in response to inflammatory stimuli.
Conclusion
The use of human kidney organoids provides a powerful and relevant in vitro system to investigate the therapeutic potential of this compound for chronic kidney disease. The protocols outlined in this document offer a framework for inducing disease phenotypes in kidney organoids and for evaluating the efficacy of this compound in mitigating these pathological changes. These studies will contribute to a deeper understanding of this compound's mechanism of action and its potential as a novel treatment for patients with kidney disease.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. novartis.com [novartis.com]
- 3. This compound for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Positive Results from Phase 2 Study of this compound for Treatment of Diabetic Kidney Disease Published in the Journal of the American Society of Nephrology [prnewswire.com]
- 6. This compound for diabetic nephropathy — NephJC — NephJC [nephjc.com]
- 7. This compound: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Simplified Method for Generating Kidney Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates high glucose-induced podocyte injury by the microRNA-21/forkhead box O1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Endothelin A (ETA) Receptor in Kidney Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Endothelin A (ETA) receptor, a G-protein coupled receptor, plays a crucial role in regulating vascular tone and cellular growth. In the kidney, the ETA receptor is implicated in various physiological and pathological processes, including the regulation of renal blood flow, glomerular filtration, and sodium excretion.[1] Dysregulation of the ETA receptor signaling pathway is associated with the progression of kidney diseases such as diabetic nephropathy and transplant rejection.[1][2][3][4] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and quantify the expression of the ETA receptor in kidney tissue, providing valuable insights into its role in renal pathophysiology. These application notes provide a detailed protocol for the immunohistochemical detection of the ETA receptor in formalin-fixed, paraffin-embedded (FFPE) kidney tissue.
Signaling Pathway of the ETA Receptor
The ETA receptor is primarily activated by endothelin-1 (B181129) (ET-1). This interaction predominantly triggers signaling through Gq/11 and Gi/o proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Downstream effects of ETA receptor activation include the stimulation of the mitogen-activated protein kinase (MAPK) pathway, contributing to cellular processes like vasoconstriction, proliferation, and fibrosis.
Caption: ETA receptor signaling cascade.
Quantitative Data on ETA Receptor Expression in Kidney Tissue
Immunohistochemical studies have quantified the expression of the ETA receptor in various compartments of the kidney under different pathological conditions. The data is often presented using a semi-quantitative scoring system.
Table 1: Summarized ETA Receptor Expression in Renal Transplant Biopsies
| Group | N | Mean Summarized ETA Receptor Expression Score ± SD | p-value |
| Antibody-Mediated Rejection (AMR) | 25 | 3.28 ± 1.56 | < 0.000001 |
| No AMR | 131 | 1.47 ± 1.35 | |
| Data from a study on renal transplant biopsies. The scoring was based on a 0-2 scale (0: no expression, 1: mild to moderate, 2: high expression) in four compartments: glomeruli, vessels, tubular epithelium, and interstitium. The summarized score is the sum of the scores from each compartment.[5] |
Table 2: ETA Receptor Immunostaining in Diabetic Nephropathy
| Kidney Compartment | Control Group | Diabetic Nephropathy (DN) Group | p-value |
| Tubular Epithelial Cells | Less intense and focal | More intense and diffuse | 0.019 |
| Glomerular Endothelial Cells | No significant staining | No significant staining | - |
| Peritubular Capillaries | No significant staining | No significant staining | - |
| Data from a cross-sectional study comparing patients with diabetic nephropathy to controls.[3] |
Experimental Protocol: Immunohistochemistry for ETA Receptor in FFPE Kidney Tissue
This protocol provides a general guideline. Optimization may be required for specific antibodies and tissue samples.
Materials and Reagents
-
Formalin-fixed, paraffin-embedded kidney tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol (B129727)
-
Blocking Buffer: 5% Normal Goat Serum in PBS (or serum from the species of the secondary antibody)
-
Primary Antibody: Rabbit polyclonal anti-ETA receptor antibody (e.g., Assay Biotechnology Company, Cat. No. G094), diluted 1:100 in blocking buffer.[5]
-
Detection System: Polymer-based HRP-conjugated anti-rabbit secondary antibody
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin (B73222)
-
Mounting Medium
Experimental Workflow
Caption: Immunohistochemistry workflow for ETA receptor.
Detailed Methodology
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% ethanol: 2 changes for 3 minutes each.
-
95% ethanol: 1 change for 3 minutes.
-
70% ethanol: 1 change for 3 minutes.
-
-
Rinse in deionized water for 5 minutes.[6]
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Preheat the antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0) to 95-100°C in a water bath, pressure cooker, or microwave.[6][7]
-
Immerse the slides in the preheated buffer and incubate for 10-20 minutes.[8][9]
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[8]
-
Rinse slides in wash buffer (PBS or TBS) 2 times for 5 minutes each.
-
-
Blocking Endogenous Peroxidase:
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Dilute the primary anti-ETA receptor antibody to its optimal concentration (e.g., 1:100) in the blocking buffer.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.[15]
-
-
Detection:
-
Rinse slides in wash buffer 3 times for 5 minutes each.
-
Apply the polymer-based HRP-conjugated secondary antibody according to the manufacturer's instructions. A polymer-based system is recommended to avoid issues with endogenous biotin (B1667282) in kidney tissue.[10]
-
Incubate for 30-60 minutes at room temperature.
-
Rinse slides in wash buffer 3 times for 5 minutes each.
-
-
Chromogen Application:
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor under a microscope.
-
Stop the reaction by rinsing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse gently in running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. ETA receptor expression will appear as brown staining, while the nuclei will be blue. The localization and intensity of the staining should be evaluated in different compartments of the kidney.
-
Conclusion
This document provides a comprehensive guide for the immunohistochemical analysis of the ETA receptor in kidney tissue. The detailed protocol, along with the summary of quantitative data and the signaling pathway diagram, serves as a valuable resource for researchers investigating the role of the ETA receptor in renal health and disease. Adherence to a well-optimized protocol is critical for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Endothelin receptors in renal interstitial cells do not contribute to the development of fibrosis during experimental kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1 and endothelin a receptor immunoreactivity is increased in patients with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin A Receptor Blockade Reduces Diabetic Renal Injury via an Anti-Inflammatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Summarized Assessment of Endothelin A Receptor Expression in Renal Transplant Compartments Associated with Antibody-Mediated Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomol.com [biomol.com]
- 7. Heat-induced Antigen Retrieval Protocol | Rockland [rockland.com]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. IHC rabbit antibody protocol | Xin Chen Lab [pharm.ucsf.edu]
- 10. Blocking in IHC | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. IHC Blocking | Proteintech Group [ptglab.com]
- 14. Blocking Strategies for IHC | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
Application Note: Quantification of Atrasentan in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Atrasentan (B1666376) is a selective endothelin-A (ETA) receptor antagonist that has been investigated for its therapeutic potential in various conditions, including chronic kidney disease and certain types of cancer.[1][2] Its mechanism of action involves blocking the ETA receptor, thereby mitigating the effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor involved in vasoconstriction, inflammation, and fibrosis.[1][3] Accurate and reliable measurement of this compound concentrations in plasma is crucial for pharmacokinetic studies, dose-finding, and assessing drug exposure-response relationships in clinical and preclinical research.
This application note provides a detailed protocol for the quantification of this compound in human plasma samples using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The described method is sensitive, specific, and has been validated for high-throughput analysis.[4][5]
Principle
This method utilizes liquid-liquid extraction (LLE) to isolate this compound and an internal standard (IS) from human plasma. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in positive ion mode. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Verapamil (B1683045) or A-166790)[4][5]
-
Acetonitrile (B52724) (HPLC grade)[6]
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)[5]
-
Ammonium (B1175870) acetate (B1210297) or ammonium formate[4][5]
-
Hexane (HPLC grade)[4]
-
Methyl tert-butyl ether (MTBE) (HPLC grade)[4]
-
Hydrochloric acid (0.3 M)[4]
-
Ultrapure water
Equipment
-
HPLC system (e.g., Shimadzu pumps, Agilent Autosampler)[5]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., API 4000)[5][7]
-
Analytical column (e.g., Agilent Zorbax XDB C18, 2.1 x 50 mm, 5 µm)[5][8]
-
Guard column (e.g., Zorbax C8)[4]
-
Centrifuge
-
Vortex mixer
-
Reciprocating shaker[5]
-
Nitrogen evaporator
-
Polypropylene (B1209903) tubes
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in an appropriate solvent (e.g., 1% ammonia (B1221849) in acetonitrile for this compound, mobile phase for Verapamil) to prepare individual stock solutions.[5]
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create working standard solutions for calibration curve and QC samples.
-
Calibration Curve (CC) Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards covering the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).[6] Prepare QC samples at a minimum of three concentration levels: low, medium, and high.[6]
Sample Preparation (Liquid-Liquid Extraction)
This protocol is based on a method described by Reddy KTK, et al. (2024).[5]
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a polypropylene tube.
-
Add 20 µL of the internal standard working solution and briefly vortex.
-
Add 20 µL of diluent and vortex.
-
Add 20 µL of 0.2% formic acid solution and mix thoroughly.[5]
-
Add 5 mL of ammonium acetate and shake for 30 minutes on a reciprocating shaker at 500 rpm.[5]
-
Centrifuge the samples at 2000 rpm for 10 minutes at 5°C.[5]
-
Transfer the supernatant organic layer to a clean glass test tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 1000 µL of the mobile phase.[5]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
An alternative liquid-liquid extraction method involves acidifying the plasma with 0.3 M HCl and extracting with a 1:1 (v/v) mixture of hexanes and methyl t-butyl ether.[4]
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Optimization may be required depending on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value | Reference |
| HPLC System | Shimadzu pumps, Agilent Autosampler | [5] |
| Analytical Column | Agilent Zorbax XDB C18 (2.1 x 50 mm, 5 µm) | [5][6][8] |
| Guard Column | Zorbax C8 | [4] |
| Mobile Phase | A: 5 mM Ammonium Formate with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | [5][7][8] |
| Gradient/Isocratic | Isocratic (e.g., 70:30 v/v Acetonitrile:Buffer) | [5] |
| Flow Rate | 0.150 mL/min | [5][6][8] |
| Injection Volume | 10 µL | [5][8] |
| Column Temperature | 40 ± 5°C | [5] |
| Autosampler Temp. | 5 ± 3°C | [5] |
| Run Time | ~3-4 minutes | [4][5] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value | Reference |
| Mass Spectrometer | API 4000 or equivalent | [5][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |
| MRM Transitions | This compound: m/z 511.6 -> 354.1Verapamil (IS): m/z 455.2 -> 165.0 | [5][7] |
| Source Temperature | Instrument dependent | |
| IonSpray Voltage | Instrument dependent |
Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of this compound in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Performance Characteristics
The following table summarizes the performance characteristics of a validated LC-MS/MS method for this compound in human plasma.
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 2 - 1000 ng/mL | [5] |
| Lower Limit of Quantitation (LLOQ) | 1.100 ng/mL | [5] |
| Accuracy at LLOQ | 102.62% | [5] |
| Precision (%CV) at LLOQ | 0.48% | [5] |
| Extraction Recovery | 97.44% - 98.25% | [5] |
| Retention Time (this compound) | 1.68 min | [5][7] |
| Retention Time (Verapamil - IS) | 0.96 min | [5][7] |
An alternative HPLC method with fluorescence detection has also been reported with a linearity of 0.2 to 1300 ng/mL and an LLOQ of approximately 200 pg/mL.[9]
Signaling Pathway and Workflow Visualization
This compound functions by blocking the endothelin A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1).
Caption: this compound Signaling Pathway
The experimental workflow for the quantification of this compound in plasma samples is a multi-step process.
Caption: this compound Quantification Workflow
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol, including liquid-liquid extraction for sample cleanup and tandem mass spectrometry for detection, is suitable for supporting pharmacokinetic and other drug development studies. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. High-throughput determination of this compound in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. sciencescholar.us [sciencescholar.us]
- 7. neliti.com [neliti.com]
- 8. Bioanalytical method development and validation of this compound in human plasma using verapamil as internal standard by liquid chromatography coupled with tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. Determination of this compound by high performance liquid chromatography with fluorescence detection in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atrasentan in Surgical Models
Topic: Atrasentan for Inducing Controlled Hypotension in Surgical Models
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1] The endothelin system, particularly endothelin-1 (B181129) (ET-1), plays a crucial role in vasoconstriction and blood pressure regulation.[2] ET-1 exerts its effects through two receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to potent and sustained vasoconstriction.[2] By selectively blocking the ETA receptor, this compound inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and a subsequent reduction in blood pressure.[1] This mechanism of action presents a potential application for this compound in inducing controlled hypotension in surgical models, a technique employed to reduce intraoperative bleeding and improve the surgical field of view.[3] These application notes provide a summary of preclinical data on the hypotensive effects of this compound and offer detailed, albeit extrapolated, protocols for its use in inducing controlled hypotension in a research setting.
Mechanism of Action: Endothelin-A Receptor Blockade
This compound's primary mechanism of action is the competitive and selective antagonism of the endothelin-A (ETA) receptor. This prevents the binding of the potent vasoconstrictor, endothelin-1 (ET-1), thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction and vasoconstriction.
Quantitative Data from Preclinical Studies
While specific data on this compound for controlled surgical hypotension is limited, preclinical studies in rat models of hypertension have demonstrated its dose-dependent hypotensive effects. The following tables summarize the key findings from oral administration studies.
Table 1: Effect of Oral this compound on Mean Arterial Pressure (MAP) in Dahl Salt-Sensitive (DSS) Rats
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration | Change in MAP | Reference |
| Vehicle | - | Drinking Water | 6 weeks | +48% (vs. Normal Diet) | |
| Low Dose this compound | 2.5 | Drinking Water | 6 weeks | No Significant Change | |
| Moderate Dose this compound | 5.0 | Drinking Water | 6 weeks | No Significant Change | |
| High Dose this compound | 10.0 | Drinking Water | 6 weeks | Significant Decrease |
Table 2: Effect of Oral this compound on Blood Pressure (BP) in Ren-2 Transgenic Rats
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration | Effect on BP | Reference |
| This compound | 5 | Oral | 8 weeks | Attenuated Hypertension Development |
Experimental Protocols
The following protocols are provided as a guideline for researchers. It is critical to note that a validated protocol for the intravenous use of this compound to induce controlled hypotension in a surgical model has not been published. The intravenous protocol is extrapolated from data on other selective ETA receptor antagonists and general principles of anesthesia and surgical research. Pilot studies are essential to determine the optimal dosage, safety, and efficacy of this compound for this application.
Protocol 1: Preparation of this compound for Oral Administration in Rodent Models
This protocol is based on established methods for preparing this compound for oral gavage in preclinical research.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and tubes
-
Vortex mixer
Methodology:
-
Vehicle Preparation:
-
Prepare the vehicle by mixing DMSO, PEG300, Tween-80, and saline in a ratio of 5:40:5:50 (v/v/v/v).
-
For example, to prepare 10 mL of the vehicle, mix 0.5 mL of DMSO, 4.0 mL of PEG300, 0.5 mL of Tween-80, and 5.0 mL of saline.
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
-
This compound Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in the prepared vehicle to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. The final solution should be clear.
-
-
Administration:
-
Administer the this compound formulation to the animal model via oral gavage at the desired dosage.
-
The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.
-
Prepare this formulation fresh before each use and administer immediately.
-
Protocol 2: Hypothetical Protocol for Induction of Controlled Hypotension with Intravenous this compound in a Rat Surgical Model
Disclaimer: This is a hypothetical protocol based on extrapolation from other selective ETA receptor antagonists and should be validated through pilot studies.
Objective: To induce and maintain a state of controlled hypotension (e.g., a 20-40% reduction in mean arterial pressure) in an anesthetized rat during a surgical procedure.
Animal Model: Male Sprague-Dawley rats (250-300g)
Materials and Reagents:
-
This compound powder
-
Vehicle for intravenous administration (e.g., sterile saline with a low percentage of a solubilizing agent like DMSO or a cyclodextrin-based formulation, to be determined in pilot studies)
-
General anesthetic agents (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Heparinized saline
-
Surgical instruments
-
Arterial catheter (e.g., 24G)
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Warming pad
Experimental Workflow:
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using a standard protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Place the animal on a warming pad to maintain body temperature.
-
Surgically expose the carotid artery and jugular vein.
-
Insert a heparinized saline-filled catheter into the carotid artery for continuous blood pressure monitoring. Connect the catheter to a pressure transducer.
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
-
Hemodynamic Stabilization:
-
Allow the animal to stabilize for 15-20 minutes after catheterization.
-
Record stable baseline hemodynamic parameters, including systolic, diastolic, and mean arterial pressure (MAP), and heart rate.
-
-
This compound Preparation (Hypothetical):
-
Prepare a stock solution of this compound in a suitable intravenous vehicle. The optimal vehicle and concentration must be determined experimentally.
-
Dilute the stock solution with sterile saline to the final desired concentrations for the bolus and infusion.
-
-
Induction and Maintenance of Hypotension:
-
Bolus Dose (Hypothetical): Administer an intravenous bolus of this compound. Based on other ETA antagonists, a starting dose in the range of 1-10 mg/kg could be explored in pilot studies.
-
Continuous Infusion (Hypothetical): Immediately following the bolus, begin a continuous intravenous infusion of this compound using an infusion pump. A starting infusion rate in the range of 1-5 mg/kg/h could be investigated.
-
Titration: Continuously monitor the MAP and adjust the infusion rate to achieve and maintain the target level of hypotension (e.g., a 20-40% reduction from baseline).
-
-
Surgical Procedure:
-
Once the desired level of hypotension is achieved and stable, proceed with the intended surgical procedure.
-
Continuously monitor blood pressure, heart rate, and other vital signs throughout the surgery.
-
-
Recovery:
-
Monitor the animal's blood pressure and heart rate as they return to baseline levels.
-
Provide appropriate post-operative care, including analgesia and fluid support.
Conclusion
This compound, as a selective ETA receptor antagonist, demonstrates a clear mechanism for inducing vasodilation and reducing blood pressure. Preclinical data from oral administration studies in rats confirm its hypotensive effects at higher doses. While the application of this compound for inducing controlled hypotension in surgical models is promising, it remains an area requiring further investigation. The provided protocols, particularly the hypothetical intravenous protocol, serve as a starting point for researchers. It is imperative that comprehensive pilot studies are conducted to establish a safe and effective intravenous dosing regimen for this specific application.
References
Application of Atrasentan in the Study of Alport Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan, a selective endothelin-A (ETA) receptor antagonist, is an investigational therapeutic agent being evaluated for its potential to mitigate the progression of Alport syndrome, a genetic disorder characterized by progressive kidney disease, hearing loss, and ocular abnormalities. The rationale for its use in Alport syndrome stems from the role of the endothelin system in mediating key pathological processes in chronic kidney disease, including proteinuria, inflammation, and fibrosis.[1][2][3] This document provides a detailed overview of the application of this compound in the context of Alport syndrome research, summarizing available data and providing protocols for preclinical and clinical investigation.
Mechanism of Action
In Alport syndrome, the abnormal composition of the glomerular basement membrane (GBM) leads to biomechanical strain on glomerular cells.[4][5] This strain triggers an increase in the production of endothelin-1 (B181129) (ET-1) by endothelial cells.[2][4][5] ET-1 then binds to the ETA receptor on mesangial cells and podocytes, initiating a cascade of detrimental downstream effects.[2][4][5][6] this compound competitively blocks the ETA receptor, thereby inhibiting the pathogenic signaling pathways.[1]
The key downstream effects of ETA receptor activation in Alport syndrome include:
-
Mesangial Cell Activation and Filopodia Formation: Activation of the ETA receptor on mesangial cells leads to the formation of filopodia, which invade the sub-endothelial space and deposit abnormal extracellular matrix proteins, such as laminin (B1169045) 211, into the GBM.[2][4][5][7]
-
Podocyte Injury: The altered GBM composition and the signaling initiated by ET-1 contribute to podocyte effacement, apoptosis, and detachment, leading to proteinuria.[6][8]
-
Inflammation and Fibrosis: ETA receptor activation promotes the expression of pro-inflammatory cytokines and pro-fibrotic factors, contributing to glomerulosclerosis and interstitial fibrosis.[2][6][9]
By blocking the ETA receptor, this compound is hypothesized to interrupt these processes, thereby reducing proteinuria, preserving kidney function, and slowing the progression of Alport syndrome.
Signaling Pathway Diagram
Caption: this compound blocks the ET-1/ETA receptor signaling pathway in Alport syndrome.
Clinical Studies: The AFFINITY Trial
This compound has been investigated in the Phase 2 AFFINITY basket study for several proteinuric glomerular diseases, including a cohort of patients with Alport syndrome.[10][11][12][13]
Table 1: AFFINITY Trial (Alport Syndrome Cohort) - Study Design [3][10][11][12][13][14]
| Parameter | Description |
| Study Title | A Phase 2, Open-Label, Basket Study of this compound in Patients With Proteinuric Glomerular Diseases (AFFINITY) |
| ClinicalTrials.gov ID | NCT04573920 |
| Phase | 2 |
| Study Design | Open-label, basket study |
| Number of Patients | Approximately 20 patients in the Alport syndrome cohort |
| Treatment | This compound 0.75 mg administered orally once daily for 52 weeks |
| Standard of Care | Patients continued receiving a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor (ACEi or ARB) |
| Primary Objective | To evaluate the effect of this compound on proteinuria |
| Primary Endpoint | Change in urine protein-to-creatinine ratio (UPCR) from baseline to Week 12 |
| Exploratory Objectives | To evaluate the change in kidney function over time as measured by estimated glomerular filtration rate (eGFR), safety, and tolerability |
| Status | The Alport syndrome cohort is complete as of May 2023, but full results have not yet been publicly released.[10] |
Table 2: Key Eligibility Criteria for the AFFINITY Alport Syndrome Cohort [11][13][15]
| Inclusion Criteria | Exclusion Criteria |
| Age 18 years and older | Current diagnosis of another cause of chronic kidney disease or another primary glomerulopathy |
| Diagnosis of Alport syndrome confirmed by genetic testing | History of kidney transplantation or other organ transplantation |
| Urine protein-to-creatinine ratio (UPCR) > 0.5 g/g | Use of systemic immunosuppressant medications (e.g., steroids) for more than 2 weeks in the past 3 months (except for FSGS patients) |
| Screening eGFR ≥ 30 mL/min/1.73 m² | Blood pressure above 150 mmHg systolic or 95 mmHg diastolic |
| Receiving a maximally tolerated dose of RAS inhibitor therapy (ACEi or ARB) that has been stable for at least 12 weeks | History of heart failure or a previous hospital admission for fluid overload |
As of the latest available information, the quantitative results from the Alport syndrome cohort of the AFFINITY trial have not been published. Interim results from the IgA Nephropathy cohort of the same study showed a clinically meaningful reduction in proteinuria.[1][16][17]
Preclinical Studies and Protocols
While specific preclinical studies of this compound in Alport syndrome mouse models are not yet widely published, research on other endothelin receptor antagonists in Alport models and this compound in other models of chronic kidney disease provide a strong basis for experimental protocols.[2][18][19]
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound in Alport syndrome models.
Protocol for this compound Administration in an Alport Syndrome Mouse Model
This protocol is a composite based on published studies of endothelin receptor antagonists in Alport mice and this compound in other rodent models of kidney disease.[2][18][19][20][21]
1. Animal Model:
-
Model: Col4a3 knockout mice (Col4a3-/-) on a C57BL/6J background. These mice develop a progressive kidney disease that closely mimics human autosomal recessive Alport syndrome.[21]
-
Justification: This is a well-characterized and widely used model for studying Alport syndrome pathogenesis and testing therapeutic interventions.[21]
2. Experimental Groups:
-
Group 1: Col4a3-/- mice receiving vehicle (e.g., drinking water or appropriate solvent for gavage).
-
Group 2: Col4a3-/- mice receiving this compound.
-
Group 3: Wild-type littermate controls receiving vehicle.
3. This compound Formulation and Dosing:
-
Dose: 5-10 mg/kg/day. The optimal dose may need to be determined in a pilot study.
-
Administration:
-
Oral Gavage: Dissolve this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer once daily.
-
Drinking Water: Dissolve this compound in the drinking water. This method is less labor-intensive but may result in less precise dosing.[19]
-
-
Treatment Initiation: Begin treatment at an early stage of disease, for example, at 4-6 weeks of age, before significant proteinuria and glomerulosclerosis have developed.
4. Monitoring and Endpoint Analysis:
-
Urine and Blood Collection: Collect urine and blood samples at baseline and at regular intervals (e.g., every 2 weeks) for measurement of:
-
Proteinuria: Urine albumin-to-creatinine ratio (UACR).
-
Kidney Function: Serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) to estimate GFR.
-
-
Blood Pressure: Monitor systolic blood pressure using a non-invasive tail-cuff method.
-
Study Duration: Continue treatment for 8-12 weeks or until humane endpoints are reached in the vehicle-treated group.
-
Terminal Procedures: At the end of the study, euthanize mice and collect kidneys for:
-
Histopathology: Fix kidneys in 4% paraformaldehyde or formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess glomerulosclerosis, interstitial fibrosis, and tubular atrophy.
-
Immunohistochemistry/Immunofluorescence: Stain for markers of podocyte injury (e.g., synaptopodin, podocin), fibrosis (e.g., collagen I, fibronectin), and inflammation (e.g., F4/80 for macrophages).
-
Electron Microscopy: Analyze glomerular ultrastructure, including GBM thickness and podocyte foot process effacement.
-
Gene Expression Analysis: Isolate RNA from kidney tissue to perform qRT-PCR or RNA-seq for genes involved in the endothelin pathway, fibrosis, and inflammation.
-
Table 3: Summary of Potential Quantitative Data from Preclinical Studies
| Parameter | Expected Outcome with this compound Treatment |
| Urine Albumin-to-Creatinine Ratio (UACR) | Significant reduction compared to vehicle-treated Alport mice. |
| Glomerulosclerosis Index | Lower score indicating less glomerular damage. |
| Interstitial Fibrosis (%) | Reduced percentage of fibrotic area in the kidney cortex. |
| Podocyte Number/Density | Preservation of podocyte number per glomerulus. |
| GBM Thickness | Attenuation of the characteristic thickening and lamellation of the GBM. |
| Pro-inflammatory/Pro-fibrotic Gene Expression (e.g., TGF-β, MCP-1) | Downregulation of key inflammatory and fibrotic genes. |
| Survival | Potential for increased lifespan compared to untreated Alport mice. |
Conclusion
This compound holds promise as a therapeutic agent for Alport syndrome by targeting the pathogenic endothelin-A receptor pathway. The ongoing AFFINITY clinical trial will provide crucial data on its efficacy and safety in this patient population. Preclinical studies using established Alport syndrome mouse models are essential to further elucidate the mechanisms of action and to optimize treatment strategies. The protocols and information provided herein offer a framework for researchers and drug development professionals to design and execute robust studies on the application of this compound in Alport syndrome.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Endothelin A receptor activation on mesangial cells initiates Alport glomerular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. American Society of Nephrology | Kidney Week - Abstract Details (2023) [asn-online.org]
- 4. Frontiers | Molecular and Cellular Mechanisms Underlying the Initiation and Progression of Alport Glomerular Pathology [frontiersin.org]
- 5. Molecular and Cellular Mechanisms Underlying the Initiation and Progression of Alport Glomerular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in therapeutic targets on podocyte for Alport syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin A receptor activation on mesangial cells initiates Alport glomerular disease - BioLamina [biolamina.com]
- 8. American Society of Nephrology | Kidney Week - Abstract Details (2024) [asn-online.org]
- 9. novartis.com [novartis.com]
- 10. Clinical Trials - Active Trials | Alport Syndrome Foundation [alportsyndrome.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Chinook Therapeutics Announces First Patient Dosed in Phase 2 AFFINITY Basket Study of this compound in Proteinuric Glomerular Diseases - BioSpace [biospace.com]
- 13. This compound in Patients With Proteinuric Glomerular Diseases | Clinical Research Trial Listing [centerwatch.com]
- 14. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 15. Clinical Trials results | Division of Sleep Medicine | Stanford Medicine [med.stanford.edu]
- 16. One-Year Results of the AFFINITY Study of this compound in Patients With IgAN | Docwire News [docwirenews.com]
- 17. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 18. Cardiac and Renal Effects of this compound in Combination with Enalapril and Paricalcitol in Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prevention of the progression of renal injury in diabetic rodent models with preexisting renal disease with chronic endothelin A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical trial recommendations for potential Alport syndrome therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-term Atrasentan Administration in Chronic Kidney Disease Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of Atrasentan, a selective endothelin A (ETA) receptor antagonist, in the context of chronic kidney disease (CKD). The information is compiled from key clinical trials and is intended to guide researchers and professionals in the development and application of similar studies.
This compound has been investigated for its potential to reduce proteinuria and slow the progression of kidney disease, particularly in patients with diabetic nephropathy and IgA nephropathy.[1][2][3] Its mechanism of action involves blocking the endothelin A (ETA) receptor, thereby mitigating the detrimental effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor implicated in the pathophysiology of CKD.[1][4] By inhibiting the ETA receptor, this compound helps to reduce vasoconstriction, inflammation, and fibrosis in the kidneys.
The following sections detail the quantitative outcomes from major clinical trials, provide standardized experimental protocols, and illustrate key pathways and workflows through diagrams.
Data Presentation: Quantitative Outcomes from Clinical Trials
The efficacy and safety of long-term this compound administration have been primarily evaluated in two landmark studies: the SONAR (Study of Diabetic Nephropathy with this compound) trial for diabetic kidney disease and the ALIGN trial for IgA nephropathy.
Table 1: Efficacy of this compound in Chronic Kidney Disease
| Study (Disease) | Primary Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| SONAR (Diabetic Kidney Disease) | Composite renal endpoint (doubling of serum creatinine (B1669602) or end-stage kidney disease) | 6.0% (79/1325) | 7.9% (105/1323) | 0.65 (0.49–0.88) | 0.0047 |
| ALIGN (IgA Nephropathy) | Change in urinary protein-to-creatinine ratio (UPCR) at 36 weeks | -36.1% | <0.0001 |
Table 2: Key Secondary and Other Outcomes
| Study | Outcome | This compound Group | Placebo Group | Notes |
| SONAR | Annual change in eGFR | -3.0 ml/min per 1.73 m² | -3.6 ml/min per 1.73 m² | Treatment effect: -0.6 (95% CI, -1.0 to -0.3); p<0.001 |
| SONAR (Responders) | UACR change after 6-week enrichment | -48.8% | N/A | Responders were defined as having a UACR decrease of at least 30%. |
| SONAR (Non-responders) | UACR change after 6-week enrichment | -1.2% | N/A | |
| Phase 2 (Diabetic Nephropathy) | UACR reduction from baseline (0.75 mg dose) | 42% | 11% | p=0.023 |
Table 3: Safety Profile of this compound
| Study | Adverse Event | This compound Group | Placebo Group | Hazard Ratio (95% CI) / p-value |
| SONAR | Hospital admission for heart failure | 3.5% (47/1325) | 2.6% (34/1323) | 1.33 (0.85–2.07); p=0.208 |
| SONAR | Death | 4.4% (58/1325) | 3.9% (52/1323) | 1.09 (0.75–1.59); p=0.65 |
| SONAR | Fluid retention | More frequent | Less frequent | |
| SONAR | Anemia | More frequent | Less frequent | |
| Phase 2 (Diabetic Nephropathy) | Peripheral edema (0.75 mg dose) | 18% | 9% |
Experimental Protocols
The following are detailed methodologies for the key clinical trials investigating the long-term administration of this compound.
Protocol 1: The SONAR Trial (Diabetic Nephropathy)
Objective: To evaluate the long-term effects of this compound on major renal outcomes in patients with type 2 diabetes and CKD.
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial with an enrichment period.
Patient Population:
-
Inclusion Criteria: Adults aged 18–85 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25–75 mL/min per 1.73 m², and a urine albumin-to-creatinine ratio (UACR) of 300–5000 mg/g. Patients must have been on a maximum tolerated dose of a renin-angiotensin system (RAS) inhibitor for at least 4 weeks.
-
Exclusion Criteria: Patients with a history of moderate or severe edema, pulmonary edema, pulmonary hypertension, or congestive heart failure were excluded.
Methodology:
-
Enrichment Period: All eligible participants received open-label this compound at a dose of 0.75 mg orally once daily for 6 weeks.
-
Responder Identification: Patients were classified as "responders" if they experienced a UACR decrease of at least 30% from baseline without substantial fluid retention (weight gain >3 kg and brain natriuretic peptide >300 pg/mL) or a significant increase in serum creatinine (>20%).
-
Randomization: Responders were randomly assigned in a 1:1 ratio to receive either this compound (0.75 mg daily) or a matching placebo.
-
Follow-up: The median follow-up period was 2.2 years.
-
Primary Endpoint: The primary outcome was a composite of doubling of serum creatinine (sustained for ≥30 days) or end-stage kidney disease (eGFR <15 mL/min per 1.73 m² sustained for ≥90 days, chronic dialysis for ≥90 days, kidney transplantation, or death from kidney failure).
-
Safety Assessment: Safety was monitored in all patients who received at least one dose of the study drug.
Protocol 2: The ALIGN Trial (IgA Nephropathy)
Objective: To assess the efficacy and safety of this compound in reducing proteinuria in patients with IgA nephropathy at risk of progressive loss of renal function.
Study Design: A global, randomized, multicenter, double-blind, placebo-controlled Phase III clinical trial.
Patient Population:
-
Inclusion Criteria: Adult patients with biopsy-proven IgA nephropathy, a total urinary protein excretion of at least 1 g per day, and an eGFR of at least 30 ml per minute per 1.73 m² of body-surface area. Patients were required to be on a maximally tolerated and stable dose of a RAS inhibitor.
-
Exclusion Criteria: Concurrent diagnosis of another cause of chronic kidney disease, clinical diagnosis of nephrotic syndrome, and a Brain Natriuretic Peptide (BNP) value of > 200 pg/mL at screening.
Methodology:
-
Randomization: Approximately 340 patients were randomized to receive either this compound (0.75 mg orally once daily) or a matching placebo for approximately 2.5 years (132 weeks).
-
Supportive Care: All patients continued to receive supportive care, including a maximally tolerated and stable dose of a RAS inhibitor.
-
Primary Endpoint: The primary efficacy endpoint was the change in proteinuria as measured by the 24-hour urine protein to creatinine ratio (UPCR) from baseline to 36 weeks.
-
Secondary Endpoints: Secondary objectives included evaluating the change in kidney function over time as measured by eGFR, as well as safety and tolerability.
-
Long-term Follow-up: The trial is ongoing to assess the longer-term efficacy of this compound on eGFR decline over 136 weeks.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action in blocking the Endothelin-1 pathway.
Experimental Workflow of the SONAR Trial
Caption: Workflow of the SONAR clinical trial, including the enrichment phase.
References
Troubleshooting & Optimization
Atrasentan solubility and stability in common lab solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Atrasentan. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding its solubility and stability in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is highly soluble in DMSO, allowing for the preparation of stock solutions up to 100 mg/mL.[2][3] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of this compound.[2][3]
Q2: I'm observing incomplete dissolution of this compound in DMSO. What can I do?
A2: If you encounter issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Gentle Warming: Gently warming the solution can also help. For this compound hydrochloride, warming to 60°C is recommended.
-
Fresh Solvent: Ensure you are using a fresh, unopened bottle of anhydrous DMSO.
Q3: Can I dissolve this compound in ethanol (B145695) or methanol?
A3: this compound is also soluble in ethanol at concentrations up to 100 mg/mL. It is described as slightly soluble in methanol.
Q4: What is the aqueous solubility of this compound?
A4: this compound is practically insoluble in water. The hydrochloride salt of this compound shows slightly improved but still low aqueous solubility. The solubility of this compound hydrochloride in water is approximately 0.5 mg/mL, which can be achieved with ultrasonic treatment, warming, and pH adjustment.
Q5: How can I improve the aqueous solubility of this compound hydrochloride?
A5: The aqueous solubility of this compound hydrochloride is pH-dependent. Adjusting the pH to 4 with hydrochloric acid (HCl) can increase its solubility in water. However, it is insoluble in 0.1 M HCl (pH 1).
Troubleshooting Guide
Issue: Precipitation observed when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS).
-
Cause: This is a common issue due to the low aqueous solubility of this compound. When the DMSO concentration is significantly lowered by the addition of an aqueous buffer, the compound may precipitate out of the solution.
-
Solution:
-
Lower the Final Concentration: The final concentration of this compound in the aqueous solution may be too high. Try preparing a more dilute working solution.
-
Increase the Final DMSO Concentration: While not always feasible for biological assays, a slightly higher final concentration of DMSO (e.g., up to 1%) may help maintain solubility.
-
Use a Co-solvent System: For in vivo formulations, a co-solvent system is often necessary. A common formulation involves first dissolving this compound in DMSO, then adding co-solvents like PEG300 and Tween-80 before the final addition of saline. This creates a more stable emulsion or solution.
-
Issue: Inconsistent results in biological assays.
-
Cause: This could be due to the precipitation of this compound in your assay medium, leading to a lower effective concentration of the compound.
-
Solution:
-
Visual Inspection: Before use, always visually inspect your prepared solutions for any precipitates.
-
Fresh Preparations: Prepare working solutions fresh from your stock solution just before each experiment.
-
Solubility in Media: If possible, determine the solubility of this compound in your specific cell culture medium to ensure you are working below its solubility limit.
-
Data Presentation
This compound Solubility Data
| Compound Form | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| This compound | DMSO | 100 | 195.84 | Ultrasonic treatment may be required. Use of newly opened DMSO is recommended. |
| Ethanol | 100 | |||
| Methanol | Slightly Soluble | |||
| Water | Insoluble | |||
| This compound HCl | DMSO | 28.57 - ≥10 | 52.22 | Ultrasonic treatment may be required. |
| Ethanol | ≥10 | |||
| Water | 0.5 | 0.91 | Requires ultrasonic treatment, warming, and pH adjustment to 4 with HCl. | |
| 0.1 M HCl | < 1 | Insoluble |
This compound Solution Stability
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Acetonitrile/Ammonium Formate | 2-8°C | 4 days | Stock solution for bioanalytical method development. |
| In vivo formulation (e.g., DMSO/PEG300/Tween-80/Saline) | Room Temperature | Should be prepared fresh before each use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the mixture thoroughly until the solid is completely dissolved.
-
If necessary, sonicate the vial in a water bath to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an this compound Formulation for Oral Administration in Animal Models
This protocol provides a common method for preparing this compound for in vivo oral gavage studies.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of PEG300.
-
To the PEG300, add the this compound/DMSO stock solution and mix thoroughly until the solution is clear.
-
Add Tween-80 to the mixture and mix until a clear solution is maintained.
-
Finally, add saline to bring the mixture to the final desired volume and concentration. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This formulation should be prepared fresh before each use.
References
Technical Support Center: Mitigating Atrasentan-Induced Fluid Retention in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating atrasentan-induced fluid retention in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced fluid retention?
This compound (B1666376) is a selective endothelin-A (ETA) receptor antagonist. While its therapeutic effects in reducing proteinuria are mediated through ETA receptor blockade in the kidney, it can also lead to fluid retention. This is thought to occur, in part, through the blockade of ETA receptors in the renal collecting duct, which disrupts normal sodium and water excretion. Additionally, unopposed stimulation of the endothelin-B (ETB) receptor, which is involved in natriuresis and diuresis, may be overcome by the effects of ETA blockade, contributing to fluid imbalance.[1][2][3][4][5]
Q2: Which animal model is most suitable for studying this compound-induced fluid retention?
The Dahl salt-sensitive (DSS) rat is a well-established model for studying salt-sensitive hypertension and renal damage, making it a relevant model for investigating the renal effects of this compound.[1][6][7][8][9] When fed a high-salt diet, these rats develop hypertension, proteinuria, and glomerulosclerosis, mimicking some aspects of chronic kidney disease where this compound is studied.[1][6]
Q3: What are the typical dosages of this compound used in rodent models to induce fluid retention?
In male Dahl salt-sensitive rats, this compound has been administered in drinking water at doses of 2.5 mg/kg/day (low dose), 5 mg/kg/day (moderate dose), and 10 mg/kg/day (high dose) for several weeks.[1][6] It's important to note that fluid retention is a dose-dependent effect.[1]
Q4: How can I measure fluid retention in my animal models?
Fluid retention can be assessed through a combination of methods:
-
Body Weight: Daily monitoring of body weight is a simple and effective primary indicator of fluid retention.[10][11][12][13]
-
Hematocrit: A decrease in hematocrit can indicate hemodilution due to an increase in plasma volume.[3][4][10]
-
Plasma Volume: Direct measurement of plasma volume using methods like the Evans blue dye dilution technique can provide a quantitative assessment of fluid retention.[2][14][15][16][17]
-
Clinical Signs of Edema: For localized fluid retention, physical measurements of areas like paw volume can be taken using calipers or a plethysmometer.[5][7][18]
Troubleshooting Guides
Issue 1: High variability in body weight measurements between animals in the same treatment group.
-
Possible Cause: Inconsistent measurement timing or technique.
-
Possible Cause: Differences in food and water consumption.
-
Solution: Monitor and record daily food and water intake for each animal. While this compound is the primary variable, significant differences in consumption can influence body weight.
-
-
Possible Cause: Underlying health differences between animals.
-
Solution: Ensure all animals are of a similar age and health status at the start of the study. Acclimatize animals to the housing and handling procedures before the experiment begins to reduce stress-related weight fluctuations.
-
Issue 2: Hematocrit values are inconsistent or difficult to interpret.
-
Possible Cause: Improper blood collection or sample handling.
-
Possible Cause: Inaccurate reading of the hematocrit.
-
Possible Cause: Dehydration or stress affecting the animal's hydration status.
-
Solution: Ensure animals have ad libitum access to water unless water restriction is part of the experimental design. Handle animals gently to minimize stress. Dehydration can lead to a falsely elevated hematocrit.[22]
-
Issue 3: Difficulty in mitigating this compound-induced fluid retention.
-
Possible Cause: The dose of the mitigating agent is not optimized.
-
Solution: Conduct a dose-response study for the diuretic or other mitigating agent (e.g., SGLT2 inhibitor) in your specific animal model to determine the optimal dose for countering this compound's effects without causing excessive dehydration or other adverse effects.
-
-
Possible Cause: The timing of administration of the mitigating agent is not optimal.
-
Solution: Consider the pharmacokinetic profiles of both this compound and the mitigating agent. It may be more effective to administer the diuretic at the time of peak this compound concentration.
-
-
Possible Cause: The chosen mitigation strategy is not effective in the animal model.
-
Solution: Preclinical studies in diabetic mice have shown that co-administration of an SGLT2 inhibitor, such as empagliflozin (B1684318), with an endothelin receptor antagonist can have synergistic cardiorenal protective effects.[23] Consider exploring this combination therapy.
-
Quantitative Data Summary
| Animal Model | This compound Dose (mg/kg/day) | Duration | Key Fluid Retention Findings | Reference |
| Dahl Salt-Sensitive Rat | 2.5, 5.0, 10.0 | 6 weeks | Dose-dependent effects on renal and cardiac parameters. Fluid retention is noted as a known side effect, particularly in short-term administration. | [1][6] |
| Sprague-Dawley Rat | 0.003, 0.03, 3.0 (avosentan) | Acute IV | Dose-dependent decrease in urine output and fractional excretion of water, with a corresponding decrease in hematocrit. | [4] |
| Wistar Rat | Not specified (sitaxentan, ambrisentan) | Acute | ETA-selective antagonists caused a dose-dependent decrease in hematocrit/hemoglobin and plasma volume expansion. | [3] |
| Diabetic (db/db) Mice | Not specified (this compound) | 8 weeks | Co-administration with empagliflozin (SGLT2i) showed synergistic cardiorenal protective effects, suggesting a potential mitigation strategy. | [23] |
Experimental Protocols
Protocol 1: Induction and Monitoring of this compound-Induced Fluid Retention in Dahl Salt-Sensitive (DSS) Rats
-
Animal Model: Male Dahl salt-sensitive rats (6 weeks old).
-
Diet: Provide a high-salt diet (e.g., 6% NaCl) to induce a hypertensive and proteinuric phenotype.[1][6]
-
This compound Administration: Dissolve this compound in drinking water to achieve target doses of 2.5, 5.0, and 10.0 mg/kg/day. Prepare fresh solutions regularly. A vehicle control group receiving drinking water without this compound should be included.
-
Fluid Retention Monitoring:
-
Body Weight: Record the body weight of each rat daily at the same time.
-
Hematocrit: At the end of the study (or at specified time points), collect blood via a consistent method (e.g., cardiac puncture under anesthesia).
-
Fill two heparinized capillary tubes for each animal to at least two-thirds full.[21]
-
Seal one end of each tube with sealing clay.[24]
-
Centrifuge the tubes in a microhematocrit centrifuge (e.g., 11,000-12,000 rpm for 4-5 minutes).[18]
-
Read the packed cell volume (PCV) as a percentage of the total volume using a microhematocrit reader.[21]
-
-
Plasma Volume (optional): Utilize the Evans blue dye dilution method (see Protocol 2).
-
Protocol 2: Measurement of Plasma Volume Using Evans Blue Dye in Rodents
-
Preparation: Prepare a sterile solution of Evans blue dye (e.g., 30 mg/mL in 0.9% saline).[16]
-
Injection: Under brief anesthesia, inject a precise volume of the Evans blue solution intravenously (e.g., via the tail vein or retro-orbital sinus). The exact volume will depend on the size of the animal and the desired final concentration.[2][16]
-
Blood Sampling: At a specific time point after injection (e.g., 10 minutes), collect a blood sample into a heparinized tube.[2]
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Spectrophotometry: Measure the absorbance of the plasma at the appropriate wavelength for Evans blue (typically around 620 nm).[2]
-
Calculation: Determine the concentration of Evans blue in the plasma by comparing the absorbance to a standard curve. Plasma volume can then be calculated using the dilution principle:
-
Plasma Volume = (Amount of dye injected) / (Concentration of dye in plasma)
-
Protocol 3: Mitigation of Fluid Retention with SGLT2 Inhibitor Co-administration in Diabetic Mice
-
Animal Model: Type 2 diabetic mice (e.g., db/db mice).
-
Treatments:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: SGLT2 inhibitor (e.g., empagliflozin) alone.
-
Group 4: this compound and SGLT2 inhibitor combination.
-
Include a non-diabetic control group.
-
-
Administration: Administer drugs for a specified period (e.g., 8 weeks).[23]
-
Monitoring:
-
Monitor body weight and food/water intake regularly.
-
At the end of the study, measure hematocrit and/or plasma volume as described in Protocols 1 and 2.
-
Assess renal and cardiac function to determine if the combination therapy provides enhanced protection while mitigating fluid retention.[23]
-
Visualizations
Signaling Pathway of Endothelin-A Receptor and this compound Action
Caption: this compound blocks Endothelin-1 binding to the ETA receptor.
Experimental Workflow for Assessing this compound-Induced Fluid Retention
References
- 1. Endothelin A Receptor Antagonist, this compound, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of plasma volume using fluorescent silica-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin ETA Receptor Blockade, by Activating ETB Receptors, Increases Vascular Permeability and Induces Exaggerated Fluid Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiuretic Effects of the Endothelin Receptor Antagonist Avosentan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin A Receptor Antagonist, this compound, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predictors of this compound-Associated Fluid Retention and Change in Albuminuria in Patients with Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nc3rs.org.uk [nc3rs.org.uk]
- 12. Body Weight Protocol - IMPReSS [web.mousephenotype.org]
- 13. A guide to analysis of mouse energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 16. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling the Evans Blue Dilution Method for the Measurement of Plasma Volume in Small Animals: A New Optimized Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hematocrit - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Statistical Analysis of Rodent Body Weight Data is Robust to Departures from Normality in Historical National Toxicology Program Studies Dated 1980-2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 21. Hematocrit | HE [hematology.mlsascp.com]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. Enhanced Cardiorenal Protective Effects of Combining SGLT2 Inhibition, Endothelin Receptor Antagonism and RAS Blockade in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hettweb.com [hettweb.com]
Atrasentan Technical Support Center: Managing Side Effects and Troubleshooting Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the side effects of atrasentan (B1666376) observed in clinical trials and offers troubleshooting solutions for researchers utilizing this selective endothelin-A (ETA) receptor antagonist in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and challenges that may arise during clinical and preclinical research with this compound.
Clinical Side Effect Management
Q1: What are the most common side effects associated with this compound in clinical trials, and what is their incidence?
A1: The most frequently reported side effects in major clinical trials such as SONAR (Study of Diabetic Nephropathy with this compound) and ALIGN (this compound in Patients With IgA Nephropathy) are fluid retention, anemia, and elevations in liver transaminases.[1][2] The incidence of these and other adverse events are summarized in the tables below.
Data Presentation: Adverse Events in this compound Clinical Trials
Table 1: Incidence of Common Adverse Events in the SONAR Trial (this compound vs. Placebo) [2][3]
| Adverse Event | This compound Group (n=1325) | Placebo Group (n=1323) | Hazard Ratio (95% CI) |
| Fluid Retention | More Frequent | Less Frequent | - |
| Anemia | More Frequent | Less Frequent | - |
| Hospitalization for Heart Failure | 3.5% | 2.6% | 1.33 (0.85–2.07) |
| Death | 4.4% | 3.9% | 1.09 (0.75–1.59) |
Table 2: Incidence of Adverse Events of Special Interest in the ALIGN Trial (this compound vs. Placebo) [4]
| Adverse Event | This compound Group | Placebo Group |
| Fluid Retention | 11.2% | 8.2% |
Q2: How should fluid retention be managed in subjects receiving this compound?
A2: Fluid retention is a known class effect of endothelin receptor antagonists.[5] Management strategies focus on careful monitoring and the judicious use of diuretics.
Experimental Protocols: Management of this compound-Induced Fluid Retention
-
Monitoring: Regularly monitor patients for signs of fluid overload, such as peripheral edema, rapid weight gain, and shortness of breath.[6] In the SONAR trial, an enrichment period was used to exclude patients who developed substantial fluid retention (e.g., weight gain >3 kg) before randomization.[2]
-
Diuretic Therapy: If clinically significant fluid retention occurs, initiating or increasing the dose of a diuretic is recommended.[7] While specific diuretic protocols for this compound are not extensively detailed in the provided search results, the general approach involves tailoring the diuretic choice and dose to the patient's clinical status and renal function. Loop diuretics are often a first-line choice in cases of fluid overload.
-
Dose Interruption: In cases of severe or refractory fluid retention, interrupting this compound treatment should be considered.[8]
Q3: What is the recommended approach to managing anemia associated with this compound?
A3: this compound has been associated with a higher incidence of anemia compared to placebo.[2] The mechanism is thought to involve hemodilution due to fluid retention.[9]
Experimental Protocols: Management of this compound-Induced Anemia
-
Monitoring: Monitor hemoglobin and hematocrit levels at baseline and periodically during treatment.
-
Intervention: For patients who develop anemia, it is important to assess for other contributing factors. Management may include:
-
Observation: In many cases, the anemia is mild and may stabilize over time without intervention.[10]
-
Iron Supplementation: If iron deficiency is identified, oral iron supplementation may be beneficial.[11]
-
Dose Adjustment/Interruption: For significant or symptomatic anemia, reducing the dose of this compound or temporarily interrupting treatment may be necessary.
-
Q4: What are the guidelines for monitoring and managing liver enzyme elevations in patients treated with this compound?
A4: While less common than fluid retention and anemia, elevations in liver transaminases have been reported with this compound.[1]
Experimental Protocols: Management of this compound-Induced Liver Enzyme Elevations
-
Baseline and Periodic Monitoring: Obtain liver enzyme tests (ALT and AST) before initiating this compound and repeat during treatment as clinically indicated.[12] More frequent monitoring should be considered for patients with baseline elevations.[12]
-
Action Thresholds:
-
If aminotransferase levels are elevated but less than 3 times the upper limit of normal (ULN), continue treatment with close monitoring.
-
If aminotransferase elevations are greater than 3 times the ULN, or are accompanied by an increase in bilirubin (B190676) greater than 2 times the ULN or clinical symptoms of hepatotoxicity (e.g., nausea, vomiting, right upper quadrant pain, jaundice), this compound should be discontinued.[6][12]
-
-
Re-initiation: Re-initiation of this compound may be considered once hepatic enzyme levels normalize in patients who have not experienced clinical symptoms of hepatotoxicity or jaundice.[6]
Troubleshooting for In-Vitro and In-Vivo Experiments
Q5: My this compound formulation is precipitating in my aqueous experimental medium. How can I improve its solubility?
A5: this compound has poor aqueous solubility, which can be a challenge for in-vitro and in-vivo experiments.
Troubleshooting Guide: this compound Formulation
-
Initial Dissolution: Ensure this compound powder is completely dissolved in an appropriate organic solvent, such as DMSO, before further dilution.[13]
-
Co-solvents: Consider using co-solvents like polyethylene (B3416737) glycol (PEG) or ethanol (B145695) in your initial stock solution to improve solubility in the final aqueous formulation.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your final solution to see if solubility improves.
-
Fresh Preparation: Prepare formulations fresh before each experiment to minimize the risk of precipitation over time.[13]
Q6: I'm observing decreased sensitivity to this compound in my cancer cell line over multiple passages. What could be the cause and how can I address it?
A6: Acquired resistance to this compound in cancer cell lines can develop through various mechanisms.
Troubleshooting Guide: Acquired Resistance in Cell Lines [14]
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound in your current cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Mechanisms:
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) can increase the efflux of this compound from the cells. Use techniques like Western blotting or functional assays with fluorescent substrates to assess transporter expression and activity.
-
Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the blockade of the ETA receptor. Analyze the activation status of key signaling proteins in pathways such as PI3K/Akt and MAPK.
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Consider co-administering this compound with an inhibitor of the identified resistance mechanism (e.g., a P-gp inhibitor or an inhibitor of a bypass signaling pathway).
-
Dose Escalation: In some cases, gradually increasing the concentration of this compound may help to overcome resistance, although this may also select for more resistant clones.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action and Side Effects of this compound
This compound is a selective antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor, plays a role in the pathophysiology of various diseases, including immunoglobulin A nephropathy (IgAN).[15] By blocking the ETA receptor, this compound aims to mitigate the detrimental effects of ET-1. However, this blockade can also lead to side effects.
Caption: this compound's mechanism and associated side effects.
Experimental Workflow: Investigating this compound in a New Cell Line
This workflow provides a general framework for characterizing the effects of this compound in a previously untested cell line.
Caption: A typical workflow for in-vitro studies of this compound.
References
- 1. novartis.com [novartis.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. This compound and renal events in pat ... | Article | H1 Connect [archive.connect.h1.co]
- 4. This compound for IgA Nephropathy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. The Effect of this compound on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcentral.com [medcentral.com]
- 7. The Endothelin Antagonist this compound Lowers Residual Albuminuria in Patients with Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. This compound for diabetic nephropathy — NephJC — NephJC [nephjc.com]
- 10. dovepress.com [dovepress.com]
- 11. ahajournals.org [ahajournals.org]
- 12. drugs.com [drugs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. go.drugbank.com [go.drugbank.com]
Atrasentan & CYP3A Inducers: A Technical Guide for Researchers
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the dosage adjustment of Atrasentan when co-administered with CYP3A inducers.
Frequently Asked Questions (FAQs)
Q1: How is this compound metabolized and what is the role of CYP3A?
This compound is extensively metabolized, with approximately half of its metabolism mediated by the cytochrome P450 3A (CYP3A) enzyme system. The remaining half is metabolized through glucuronidation by multiple uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs)[1][2][3].
Q2: What is the effect of CYP3A inducers on this compound?
Co-administration of this compound with moderate or strong inducers of CYP3A is expected to decrease the plasma concentration of this compound. This is because CYP3A inducers increase the expression and activity of the CYP3A enzymes, leading to accelerated metabolism of this compound. This reduction in this compound exposure may lead to a decrease in its therapeutic efficacy[2][4][5].
Q3: Is there a recommended dosage adjustment for this compound when used with CYP3A inducers?
Currently, the recommendation is to avoid the concomitant use of this compound with moderate or strong CYP3A inducers[2][4][5]. No specific dosage adjustment has been established.
Q4: What is the magnitude of the expected decrease in this compound exposure?
Clinical studies have shown that co-administration of a single 10 mg dose of this compound with rifampin, a strong CYP3A inducer, resulted in a 90% decrease in the trough concentration of this compound[2]. The effect of moderate inducers has not been clinically studied but is expected to be less pronounced than that of strong inducers.
Q5: How long does it take for CYP3A induction to start and end?
The induction of CYP3A enzymes is not immediate. It can take up to two weeks for the maximal induction effect to be reached after starting a CYP3A inducer. Similarly, after discontinuing a CYP3A inducer, it may take two weeks or longer for the enzyme activity to return to baseline levels[6][7][8][9].
Troubleshooting Guide
Scenario 1: My experiment requires the use of a known CYP3A inducer alongside this compound.
-
Assess the necessity: Critically evaluate if the CYP3A inducer is essential for the experiment. Explore alternative non-inducing medications or compounds if possible.
-
Consult literature and databases: Research the specific inducer to understand its strength (strong vs. moderate) and the expected time course of induction.
-
Consider in vitro studies: If feasible, conduct a preliminary in vitro experiment using human hepatocytes to quantify the induction potential of the specific compound on CYP3A4 and its subsequent effect on this compound metabolism.
-
Monitor this compound levels: If co-administration is unavoidable, implement a robust analytical plan to monitor this compound plasma concentrations throughout the experiment. This will help in assessing the extent of the drug-drug interaction.
-
Adjust this compound dosage with caution: While no official guidance exists, any upward dosage adjustment of this compound should be approached with extreme caution and be based on pharmacokinetic data. A general principle, if no other data is available, is to consider that a moderate inducer might have about 50% of the effect of a strong inducer[10][11]. This is a theoretical starting point and should be verified with experimental data.
Scenario 2: I am observing a reduced-than-expected efficacy of this compound in my study.
-
Review co-medications: Carefully review all compounds being administered to the subjects (animal or human) for any known CYP3A inducing properties. This includes herbal supplements like St. John's Wort[12].
-
Evaluate the timeline: Consider the timing of administration of any potential inducers in relation to the observed decrease in this compound efficacy. The onset of induction is gradual.
-
Measure this compound concentrations: If possible, analyze plasma samples to determine if this compound levels are lower than expected.
Data on CYP3A Inducers and this compound Interaction
Table 1: Classification and Examples of CYP3A Inducers
| Induction Strength | Definition of Effect on Substrate AUC* | Examples of Inducers[12][13][14] |
| Strong | Decrease in AUC of ≥80% | Rifampin, Carbamazepine, Phenytoin, Phenobarbital, St. John's Wort |
| Moderate | Decrease in AUC of ≥50% to <80% | Efavirenz, Bosentan, Modafinil |
| Weak | Decrease in AUC of ≥20% to <50% | Aprepitant, Armodafinil |
*AUC: Area Under the Curve, a measure of total drug exposure.
Table 2: Summary of this compound Interaction with a Strong CYP3A Inducer
| Inducer | This compound Dose | Effect on this compound Parameter | Reference |
| Rifampin | 10 mg (single dose) | 90% decrease in trough concentration | [2] |
Experimental Protocols
Protocol: In Vitro Assessment of CYP3A4 Induction Potential
This protocol provides a general framework for assessing the potential of a test compound to induce CYP3A4 metabolism using primary human hepatocytes.
1. Materials:
- Cryopreserved primary human hepatocytes
- Hepatocyte culture medium
- Test compound
- Positive control (e.g., Rifampin)
- Vehicle control (e.g., DMSO)
- This compound
- CYP3A4 probe substrate (e.g., midazolam or testosterone)
- LC-MS/MS system for metabolite quantification
- Reagents for mRNA extraction and qRT-PCR
2. Methods:
- Hepatocyte Culture: Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions. Allow cells to acclimate.
- Compound Treatment: Treat hepatocytes with the test compound at various concentrations, a positive control (rifampin), and a vehicle control for 48-72 hours.
- Assessment of CYP3A4 Induction:
- Enzyme Activity Assay: After the treatment period, incubate the hepatocytes with a CYP3A4 probe substrate (e.g., midazolam). Measure the formation of the primary metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS. An increase in metabolite formation compared to the vehicle control indicates enzyme induction.
- mRNA Expression Analysis: Extract mRNA from the treated hepatocytes and perform quantitative real-time PCR (qRT-PCR) to measure the expression level of CYP3A4 mRNA. An increase in mRNA levels compared to the vehicle control indicates induction at the transcriptional level.
- Effect on this compound Metabolism: In a parallel experiment, after the induction period, incubate the treated hepatocytes with this compound. Measure the rate of this compound depletion or the formation of its metabolites over time using LC-MS/MS to determine if the induced CYP3A4 activity leads to increased this compound metabolism.
3. Data Analysis:
- Calculate the fold induction of CYP3A4 activity and mRNA expression relative to the vehicle control.
- Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction) for the test compound and the positive control.
- Compare the rate of this compound metabolism in induced versus non-induced hepatocytes.
Visualizations
Caption: Signaling pathway of CYP3A induction and its effect on this compound metabolism.
Caption: Workflow for an in vitro experiment to evaluate CYP3A induction potential.
Caption: Decision-making flowchart for managing this compound dosage in the presence of CYP3A inducers.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. drugs.com [drugs.com]
- 6. Management of Drug Interactions with Inducers: Onset and Disappearance of Induction on Cytochrome P450 3A4 and Uridine Diphosphate Glucuronosyltransferase 1A1 Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Management of Drug Interactions with Inducers: Onset and Disappearance of Induction on Cytochrome P450 3A4 and Uridine Diphosphate Glucuronosyltransferase 1A1 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Review of CYP3A Drug-Drug Interaction Studies: Practical Guidelines for Patients Using Targeted Oral Anticancer Drugs [frontiersin.org]
- 11. A Review of CYP3A Drug-Drug Interaction Studies: Practical Guidelines for Patients Using Targeted Oral Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Table 31.1, [CYP3A4 substrates, inhibitors, and inducers...]. - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. fda.gov [fda.gov]
Troubleshooting inconsistent results in Atrasentan experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies that may arise during experiments with Atrasentan.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, with a much lower affinity for the endothelin-B (ETB) receptor.[1] The endothelin-1 (B181129) (ET-1) peptide, when bound to the ETA receptor, can activate signaling pathways that promote cell proliferation, invasion, and resistance to apoptosis in cancer cells.[2] this compound competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking these downstream effects.[3]
Q2: What is the recommended method for preparing this compound for in vitro experiments?
This compound is typically dissolved in a high-quality, sterile organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[3] This stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3] On the day of the experiment, a fresh working solution should be prepared by diluting the stock solution in a complete cell culture medium. It is critical to ensure that the final DMSO concentration in the culture medium is consistent across all experimental and control groups and remains at a non-toxic level, typically at or below 0.1%.
Q3: Why am I observing different IC50 values for this compound across different cancer cell lines?
It is expected to observe a range of IC50 values for this compound in different cancer cell lines due to their inherent biological differences. Key factors contributing to this variability include:
-
ETA Receptor Expression: The level of ETA receptor expression can vary significantly among different cancer cell lines. Cell lines with higher ETA receptor expression may exhibit greater sensitivity to this compound.
-
Genetic Background: The unique genetic makeup of each cell line, including mutations in oncogenes and tumor suppressor genes within the endothelin signaling pathway or parallel pathways, can influence the drug's efficacy.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and leading to apparent resistance.
Q4: My in vivo xenograft tumors are not growing as expected after treatment with this compound. What could be the reason?
Inconsistent tumor growth in xenograft models can be attributed to several factors:
-
Cell Line Characteristics: The specific cancer cell line used for the xenograft is a critical factor. Some cell lines may not express sufficient levels of the ETA receptor to be sensitive to this compound monotherapy.
-
Tumor Microenvironment: The subcutaneous microenvironment of a xenograft may lack the necessary stromal components for some tumors to thrive, potentially affecting their response to treatment.
-
This compound's Limited Monotherapy Efficacy in Some Cancers: Preclinical and clinical studies have shown that this compound as a single agent may have limited antitumor effects in certain cancer types, such as some bladder and prostate cancers.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, XTT)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and practice consistent pipetting technique. Seed cells in the central wells of the plate to avoid edge effects. |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift. Use cells within a consistent and low passage range for all experiments. |
| Serum Concentration | This compound is highly protein-bound (>99%), primarily to albumin. Variations in serum concentration in the culture media can alter the free, active concentration of this compound. Maintain a consistent serum percentage across all experiments and controls. |
| This compound Degradation | Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. Prepare fresh working solutions from single-use aliquots for each experiment. |
| Endpoint Time Dependency | The calculated IC50 value can be significantly influenced by the incubation time. Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental conditions. |
Illustrative Data: Inconsistent Effects of this compound on Cancer Cell Proliferation
Note: Specific IC50 values for this compound are not consistently reported across a wide range of cancer cell lines in the public domain. The following table summarizes the observed effects at tested concentrations from various studies to illustrate the potential for inconsistent results.
| Cancer Type | Cell Line | Assay | This compound Concentration | Observed Effect |
| Prostate Cancer | LNCaP, C4-2b | Cell Growth Assay | 0-50 µM | Significant inhibition of cell growth. |
| Ovarian Carcinoma | HEY | In vivo xenograft | 2 mg/kg/day | Inhibited tumor growth by 65%. |
| Bladder Cancer | KU-19-19 | In vivo xenograft | 5 mg/kg BW | No significant effect on tumor growth. |
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | The concentration of this compound used may be insufficient to induce apoptosis. Determine the IC50 value from a cell viability assay first and test a range of concentrations around the IC50 for apoptosis induction. |
| Inappropriate Time Point | Apoptosis is a dynamic process, and the timing of analysis is crucial. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak apoptotic response. |
| Assay Method Variability | Different apoptosis assays measure different stages of the process. For example, Annexin V binding detects early apoptosis, while DNA fragmentation assays detect later stages. Consider using multiple assays to confirm your findings. |
| Cell Handling | Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive results in viability dye staining (e.g., Propidium Iodide). Handle cells gently during harvesting and staining. |
Issue 3: Weak or No Signal in Western Blot for Endothelin Pathway Proteins
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | The target protein (e.g., ETA receptor) may be expressed at low levels in your cell line. Use a positive control cell line or tissue known to express the protein. Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for membrane proteins like the ETA receptor. Ensure complete cell lysis by sonication or other mechanical disruption methods. |
| Poor Antibody Quality | Use an antibody that has been validated for Western blotting and is specific for the target protein. Titrate the primary antibody concentration to find the optimal dilution. |
| Inefficient Transfer | Optimize the transfer conditions (voltage, time) for your specific protein of interest based on its molecular weight. Confirm successful transfer by staining the membrane with Ponceau S. |
| Blocking Buffer Interference | Some blocking agents, like non-fat dry milk, can mask certain antigens. Try switching to a different blocking agent, such as Bovine Serum Albumin (BSA). |
Experimental Protocols
Cell Viability/Proliferation (MTT) Assay
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 60-70% confluency at the time of harvest. Treat with the desired concentrations of this compound.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark.
-
Flow Cytometry: Add more 1X Annexin V Binding Buffer and analyze the samples by flow cytometry.
Western Blotting for ETA Receptor
-
Protein Extraction: Treat cells with this compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ETA receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Technical Support Center: Optimizing Atrasentan Delivery for Enhanced Bioavailability
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive guidance on optimizing the delivery of Atrasentan (B1666376) for enhanced bioavailability. Here, you will find troubleshooting guides for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for this compound?
A1: The principal obstacle to achieving high and consistent oral bioavailability for this compound is its poor aqueous solubility. As a lipophilic molecule, this compound has limited solubility in gastrointestinal fluids, which is a critical prerequisite for absorption into the bloodstream. This can lead to low and variable plasma concentrations in preclinical and clinical studies.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have shown promise in overcoming the solubility challenge of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly increase its dissolution rate and apparent solubility.
-
Prodrugs: Modifying the this compound molecule to create a more soluble and/or permeable prodrug that converts to the active this compound in vivo is a viable approach.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, potentially leading to faster absorption.
Q3: Are there any known stability issues with this compound in formulations?
A3: this compound can be susceptible to chemical instability, particularly hydrolysis and oxidation, in the presence of water. This necessitates careful selection of excipients and manufacturing processes. For solid dosage forms, the use of antioxidants and binders can help stabilize the molecule.
Q4: What are the key pharmacokinetic parameters of this compound?
A4: this compound is generally characterized by rapid absorption after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 0.5 to 1.7 hours.[1][2] It has a long terminal elimination half-life, averaging around 24-26 hours, which makes it suitable for once-daily dosing.[1][2]
Troubleshooting Guides
Issue 1: Low and Variable this compound Plasma Concentrations in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound | A simple suspension is often insufficient. Explore advanced formulations like amorphous solid dispersions, prodrugs, or nanosuspensions to improve dissolution. |
| Precipitation of this compound in the GI tract | Ensure the formulation maintains this compound in a solubilized state upon dilution in gastric and intestinal fluids. In vitro dissolution studies in simulated GI fluids can help predict this. |
| Inadequate formulation vehicle | The choice of vehicle is critical. For preclinical studies, co-solvents like DMSO, PEG300, and surfactants like Tween 80 are often used. However, their concentrations need to be carefully optimized to avoid precipitation upon administration. |
| Large particle size | Micronization or nanosizing of the this compound powder can increase the surface area and dissolution rate. |
| Animal-related factors | Standardize experimental conditions such as fasting times, age, and strain of the animals to minimize physiological variability. |
Issue 2: Precipitation of this compound Formulation During Preparation
| Potential Cause | Troubleshooting Steps |
| Insufficient organic solvent | Ensure this compound is fully dissolved in the primary organic solvent (e.g., DMSO) before adding aqueous components. Gentle heating and vortexing can aid dissolution.[3] |
| Incorrect solvent ratios | Modify the ratios of co-solvents and aqueous phase. A higher proportion of organic co-solvents may be needed to maintain solubility. |
| Order of addition of components | The order in which solvents and this compound are mixed can be critical. It is often best to dissolve this compound in the strongest organic solvent first. |
Issue 3: Inconsistent Results in LC-MS/MS Analysis of this compound
| Potential Cause | Troubleshooting Steps |
| Poor peak shape (fronting, tailing, or splitting) | This may be due to column overload, contamination, or issues with the mobile phase. Ensure the column is properly equilibrated and that the mobile phase pH is appropriate for this compound. |
| Low signal intensity | Check for ion suppression from matrix components. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction) to remove interfering substances. Ensure the mass spectrometer is properly tuned. |
| Retention time shifts | Inconsistent mobile phase composition, temperature fluctuations, or column degradation can cause retention time shifts. Prepare fresh mobile phase and ensure the column oven is functioning correctly. |
| High background noise | Contamination of the LC-MS system can lead to high background noise. Flush the system with appropriate cleaning solutions. Use high-purity solvents and reagents. |
Data Presentation
Table 1: Comparison of Reported Oral Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (h) | Source |
| Prodrug | 5 | - | - | 2867 | 16.3 | [3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. Cmax and Tmax were not reported for the prodrug study.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound powder
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol (B129727), ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle or pulverizer
-
Sieves
Methodology:
-
Polymer and Solvent Selection: Screen various polymers for their miscibility and ability to form a stable amorphous dispersion with this compound. Select a common solvent that can dissolve both this compound and the chosen polymer.
-
Dissolution: Dissolve this compound and the selected polymer in the chosen solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w drug to polymer). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept below the glass transition temperature of the polymer to prevent phase separation.
-
Drying: Further dry the resulting solid mass in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle or a mechanical pulverizer. Sieve the powder to obtain a uniform particle size.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak for this compound and to determine the glass transition temperature (Tg) of the ASD.
-
X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of this compound in the solid dispersion, which will be indicated by the absence of sharp Bragg peaks.
-
In Vitro Dissolution Study: Perform dissolution testing in simulated gastric and intestinal fluids to compare the dissolution profile of the ASD with that of crystalline this compound.
-
Protocol 2: Quantification of this compound in Rat Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of this compound in rat plasma samples for pharmacokinetic studies.
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., Verapamil)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column (e.g., Agilent Zorbax XDB C18, 2.1 x 50 mm, 5 µm)
Methodology:
-
Preparation of Standard and QC Samples: Prepare stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol or acetonitrile). Serially dilute the this compound stock solution with blank rat plasma to prepare calibration standards and quality control (QC) samples at various concentrations.
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly. b. Add 200-300 µL of cold acetonitrile to precipitate the plasma proteins. c. Vortex the mixture vigorously for 1-2 minutes. d. Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: Agilent Zorbax XDB C18 (2.1 x 50 mm, 5 µm)
-
Mobile Phase: A mixture of 5 mM ammonium formate buffer with 0.1% formic acid and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 0.150 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
MRM Transitions:
-
This compound: m/z 511.6 -> 354.1
-
Verapamil (IS): m/z 455.4 -> 165.0
-
-
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: this compound's mechanism of action via selective blockade of the ET-A receptor.
Caption: Experimental workflow for enhancing this compound's oral bioavailability.
Caption: Logical troubleshooting guide for low this compound bioavailability.
References
- 1. This compound, an endothelin-receptor antagonist for refractory adenocarcinomas: safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-ranging study of the safety and pharmacokinetics of this compound in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Atrasentan Technical Support Center: Troubleshooting Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of Atrasentan with common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased levels of serum albumin and total protein in our clinical trial subjects treated with this compound. Is this an expected effect?
A1: Yes, this is a known in vivo physiological effect of this compound. As a potent endothelin-A (ETA) receptor antagonist, this compound can cause hemodilution, which may manifest as a decrease in the concentration of serum proteins like albumin.[1] In clinical studies, mild decreases in albumin and total protein have been reported.[1] It is important to distinguish this physiological effect from a direct analytical interference with the protein measurement assay itself.
Q2: Our study has noted a consistent drop in hemoglobin and hematocrit levels in the this compound treatment group. Should we be concerned about analytical interference with our hematology analyzer?
A2: A decrease in hemoglobin and hematocrit is a recognized physiological consequence of this compound treatment, likely due to hemodilution.[1][2][3] This is considered an in vivo effect of the drug. While direct interference with hematology analyzers is not documented, it is crucial to interpret these findings in the context of this compound's known pharmacological effects.
Q3: We have observed a significant reduction in proteinuria in subjects receiving this compound. How can we be sure this is a true biological effect and not an artifact of the assay?
A3: The reduction of proteinuria is a well-documented and primary therapeutic effect of this compound, particularly in the context of kidney disease.[4][5][6] This is due to its mechanism of action in blocking the endothelin-A receptor, which plays a role in kidney damage and protein leakage.[4][5] While direct interference with urinary protein assays has not been reported, the consistent and clinically significant reduction observed across multiple studies strongly supports this as a true biological effect.[4][5][7]
Q4: Can this compound affect lipid panel results? We are seeing changes in cholesterol and triglyceride levels.
A4: Yes, changes in lipid profiles have been observed in patients treated with this compound. Specifically, reductions in LDL cholesterol and triglyceride levels have been reported.[7] These are considered in vivo effects of the drug and should be interpreted as such.
Q5: We are getting unexpected results in a novel biomarker immunoassay for a patient on this compound. How can we determine if the drug is interfering with the assay?
A5: While there is no specific data on this compound causing direct in vitro interference with immunoassays, it is a possibility with any therapeutic agent. To investigate this, you can follow a systematic approach based on established guidelines for interference testing.[1][8][9][10][11] This involves performing spiking and recovery experiments, as detailed in the "Experimental Protocols" section of this guide. It is also important to consider the possibility of cross-reactivity if the biomarker or assay components share structural similarities with this compound.[12]
Troubleshooting Guides
Issue: Unexpected Laboratory Results in a Patient Treated with this compound
This guide provides a logical workflow to investigate unexpected laboratory results that may be suspected to be due to interference from this compound.
Caption: Workflow for troubleshooting unexpected lab results.
Summary of this compound's In Vivo Effects on Laboratory Assays
The following table summarizes the documented physiological effects of this compound on common laboratory parameters. It is important to note that these are not examples of analytical interference but rather the result of the drug's mechanism of action in the body.
| Parameter | Observed Effect | Probable Mechanism | References |
| Proteinuria/Albuminuria | Decrease | Therapeutic effect on glomerular function | [4][5][7] |
| Hemoglobin/Hematocrit | Decrease | Hemodilution | [1][2][3] |
| Serum Albumin | Decrease | Hemodilution | [1] |
| Total Protein | Decrease | Hemodilution | [1] |
| LDL Cholesterol | Decrease | In vivo metabolic effect | [7] |
| Triglycerides | Decrease | In vivo metabolic effect | [7] |
Experimental Protocols
Protocol for Investigating Potential In Vitro Interference of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) EP07 guideline for interference testing and can be used to assess whether this compound directly interferes with a specific laboratory assay.[1][8][9][10][11]
Objective: To determine if the presence of this compound in a sample causes a clinically significant change in the measured value of an analyte.
Materials:
-
Patient samples (serum, plasma, or urine depending on the assay)
-
This compound stock solution of known concentration
-
Assay-specific calibrators and controls
-
The laboratory assay system
Methodology: Paired-Difference Study [9]
-
Sample Preparation:
-
Select a patient sample pool.
-
Divide the sample pool into two aliquots: a "Test" sample and a "Control" sample.
-
-
Spiking:
-
To the "Test" sample, add a small volume of the this compound stock solution to achieve a desired final concentration (e.g., a concentration that reflects the peak plasma concentration in patients).
-
To the "Control" sample, add an equal volume of the solvent used to prepare the this compound stock solution (this serves as the vehicle control).
-
-
Analysis:
-
Analyze both the "Test" and "Control" samples using the assay .
-
Perform multiple replicates (e.g., n=3-5) for each sample to ensure precision.
-
-
Data Analysis:
-
Calculate the mean result for both the "Test" and "Control" samples.
-
Determine the difference between the mean of the "Test" sample and the mean of the "Control" sample.
-
This difference represents the bias introduced by the presence of this compound.
-
-
Interpretation:
-
Compare the observed bias to the predefined acceptance criteria for the assay. A clinically significant interference is noted if the bias exceeds the acceptable limits of the assay's performance.
-
Caption: Experimental workflow for in vitro interference testing.
This compound Signaling Pathway
This compound is a selective antagonist of the endothelin-A (ETA) receptor. By blocking this receptor, it prevents the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and mitogen. This action inhibits downstream signaling pathways that are implicated in vasoconstriction, cell proliferation, and fibrosis.
Caption: this compound's mechanism of action.
References
- 1. scribd.com [scribd.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. novartis.com [novartis.com]
- 5. This compound in Patients with IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of this compound on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Endothelin Antagonist this compound Lowers Residual Albuminuria in Patients with Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 9. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 10. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Technical Support Center: Monitoring for Atrasentan-Induced Liver Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring for potential liver toxicity when working with Atrasentan. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: Is this compound associated with a significant risk of liver toxicity?
A1: Clinical trial data for this compound have not shown a significant signal for drug-induced liver injury (DILI). In a post-hoc analysis of the SONAR trial involving over 3600 patients, this compound was not associated with liver-related adverse events and was observed to modestly reduce serum aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP) levels.[1][2] However, some endothelin receptor antagonists (ERAs) as a class have been associated with hepatotoxicity.[1][3] Therefore, routine monitoring of liver function is a prudent measure in line with general guidelines for DILI.
Q2: What are the key biomarkers to monitor for potential liver toxicity?
A2: The primary biomarkers for monitoring drug-induced liver injury are serum levels of:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (B190676)
ALT and AST are sensitive indicators of hepatocellular injury, while an elevation in ALP is indicative of cholestasis.[4] Bilirubin is a marker of overall liver function.
Q3: What is the recommended frequency for monitoring liver function tests?
A3: While specific guidelines for this compound are not established due to its favorable liver safety profile, a conservative approach based on general DILI monitoring practices and protocols for other ERAs can be adopted. For another ERA, sparsentan, the FDA mandated a Risk Evaluation and Mitigation Strategy (REMS) that requires measuring serum aminotransferase levels and total bilirubin prior to initiating treatment, monthly for the first 12 months, and every 3 months thereafter. A similar monitoring schedule can be considered for this compound studies, especially in early-phase trials or for patients with pre-existing liver conditions.
Q4: How are elevations in liver enzymes classified?
A4: Elevations in liver enzymes are typically classified into three patterns based on the ratio of ALT to ALP, each relative to their upper limit of normal (ULN). This is often referred to as the "R ratio".
-
R Ratio = (ALT value / ALT ULN) / (ALP value / ALP ULN)
The classification helps to determine the nature of the potential liver injury.
Troubleshooting Guide
Q5: What should I do if a study participant shows an elevation in liver enzymes?
A5: If an elevation in liver enzymes is observed, it is crucial to take a systematic approach to determine the cause.
-
Confirm the finding: Repeat the liver function tests to rule out a lab error.
-
Assess the patient's clinical status: Inquire about symptoms such as fatigue, nausea, vomiting, right upper quadrant pain, jaundice, dark urine, or itching.
-
Calculate the R ratio: Determine the pattern of liver injury (hepatocellular, cholestatic, or mixed) using the table below.
-
Rule out other causes: Investigate other potential causes of liver injury, such as viral hepatitis (Hepatitis A, B, C, E), autoimmune hepatitis, alcohol consumption, or concomitant medications.
-
Consider discontinuing this compound: The decision to continue or discontinue the drug should be based on the severity of the enzyme elevation and the clinical context. Refer to the table below for general guidance.
Data Presentation
Table 1: Classification of Liver Injury Patterns
| R Ratio | Pattern of Injury | Characteristics |
| ≥ 5 | Hepatocellular | Predominant elevation in ALT and AST. |
| ≤ 2 | Cholestatic | Predominant elevation in ALP. |
| > 2 and < 5 | Mixed | Elevations in both ALT/AST and ALP. |
Table 2: General Guidance for Action Based on Liver Enzyme Elevations (Hy's Law)
This table is based on general DILI guidelines and is not specific to this compound.
| Finding | Level of Concern | Recommended Action |
| ALT or AST > 3x ULN | Monitor | Increase monitoring frequency. Investigate for other causes. |
| ALT or AST > 5x ULN | Concern | Consider treatment interruption. Investigate for other causes. |
| ALT or AST > 3x ULN AND Total Bilirubin > 2x ULN | High Concern (Potential Hy's Law) | Promptly discontinue the drug. This indicates serious liver injury. |
| Any elevation in ALT, AST, or ALP with clinical symptoms of liver injury | Concern | Consider treatment interruption and investigate further. |
Experimental Protocols
Protocol 1: Serum Liver Enzyme and Bilirubin Measurement
Objective: To quantify the levels of ALT, AST, ALP, and Total Bilirubin in serum as biomarkers for liver function.
Methodology:
-
Sample Collection: Collect 3-5 mL of whole blood via venipuncture into a serum separator tube (SST).
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tube at 1,000-2,000 x g for 10 minutes at room temperature.
-
Carefully aspirate the serum supernatant and transfer it to a clean, labeled microcentrifuge tube. Avoid disturbing the red blood cell pellet.
-
-
Analysis:
-
The analysis of ALT, AST, ALP, and Total Bilirubin is typically performed using an automated clinical chemistry analyzer. These systems utilize standardized spectrophotometric or colorimetric assays.
-
Principle of ALT/AST Measurement: These enzymes catalyze the transfer of an amino group between amino acids and α-keto acids. The rate of this reaction is measured by monitoring the change in absorbance of NADH at 340 nm.
-
Principle of ALP Measurement: ALP catalyzes the hydrolysis of a phosphate (B84403) ester substrate (e.g., p-nitrophenyl phosphate) at an alkaline pH. The rate of formation of the colored product (p-nitrophenol) is measured spectrophotometrically.
-
Principle of Bilirubin Measurement: The diazo method is commonly used, where bilirubin reacts with a diazo reagent to form a colored azobilirubin compound, which is measured colorimetrically.
-
-
Data Reporting: Report the results in international units per liter (IU/L) for enzymes and in micromoles per liter (µmol/L) or milligrams per deciliter (mg/dL) for bilirubin. Compare the results to the established upper limit of normal (ULN) for the specific laboratory and assay.
Visualizations
Caption: Workflow for monitoring and troubleshooting potential liver enzyme elevations.
Caption: Potential mechanisms of ERA-class related liver injury.
References
Atrasentan Technical Support Center: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for the long-term storage of Atrasentan (B1666376). It includes frequently asked questions (FAQs), troubleshooting guides for common storage issues, detailed experimental protocols for stability assessment, and an overview of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound tablets should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted between 15°C and 30°C (59°F and 86°F).[1] It is crucial to store the compound in its original container to protect it from light and moisture. The shelf life of this compound under these conditions is 24 months.
Q2: What are the known degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis and oxidation.[2] These reactions are accelerated by acidic conditions, moisture, and the presence of metal ions. The main degradation products identified are a diol and a pyrrolidine (B122466) acid, which are formed through acid-catalyzed hydrolysis, and an N-oxide, which results from oxidation.[2]
Q3: Is this compound sensitive to light?
A3: While specific photostability studies are not extensively detailed in the provided search results, general best practices for pharmaceutical compounds, especially those with complex aromatic structures like this compound, recommend protection from light. Storage in the original, often opaque, container is advised to minimize light exposure.
Q4: How does humidity affect the stability of this compound?
A4: this compound's degradation is exacerbated by moisture.[2] Therefore, it is important to store it in a dry environment. The use of desiccants in the storage container can help to control humidity levels and enhance long-term stability, particularly for bulk powders or when the original packaging is not used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected changes in physical appearance (e.g., color change, clumping) | Exposure to excessive heat, light, or moisture. Potential degradation. | Do not use the compound. Quarantine the batch and perform analytical testing (e.g., HPLC) to assess purity and identify potential degradants. |
| Storage temperature exceeded the recommended range (above 30°C) for a prolonged period. | Improper storage conditions (e.g., incubator malfunction, storage near a heat source). | The stability of this compound may be compromised. It is advisable to re-test the material for purity and potency before use in critical experiments. |
| Suspected contamination of the stock solution. | Improper handling, use of non-sterile solvents or equipment. | Discard the solution. Prepare a fresh stock solution using aseptic techniques and high-purity solvents. |
| Inconsistent experimental results using a previously reliable batch of this compound. | Potential degradation of the compound due to repeated opening and closing of the container, leading to moisture and air exposure. | Aliquot the compound into smaller, single-use vials upon receipt to minimize exposure of the bulk material. Re-qualify the working stock by analytical methods if degradation is suspected. |
Quantitative Stability Data
Forced degradation studies are crucial for understanding the stability profile of a drug substance. While specific quantitative data from forced degradation studies on the pure this compound active pharmaceutical ingredient (API) is not available in the public domain search results, the following table summarizes the qualitative findings and provides a framework for designing such studies.
| Stress Condition | Typical Conditions for Forced Degradation | Expected Stability of this compound | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Labile | Diol, Pyrrolidine Acid |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Labile | Further investigation needed |
| Oxidative Stress | 3-30% H₂O₂ at room temperature for 24-48 hours | Potentially Labile | N-oxide |
| Thermal Stress | 60-80°C for 48-72 hours | Relatively Stable | Minimal degradation expected |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Relatively Stable | Minimal degradation expected |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a general method for assessing the stability of this compound and separating it from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 247 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Sample Solution (from forced degradation studies): Neutralize the acidic and basic degradation samples. Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed standard.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Endothelin A Receptor Antagonism
This compound is a selective antagonist of the Endothelin A (ETA) receptor. The binding of Endothelin-1 (ET-1) to the ETA receptor on various cell types, including smooth muscle cells and cancer cells, activates several downstream signaling pathways. These pathways, such as the MAPK, PI3K/Akt, and NF-κB pathways, are involved in processes like vasoconstriction, cell proliferation, inflammation, and fibrosis. By blocking the ETA receptor, this compound inhibits these downstream effects.
Caption: this compound blocks the ET-1/ETAR signaling pathway.
Experimental Workflow for Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study of this compound.
Caption: Workflow for this compound forced degradation study.
References
Validation & Comparative
Atrasentan vs. Zibotentan: A Comparative Guide in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two selective endothelin-A (ETA) receptor antagonists, Atrasentan and Zibotentan, in various cancer models. Both agents target the endothelin-1 (B181129) (ET-1) signaling pathway, which is implicated in tumor growth, proliferation, survival, and angiogenesis.[1][2] This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms to aid in the evaluation of these compounds for cancer research and drug development.
Mechanism of Action
This compound and Zibotentan are both potent and selective antagonists of the endothelin-A (ETA) receptor, a G-protein coupled receptor.[3][4] By competitively inhibiting the binding of ET-1 to the ETA receptor, these molecules block the activation of downstream signaling cascades that promote cancer progression.[3] Key pathways affected include the MAPK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation.
Signaling Pathway and Therapeutic Intervention
The binding of endothelin-1 (ET-1) to the ETA receptor on cancer cells triggers a signaling cascade that promotes tumorigenesis. This compound and Zibotentan act by blocking this initial interaction.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for this compound and Zibotentan. It is important to note that the data are compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.
In Vitro Efficacy
| Parameter | This compound | Zibotentan | Reference(s) |
| ETA Receptor Binding Affinity (IC50) | 0.0551 nM | 13 nM | |
| Prostate Cancer Cell Growth Inhibition (LNCaP, C4-2B) | Significant inhibition at 0-50 µM | Data not available in a directly comparable format | |
| Ovarian Cancer Cell Proliferation Inhibition | Data not available in a directly comparable format | Inhibits pro-oncologic behavior |
In Vivo Efficacy in Xenograft Models
| Cancer Type | Cell Line | Drug | Dosage | Key Findings | Reference(s) |
| Ovarian Carcinoma | HEY | This compound | 2 mg/kg/day | 65% tumor growth inhibition, comparable to paclitaxel. | |
| Ovarian Carcinoma | Not Specified | Zibotentan | 10 mg/kg/day (i.p.) or 50 mg/kg/day (p.o.) | Inhibited tumor cell proliferation and mortality. | |
| Prostate Cancer | LNCaP, C4-2B | This compound | Not Specified | Significant inhibition of cell growth. | |
| Prostate Cancer | Not Specified | Zibotentan | 10 mg/kg/day (i.p.) or 50 mg/kg/day (p.o.) | Inhibited tumor cell proliferation and mortality. | |
| Colon Carcinoma | HT29 | This compound | Not Specified | No independent effect on tumor growth, but enhanced the effect of radiation. | |
| Bladder Cancer | KU-19-19 | This compound | Not Specified | No significant antitumor effect as a monotherapy. | |
| Cervical Carcinoma | Not Specified | This compound | Not Specified | Complete inhibition of tumor growth and neoangiogenesis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited findings.
In Vitro Cell Viability/Proliferation Assay (MTT Assay)
This assay is a common method to assess the anti-proliferative effects of therapeutic compounds.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or Zibotentan or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
Protocol:
-
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used to prevent the rejection of human tumor xenografts.
-
Tumor Implantation: Cultured human cancer cells are harvested and injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or Zibotentan is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor Growth Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis.
Conclusion
Both this compound and Zibotentan demonstrate promising anti-cancer activity in a variety of preclinical models by targeting the ETA receptor. This compound appears to have a higher binding affinity for the ETA receptor in the reported data. In vivo studies show that both drugs can inhibit tumor growth in several cancer types, including ovarian and prostate cancer. However, the efficacy of these agents as monotherapies can be cell-type dependent, and some studies suggest enhanced effects when used in combination with chemotherapy or radiation.
The lack of direct head-to-head comparative studies in identical preclinical models makes it challenging to definitively declare one agent superior to the other. Future preclinical research should focus on direct comparisons of this compound and Zibotentan in a standardized panel of cancer cell lines and xenograft models to provide a clearer understanding of their relative potency and therapeutic potential. This will be crucial for guiding the clinical development and potential application of these ETA receptor antagonists in oncology.
References
A Comparative Analysis of Atrasentan and Avosentan for the Treatment of Diabetic Nephropathy
A comprehensive review of the efficacy, safety, and experimental protocols of two prominent endothelin receptor antagonists in the management of diabetic kidney disease.
In the landscape of therapeutic interventions for diabetic nephropathy, a progressive and life-threatening complication of diabetes, endothelin receptor antagonists (ERAs) have emerged as a class of drugs with significant potential. By targeting the endothelin system, which is implicated in the pathophysiology of kidney damage, these agents aim to mitigate the progression of renal disease. This guide provides a detailed comparison of two such ERAs, Atrasentan and Avosentan (B1665851), focusing on their efficacy, safety profiles, and the experimental designs of key clinical trials. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: Targeting the Endothelin Pathway
Both this compound and Avosentan are selective antagonists of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, plays a crucial role in the pathogenesis of diabetic nephropathy through its interaction with ETA receptors, leading to vasoconstriction, inflammation, and fibrosis within the kidneys.[1][2] By selectively blocking the ETA receptor, this compound and Avosentan aim to counteract these detrimental effects, thereby reducing proteinuria and slowing the progression of kidney damage.[1][3] Avosentan is described as a predominant ETA receptor antagonist, while this compound is noted for its high selectivity for the ETA receptor over the ETB receptor.[4][5]
Efficacy in Reducing Albuminuria
A primary measure of efficacy for drugs treating diabetic nephropathy is the reduction in urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage.[6] Clinical trials for both this compound and Avosentan have demonstrated a significant reduction in albuminuria.
This compound: The SONAR Trial
The pivotal trial for this compound is the "Study of Diabetic Nephropathy with this compound" (SONAR).[7][8] This randomized, double-blind, placebo-controlled trial employed an enrichment design to identify patients who were most likely to respond to the treatment.[7][8] In the responder group, this compound at a dose of 0.75 mg/day resulted in a significantly lower risk of the primary composite renal endpoint (doubling of serum creatinine (B1669602) or end-stage renal disease) compared to placebo.[9] A meta-analysis of four studies confirmed that this compound significantly improves UACR in individuals with chronic kidney disease.[6][10]
Avosentan: The ASCEND Trial
The main clinical trial for Avosentan was the "Avosentan on Time to Doubling of Serum Creatinine, End Stage Renal Disease or Death" (ASCEND) trial.[11][12] This multicenter, double-blind, placebo-controlled trial evaluated two doses of Avosentan (25 mg and 50 mg) in patients with type 2 diabetes and overt nephropathy.[11][12] The ASCEND trial showed that Avosentan significantly reduced the albumin-to-creatinine ratio (ACR). Specifically, the median reduction in ACR was 44.3% for the 25 mg/day group and 49.3% for the 50 mg/day group, compared to a 9.7% reduction in the placebo group.[11][12]
Comparative Efficacy Data
| Feature | This compound (SONAR Trial) | Avosentan (ASCEND Trial) |
| Primary Efficacy Endpoint | Composite of sustained doubling of serum creatinine or end-stage renal disease.[7] | Time to doubling of serum creatinine, ESRD, or death.[12] |
| Dosage | 0.75 mg/day[9] | 25 mg/day and 50 mg/day[11][12] |
| Reduction in Albuminuria | Significantly lower risk of primary renal endpoint in responders.[9] Meta-analysis showed significant UACR improvement.[6][10] | Median ACR reduction of 44.3% (25mg) and 49.3% (50mg).[11][12] |
| Effect on Blood Pressure | Improvements in blood pressure observed.[13] | Modest reduction in systolic and diastolic blood pressure.[12] |
| Effect on Lipids | Improvements in lipid profiles observed.[13] | Total cholesterol decreased with avosentan treatment.[14] |
Safety and Tolerability: A Critical Differentiator
A significant concern with endothelin receptor antagonists is the risk of adverse events, particularly fluid retention and heart failure.[2][15] This has been a critical factor in the clinical development of both this compound and Avosentan.
This compound
The SONAR trial was designed with a specific enrichment period to exclude patients who did not tolerate this compound well, thereby selecting for a population with a better safety profile.[7][8] While this compound was associated with an increase in weight, rates of peripheral edema and heart failure did not significantly differ between the treatment and placebo groups in the responder population.[9][13] However, a higher dose (1.25 mg/d) was associated with more discontinuations due to adverse events.[13] Overall, this compound demonstrated more manageable fluid overload-related adverse events compared to Avosentan.[5]
Avosentan
The ASCEND trial was prematurely terminated due to an excess of cardiovascular events, primarily fluid overload and congestive heart failure, in the Avosentan-treated groups.[11][12] Adverse events leading to discontinuation of the trial medication were significantly more frequent with Avosentan compared to placebo.[11][12]
Comparative Safety Data
| Adverse Event | This compound (SONAR Trial) | Avosentan (ASCEND Trial) |
| Fluid Retention/Edema | Manageable, particularly at the 0.75 mg/day dose.[13] | Significant issue, a primary reason for trial termination.[11][12] |
| Congestive Heart Failure | No significant difference from placebo in the responder group.[9] | Significantly increased incidence, leading to trial termination.[11][12] |
| Trial Discontinuation | Higher discontinuation rate at the 1.25 mg/day dose.[13] | Significantly more discontinuations due to adverse events than placebo.[11][12] |
Experimental Protocols
SONAR Trial (this compound)
-
Design: Randomized, double-blind, placebo-controlled trial with an enrichment period.[7][8]
-
Participants: Approximately 3,500 individuals with type 2 diabetes, stage 2-4 chronic kidney disease, and macroalbuminuria, receiving a maximum tolerated dose of a renin-angiotensin system (RAS) inhibitor.[7][8]
-
Enrichment Phase: A 6-week open-label period where all participants received this compound 0.75 mg/day. Responders (≥30% UACR reduction without significant fluid retention) were then randomized.[7][8]
-
Treatment Phase: Responders were randomized to receive either this compound 0.75 mg/day or placebo.[7][8]
-
Primary Endpoint: A composite of a sustained doubling of serum creatinine or end-stage renal disease.[7][8]
ASCEND Trial (Avosentan)
-
Design: Multicenter, multinational, double-blind, placebo-controlled trial.[11][12]
-
Participants: 1,392 individuals with type 2 diabetes and overt nephropathy, on continued angiotensin-converting enzyme (ACE) inhibition and/or angiotensin receptor blockade (ARB).[11][12]
-
Treatment Arms: Participants were randomly assigned to receive Avosentan (25 mg or 50 mg daily) or placebo.[11][12]
-
Primary Endpoint: Time to doubling of serum creatinine, end-stage renal disease (ESRD), or death.[11][12]
-
Trial Status: Terminated prematurely due to an excess of cardiovascular events.[11][12]
Signaling Pathways and Experimental Workflows
Caption: Endothelin-1 signaling pathway and the mechanism of action of this compound and Avosentan.
Caption: Simplified workflow of the SONAR clinical trial for this compound.
Conclusion
Both this compound and Avosentan have demonstrated efficacy in reducing albuminuria in patients with diabetic nephropathy. However, their clinical utility is significantly influenced by their safety profiles. The premature termination of the ASCEND trial due to cardiovascular adverse events cast a shadow over the use of Avosentan and highlighted the critical importance of managing fluid retention with this class of drugs.
This compound, particularly at the 0.75 mg/day dose evaluated in the SONAR trial, appears to offer a more favorable risk-benefit profile, with a significant reduction in renal events in a selected patient population and more manageable side effects. The enrichment design of the SONAR trial was instrumental in identifying patients who are most likely to benefit from this compound while minimizing the risk of adverse events.
For researchers and drug development professionals, the comparative study of this compound and Avosentan underscores the nuances within a drug class and the importance of trial design in establishing both efficacy and safety. Future research may focus on identifying biomarkers to predict patient response and susceptibility to adverse effects of endothelin receptor antagonists, further personalizing the treatment of diabetic nephropathy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Endothelin antagonists for diabetic and non-diabetic chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin receptor antagonists in kidney protection for diabetic kidney disease and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for diabetic nephropathy — NephJC — NephJC [nephjc.com]
- 5. Endothelin Receptor Antagonists as a Potential Treatment of Diabetic Nephropathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Adverse Effects of this compound in Patients with Diabetic Nephropathy: A Meta-Analysis - ProQuest [proquest.com]
- 7. Rationale and protocol of the Study Of diabetic Nephropathy with this compound (SONAR) trial: A clinical trial design novel to diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rationale and protocol of the Study Of diabetic Nephropathy with this compound (SONAR) trial: A clinical trial design novel to diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kidneynews.org [kidneynews.org]
- 10. Efficacy and Adverse Effects of this compound in Patients with Diabetic Nephropathy: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Avosentan for Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Endothelin Antagonist this compound Lowers Residual Albuminuria in Patients with Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avosentan Reduces Albumin Excretion in Diabetics with Macroalbuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelin-receptor antagonists for diabetic nephropathy: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selective Endothelin-A Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key selective endothelin-A (ETA) receptor antagonists, supported by available experimental data. This document focuses on a head-to-head analysis of Zibotentan (B1684529), Atrasentan (B1666376), and Clazosentan (B1669160), prominent members of this therapeutic class.
The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (B181129) (ET-1) and its interaction with the ETA receptor, plays a crucial role in various physiological and pathological processes, including vasoconstriction, cell proliferation, and inflammation.[1] Consequently, selective ETA receptor antagonists have been investigated for their therapeutic potential in a range of diseases, including cancer, cardiovascular disorders, and neurological conditions. This guide delves into a comparative analysis of Zibotentan, this compound, and Clazosentan, summarizing their performance based on preclinical and clinical data.
Comparative Analysis of Receptor Binding Affinity and Selectivity
The therapeutic efficacy and safety profile of a selective ETA receptor antagonist are fundamentally linked to its binding affinity for the ETA receptor and its selectivity over the endothelin-B (ETB) receptor. High selectivity for the ETA receptor is often sought to minimize potential side effects associated with ETB receptor blockade.
| Antagonist | Target Receptor | Binding Affinity (Ki) | Selectivity (ETA vs. ETB) | Reference Tissue/Cell Line |
| This compound | ETA | 0.0551 nM | ~87-fold | Human Coronary Artery Smooth Muscle Cells |
| Zibotentan | ETA | Not directly compared in the same study | High | - |
| Clazosentan | ETA | High | High | - |
| YM598 (for comparison) | ETA | 0.772 nM | ~185-fold | Human Coronary Artery Smooth Muscle Cells |
| Bosentan (dual antagonist for comparison) | ETA/ETB | 4.75 nM (ETA), 40.9 nM (ETB) | ~8.6-fold | Human Coronary Artery Smooth Muscle Cells/SK-Mel-28 |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of these antagonists are critical for determining their dosing regimens and clinical utility.
| Antagonist | Administration | Tmax (hours) | Terminal Half-life (hours) | Key Elimination Route(s) |
| Zibotentan | Oral | - | Increased in hepatic and renal impairment | Renal and metabolic |
| This compound | Oral | 0.3 - 1.7 | ~26 | - |
| Clazosentan | Intravenous | - | - | Hepatic uptake (OATP1B1/1B3) and biliary excretion |
Note: The pharmacokinetic parameters are derived from separate studies and may not be directly comparable due to differences in study design and patient populations.[3][4][5][6]
Head-to-Head Clinical Efficacy and Safety
Direct comparative clinical trials are the gold standard for evaluating the relative efficacy and safety of different drugs.
Zibotentan vs. This compound in Castration-Resistant Prostate Cancer (CRPC)
A meta-analysis of randomized controlled trials indirectly compared the efficacy of Zibotentan and this compound in patients with CRPC. The analysis concluded that there were no significant differences between the two drugs in improving progression-free survival (PFS), overall survival (OS), or time to disease progression (TTP).[7][8] Both drugs were generally well-tolerated, with headache and peripheral edema being common adverse events associated with this class of drugs.[7][8]
Clazosentan in Cerebral Vasospasm
Clazosentan has been extensively studied for the prevention of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH).[4][9][10][11] Meta-analyses of randomized controlled trials have shown that Clazosentan significantly reduces the incidence of angiographic vasospasm.[9] However, its effect on improving long-term functional outcomes remains a subject of ongoing research.[4][9][11] A direct comparison with this compound or Zibotentan for this indication is not available.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the ETA receptor signaling pathway and a typical experimental workflow for their comparison.
Figure 1. Endothelin-A Receptor Signaling Pathway.
Figure 2. Experimental Workflow for Comparing Selective ETA Receptor Antagonists.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity (Ki) of a selective ETA receptor antagonist.
1. Materials:
-
Membrane preparation from cells expressing the human ETA receptor.
-
Radioligand (e.g., [¹²⁵I]-ET-1).
-
Selective ETA receptor antagonist (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
In a microplate, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
In Vitro Functional Assay: Intracellular Calcium Mobilization
This protocol describes a method to assess the functional antagonism of ETA receptor-mediated signaling.
1. Materials:
-
Cells expressing the human ETA receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[13]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
ET-1 (agonist).
-
Selective ETA receptor antagonist (test compound).
-
Fluorescence plate reader with kinetic reading capabilities.
2. Procedure:
-
Culture the cells in a multi-well plate.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add the selective ETA receptor antagonist at various concentrations and incubate.
-
Stimulate the cells with a fixed concentration of ET-1.
-
Immediately measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader.
-
Analyze the data to determine the concentration-dependent inhibition of the ET-1-induced calcium response by the antagonist and calculate the IC50 value.[13]
Conclusion
Zibotentan, this compound, and Clazosentan are all potent and selective ETA receptor antagonists with distinct clinical development paths. While direct head-to-head comparisons are limited, the available data provide valuable insights for researchers. The meta-analysis in CRPC suggests similar efficacy between Zibotentan and this compound, though neither demonstrated a significant survival benefit in that setting.[7][8] Clazosentan has shown promise in reducing cerebral vasospasm, a different therapeutic area.[9] The choice of an antagonist for a specific research or therapeutic application will depend on a careful consideration of its pharmacological profile, the specific disease context, and the desired clinical endpoint. Further head-to-head studies are warranted to provide a more definitive comparative assessment of these and other emerging selective ETA receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Superiority of YM598 over this compound as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tolerability of zibotentan (ZD4054) in subjects with hepatic or renal impairment: two open-label comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effectiveness and safety of clazosentan in treating aneurysmal subarachnoid hemorrhage: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-ranging study of the safety and pharmacokinetics of this compound in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Meta-Analysis and Indirect Comparison of Endothelin A Receptor Antagonist for Castration-Resistant Prostate Cancer | PLOS One [journals.plos.org]
- 7. A Meta-Analysis and Indirect Comparison of Endothelin A Receptor Antagonist for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of clazosentan in patients with aneurysmal subarachnoid hemorrhage: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of efficacy between clazosentan and fasudil hydrochloride-based management of vasospasm after subarachnoid hemorrhage focusing on older and WFNS grade V patients: a single-center experience in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. REACT: a randomized trial to assess the efficacy and safety of clazosentan for preventing clinical deterioration due to delayed cerebral ischemia after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Atrasentan Demonstrates Significant Proteinuria Reduction in IgA Nephropathy: A Comparative Analysis
Atrasentan (B1666376), an investigational selective endothelin A (ETA) receptor antagonist, has shown a statistically significant and clinically meaningful reduction in proteinuria in patients with IgA nephropathy (IgAN), according to data from the Phase 3 ALIGN clinical trial. This guide provides a comprehensive comparison of this compound's performance against current standard-of-care and other emerging therapies for IgAN, supported by experimental data and detailed methodologies.
Executive Summary
The ALIGN study's interim analysis revealed that this compound, when added to a stable and maximally tolerated dose of a renin-angiotensin system (RAS) inhibitor, resulted in a 36.1% reduction in proteinuria from baseline at 36 weeks compared to placebo.[1][2][3] This effect is particularly noteworthy given that persistent proteinuria is a key predictor of progression to kidney failure in patients with IgAN.[1][4] This comparison guide will delve into the specifics of this compound's clinical trial data, its mechanism of action, and how it stacks up against other therapeutic options for this chronic autoimmune kidney disease.
Comparative Efficacy: Proteinuria Reduction
The primary measure of efficacy in recent IgAN clinical trials has been the reduction in proteinuria, which is a surrogate marker for long-term kidney function preservation.[1] The following table summarizes the proteinuria reduction data for this compound and other key comparators.
| Treatment | Clinical Trial | Dosage | Treatment Duration | Mean Proteinuria Reduction (vs. Placebo/Active Comparator) |
| This compound | ALIGN (Phase 3) | 0.75 mg once daily | 36 weeks | 36.1% reduction vs. placebo[1][2][3] |
| Sparsentan (B1681978) | PROTECT (Phase 3) | 400 mg once daily | 36 weeks | 49.8% reduction vs. irbesartan[5] |
| Nefecon (Budesonide) | NefIgArd (Phase 3) | 16 mg once daily | 9 months | 31% reduction vs. placebo[6] |
| Iptacopan (B608621) | APPLAUSE-IgAN (Phase 3) | 200 mg twice daily | 9 months | 38.3% reduction vs. placebo[7][8] |
| Zigakibart | Phase 1/2 Study | Every 2 weeks (IV or SC) | 100 weeks | 60% reduction from baseline[9][10][11] |
Mechanism of Action and Signaling Pathways
IgA nephropathy is a complex disease characterized by the deposition of galactose-deficient IgA1 (Gd-IgA1) immune complexes in the glomerular mesangium. This triggers a cascade of inflammatory and fibrotic processes, leading to kidney damage. Several signaling pathways are implicated in this pathogenesis.
The "Multi-Hit" Pathogenesis of IgA Nephropathy
The prevailing theory for the development of IgAN is the "multi-hit hypothesis".[12][13] This model proposes a sequence of events leading to kidney injury:
-
Hit 1: Increased Gd-IgA1 Production: Genetic and environmental factors lead to the production of IgA1 molecules with deficient O-glycosylation in the hinge region.[12]
-
Hit 2: Autoantibody Formation: The body recognizes these aberrant IgA1 molecules as foreign and produces autoantibodies (primarily IgG) against them.[12]
-
Hit 3: Immune Complex Formation: The Gd-IgA1 and anti-Gd-IgA1 antibodies form circulating immune complexes.[12]
-
Hit 4: Glomerular Deposition and Injury: These immune complexes deposit in the mesangium of the glomeruli, activating mesangial cells and triggering inflammatory pathways, including the complement system, leading to proteinuria, hematuria, and progressive kidney damage.[12][14]
This compound's Mechanism of Action: Targeting the Endothelin Pathway
This compound is a selective antagonist of the endothelin A (ETA) receptor.[1][15] The endothelin system, particularly endothelin-1 (B181129) (ET-1), is upregulated in IgAN and contributes to podocyte injury, proteinuria, inflammation, and fibrosis.[15][16] By blocking the ETA receptor, this compound mitigates these downstream effects.
Experimental Protocols: A Closer Look at the Clinical Trials
A detailed understanding of the experimental design is crucial for interpreting the clinical trial results. Below are the methodologies for the key trials cited.
ALIGN Study (this compound)
-
Study Design: A global, randomized, multicenter, double-blind, placebo-controlled Phase 3 clinical trial.[1][17][18]
-
Patient Population: 340 patients with biopsy-proven IgAN and baseline total proteinuria ≥1 g/day despite optimized RAS inhibitor treatment.[1][17][19] An additional cohort of 64 patients on a stable dose of an SGLT2 inhibitor was also included.[2][20]
-
Intervention: Patients were randomized to receive either 0.75 mg of this compound or a placebo once daily, in addition to their ongoing supportive care with a maximally tolerated and stable dose of a RAS inhibitor.[2][17]
-
Primary Endpoint: The primary endpoint for the interim analysis was the change in proteinuria, as measured by the 24-hour urine protein to creatinine (B1669602) ratio (UPCR), from baseline to 36 weeks.[2][21]
-
Key Secondary Endpoint: Change from baseline in estimated glomerular filtration rate (eGFR) at 136 weeks.[2][21]
PROTECT Study (Sparsentan)
-
Study Design: A randomized, active-controlled, double-blind, parallel-group, multicenter Phase 3 clinical trial.[3]
-
Patient Population: 404 adults with biopsy-proven IgAN, eGFR ≥30 mL/min/1.73m², and proteinuria ≥1.0 g/day despite at least 12 weeks of maximized RAS inhibitor therapy.[3][5]
-
Intervention: Patients were randomized to receive either sparsentan (target dose 400 mg once daily) or the active comparator, irbesartan (B333) (an angiotensin II receptor blocker; target dose 300 mg once daily).[3][5]
-
Primary Endpoint: The primary efficacy endpoint for the interim analysis was the change from baseline in the urine protein-to-creatinine ratio (UPCR) at week 36.[19]
NefIgArd Study (Nefecon)
-
Study Design: A two-part, randomized, double-blind, placebo-controlled, multicenter Phase 3 clinical trial.[22][23]
-
Patient Population: Adults with primary IgAN, eGFR 35–90 mL/min/1.73 m², and persistent proteinuria (UPCR ≥0.8 g/g or urine protein ≥1 g/day ) despite optimized RAS blockade.[6][24]
-
Intervention: Patients were randomized 1:1 to receive 16 mg of Nefecon or placebo daily for 9 months, followed by a 15-month observational period.[6][22]
-
Primary Endpoint: The primary endpoint of Part A was the change in 24-hour UPCR at 9 months.[23][24] The primary endpoint for the full study was the time-weighted average of eGFR over the 2-year period.[16]
APPLAUSE-IgAN Study (Iptacopan)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial.[8][15]
-
Patient Population: Adults with biopsy-confirmed IgAN and a 24-hour UPCR of ≥1 g/g despite optimized supportive therapy.[15]
-
Intervention: Patients were randomized to receive 200 mg of iptacopan or placebo twice daily.[2]
-
Primary Endpoint: The primary endpoint for the interim analysis was the change in 24-hour UPCR at 9 months.[7]
Safety and Tolerability
In the ALIGN study, this compound demonstrated a favorable safety profile consistent with previously reported data.[1] The incidence of treatment-emergent adverse events was similar between the this compound and placebo groups.[3] Fluid retention was reported in a small percentage of patients receiving this compound but did not lead to treatment discontinuation.[7]
Conclusion
This compound has emerged as a promising new therapeutic agent for patients with IgA nephropathy, demonstrating a significant reduction in proteinuria in a well-designed Phase 3 clinical trial. Its targeted mechanism of action, focusing on the endothelin pathway, offers a novel approach to managing this complex disease. While direct head-to-head comparisons are lacking, the data presented in this guide provide a valuable framework for researchers, clinicians, and drug development professionals to evaluate the potential role of this compound in the evolving treatment landscape of IgAN. The final results of the ALIGN study, particularly the long-term data on eGFR decline, are eagerly awaited to confirm the renoprotective effects of this novel therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. ccjm.org [ccjm.org]
- 3. Protecting IgA Nephropathy Patients: Sparsentan Reduces Proteinuria and Preserves Kidney Function Through to Two Years - International Society of Nephrology [theisn.org]
- 4. PROTECT: Two-Year Findings in Patients with IgA Nephropathy - Travere Medical Affairs [medicalaffairs.travere.com]
- 5. kidneynews.org [kidneynews.org]
- 6. Nefecon in IgA Nephropathy, the Nefigard trial — NephJC [nephjc.com]
- 7. novartis.com [novartis.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. news-medical.net [news-medical.net]
- 10. Long-Term Data Support Efficacy and Safety of Zigakibart for IgAN | Docwire News [docwirenews.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Immunoglobulin A Nephropathy: Molecular Pathogenesis and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathogenesis of IgA Nephropathy: Current Understanding and Implications for Development of Disease-Specific Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IgA Nephropathy: Emerging Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternative Complement Pathway Inhibition with Iptacopan in IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Healing, Hype, or Harm: The NefIgArd trial — NephJC [nephjc.com]
- 17. novartis.com [novartis.com]
- 18. Orphanet: ALIGN: A Phase 3, Randomized, Double-blind, Placebo-controlled Study of this compound in Patients with IgA Nephropathy at Risk of Progressive Loss of Renal Function - IE [orpha.net]
- 19. Efficacy and safety of sparsentan versus irbesartan in patients with IgA nephropathy (PROTECT): 2-year results from a randomised, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medcommshydhosting.com [medcommshydhosting.com]
- 21. Study Design and Baseline Characteristics of ALIGN, a Randomized Controlled Study of this compound in Patients With IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. calliditas.se [calliditas.se]
- 23. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 24. academic.oup.com [academic.oup.com]
Atrasentan: A Novel Alternative to RAS Inhibitors in the Management of Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic interventions for chronic kidney disease (CKD) is evolving, with a focus on targeted therapies that address specific pathological pathways. While Renin-Angiotensin System (RAS) inhibitors, such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs), have long been the cornerstone of treatment, particularly in diabetic kidney disease (DKD), the emergence of selective endothelin A (ETA) receptor antagonists like Atrasentan offers a promising alternative and complementary approach.[1][2][3][4] This guide provides a comprehensive comparison of this compound and RAS inhibitors, supported by experimental data and detailed methodologies, to inform research and development in nephrology.
Mechanism of Action: Targeting Different Pathways to Protect the Kidney
RAS inhibitors and this compound exert their renoprotective effects by targeting distinct signaling pathways implicated in the progression of kidney disease.
RAS Inhibitors: These agents interrupt the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance.[4] ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, while ARBs prevent angiotensin II from binding to its AT1 receptor. By mitigating the effects of angiotensin II, RAS inhibitors reduce intraglomerular pressure, decrease proteinuria, and slow the decline of kidney function.
This compound: This investigational drug is a selective endothelin A (ETA) receptor antagonist. Endothelin-1 (ET-1), a powerful vasoconstrictor and pro-inflammatory molecule, is upregulated in various kidney diseases and contributes to podocyte damage, proteinuria, and fibrosis through its action on the ETA receptor. By selectively blocking the ETA receptor, this compound aims to counteract these detrimental effects, offering a targeted approach to reducing kidney damage.
Comparative Efficacy: Insights from Clinical Trials
The primary evidence for this compound's efficacy comes from the "Study of Diabetic Nephropathy with this compound" (SONAR) trial, a large, randomized, double-blind, placebo-controlled study. This trial specifically enrolled patients with type 2 diabetes and nephropathy who were already being treated with a maximum tolerated dose of a RAS inhibitor. This positions this compound as an add-on therapy rather than a direct replacement for RAS inhibitors in many clinical scenarios.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies evaluating this compound, often in conjunction with RAS inhibitors.
Table 1: Effect of this compound on Primary Kidney Outcomes (SONAR Trial)
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| Doubling of serum creatinine (B1669602) or ESRD | 6.0% (79/1325) | 7.9% (105/1323) | 0.65 (0.49-0.88) | 0.0047 |
| Data from the SONAR trial. Patients were responders to an initial enrichment period with this compound and were on a background of maximal RAS inhibition. |
Table 2: Effect of this compound on Albuminuria
| Study/Dose | Baseline UACR (mg/g) | Mean Reduction in UACR vs. Placebo | Reference |
| Phase 2 Study (0.75 mg/d) | 300-3500 | 35% | |
| Phase 2 Study (1.25 mg/d) | 300-3500 | 38% | |
| Phase 2 Dose-Ranging Study (0.75 mg) | Not specified | 42% reduction from baseline | |
| Phase 2 Dose-Ranging Study (1.75 mg) | Not specified | 35% reduction from baseline | |
| UACR: Urine Albumin-to-Creatinine Ratio. All patients were on stable RAS inhibitor therapy. |
Table 3: Hemodynamic and Metabolic Effects of this compound
| Parameter | This compound Effect (vs. Placebo) | Reference |
| 24-hour Systolic BP | Significant decrease | |
| 24-hour Diastolic BP | Significant decrease | |
| LDL Cholesterol | Significant decrease | |
| Triglycerides | Significant decrease | |
| These effects were observed in a 12-week study in patients with type 2 diabetic nephropathy receiving RAS inhibitors. |
Experimental Protocols: A Closer Look at the SONAR Trial
The SONAR trial employed a unique enrichment design to identify patients most likely to benefit from this compound and to minimize the risk of fluid retention, a known side effect of endothelin receptor antagonists.
SONAR Trial Protocol
-
Study Design: Phase 3, prospective, randomized, double-blind, placebo-controlled, multicenter study.
-
Inclusion Criteria: Adults (18-85 years) with type 2 diabetes and nephropathy, an estimated glomerular filtration rate (eGFR) of 25–75 mL/min/1.73 m², and a urine albumin-to-creatinine ratio (UACR) of 300–5000 mg/g. All participants were on a maximum tolerated labeled daily dose of a RAS inhibitor.
-
Enrichment Period: All eligible participants received open-label this compound (0.75 mg daily) for 6 weeks.
-
Randomization: "Responders," defined as patients who experienced at least a 30% decrease in UACR from baseline without substantial fluid retention, were then randomized in a 1:1 ratio to receive either this compound (0.75 mg daily) or a placebo, in addition to their ongoing RAS inhibitor therapy.
-
Primary Endpoint: A composite of doubling of serum creatinine (sustained for ≥30 days) or the onset of end-stage renal disease (ESRD).
-
Follow-up: The median follow-up period was 2.2 years.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental flow, the following diagrams are provided in DOT language.
Caption: Signaling pathway of the Renin-Angiotensin System and points of inhibition by RAS inhibitors.
Caption: Mechanism of action of this compound via selective ETA receptor antagonism.
Caption: Experimental workflow of the SONAR clinical trial.
Safety and Tolerability
While RAS inhibitors are generally well-tolerated, they can be associated with hyperkalemia, a cough (with ACE inhibitors), and a small initial decrease in eGFR.
The SONAR trial highlighted that the primary safety concern with this compound is fluid retention. The enrichment design of the trial was intended to mitigate this risk by excluding patients who showed signs of fluid overload during the initial open-label phase. Despite this, a higher proportion of patients in the this compound group experienced fluid retention and anemia compared to the placebo group. However, there was no significant difference in hospital admission for heart failure or death.
Conclusion: A New Frontier in Kidney Protection
This compound represents a significant development in the therapeutic armamentarium for kidney disease, particularly for patients with diabetic nephropathy who remain at high risk despite standard-of-care treatment with RAS inhibitors. Its distinct mechanism of action, targeting the endothelin pathway, provides a complementary strategy to RAAS blockade. The SONAR trial has provided robust evidence for its efficacy in reducing clinically meaningful kidney outcomes.
Future research will likely focus on identifying patient populations that derive the greatest benefit from this compound, exploring its potential in non-diabetic kidney diseases, and investigating combination therapies with other novel agents like SGLT2 inhibitors. For drug development professionals, the targeted approach of this compound underscores the potential of pathway-specific therapies to address the residual risk of progression in chronic kidney disease.
References
Atrasentan Clinical Trials: A Comparative Analysis of Efficacy and Safety in Kidney Disease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial results for Atrasentan (B1666376), a selective endothelin A (ETA) receptor antagonist, in the treatment of chronic kidney diseases. This analysis focuses on key efficacy and safety data from major clinical trials to support further research and development in this area.
This compound has been investigated in multiple clinical trials for its potential to reduce proteinuria and slow the progression of kidney damage in various nephropathies. This guide synthesizes data from the ALIGN (Phase III), AFFINITY (Phase II), SONAR, and RADAR clinical trials, presenting a cross-study comparison of their findings.
Mechanism of Action
This compound is a potent and selective antagonist of the endothelin A (ETA) receptor.[1] In kidney diseases like IgA Nephropathy (IgAN) and diabetic kidney disease (DKD), the activation of the ETA receptor by endothelin-1 (B181129) (ET-1) contributes to proteinuria, inflammation, fibrosis, and overall kidney damage.[2] By blocking the ETA receptor, this compound mitigates these harmful effects, leading to a reduction in proteinuria and potentially preserving kidney function.[1][3] Preclinical models have also suggested that this compound may reduce inflammation and fibrosis.
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from the ALIGN, AFFINITY, SONAR, and RADAR clinical trials.
Table 1: Efficacy Data - Proteinuria/Albuminuria Reduction
| Clinical Trial | Patient Population | Treatment Group | Placebo/Control Group | Endpoint | Results | Citations |
| ALIGN (Phase III) | IgA Nephropathy (IgAN) | This compound (0.75 mg) + supportive care | Placebo + supportive care | Change in 24-hour Urine Protein to Creatinine (B1669602) Ratio (UPCR) at 36 weeks | 36.1% reduction vs. placebo (p<0.0001) | [4][5][6] |
| AFFINITY (Phase II) | IgA Nephropathy (IgAN) | This compound (0.75 mg) | Open-label, no placebo | Change in 24-hour UPCR from baseline | -38.1% at 6 weeks, -48.3% at 12 weeks, -54.7% at 24 weeks | [3] |
| SONAR | Type 2 Diabetes & Chronic Kidney Disease | This compound (0.75 mg) | Placebo | Primary composite renal endpoint (doubling of serum creatinine or end-stage kidney disease) | Hazard Ratio (HR) 0.65 (95% CI 0.49–0.88; p=0.0047) | [7] |
| RADAR (Phase IIb) | Type 2 Diabetes & Macroalbuminuria | This compound (0.75 mg) | Placebo | Change in albuminuria at 12 weeks | -36.2% reduction vs. +2% in placebo | [8] |
| RADAR (Phase IIb) | Type 2 Diabetes & Macroalbuminuria | This compound (1.25 mg) | Placebo | Change in albuminuria at 12 weeks | -43.9% reduction vs. +2% in placebo | [8] |
Table 2: Safety and Tolerability Data
| Clinical Trial | Patient Population | Key Adverse Events (this compound Group) | Key Adverse Events (Placebo Group) | Notes | Citations |
| ALIGN (Phase III) | IgA Nephropathy (IgAN) | Fluid retention (11.2%) | Fluid retention (8.2%) | Favorable safety profile, consistent with previous data. | [5] |
| AFFINITY (Phase II) | IgA Nephropathy (IgAN) | Headache (led to one discontinuation) | N/A (open-label) | Well-tolerated with no treatment-related serious adverse events. | [9][10] |
| SONAR | Type 2 Diabetes & Chronic Kidney Disease | Fluid retention and anemia more frequent. Hospitalization for heart failure insignificantly increased. | - | Trial terminated prematurely by sponsor. | [7][8] |
| RADAR (Phase IIb) | Type 2 Diabetes & Macroalbuminuria | Increased weight, reduction in hemoglobin. | - | More discontinuations due to adverse events with the 1.25 mg dose. | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies employed in the cited this compound trials.
ALIGN (Phase III) Study Protocol
-
Study Design: A global, randomized, multicenter, double-blind, placebo-controlled Phase III trial.[4]
-
Participants: 340 patients with biopsy-proven IgA Nephropathy at risk of progressive loss of kidney function, with a baseline total proteinuria of ≥1 g/day despite optimized RAS inhibitor treatment.[4][12]
-
Intervention: Patients were randomized to receive either 0.75 mg of this compound or a placebo once daily, in addition to supportive care with a stable dose of a renin-angiotensin system (RAS) inhibitor.[12]
-
Primary Endpoint: The primary efficacy endpoint was the change in 24-hour urine protein to creatinine ratio (UPCR) from baseline at 36 weeks.[5]
-
Secondary Endpoints: Included evaluating the change in kidney function as measured by the estimated glomerular filtration rate (eGFR) at week 136, as well as safety and tolerability.[12]
AFFINITY (Phase II) Study Protocol
-
Study Design: A Phase 2, open-label basket trial.[9]
-
Participants: Adults with biopsy-proven IgAN, eGFR ≥30 mL/min/1.73 m², and UPCR ≥0.5 g/g and <1.0 g/g, on a maximally tolerated and stable dose of a RAS inhibitor for at least 12 weeks.[9][10]
-
Intervention: Patients received 0.75 mg of oral this compound daily for 52 weeks.[9]
-
Primary Endpoint: The primary endpoint was the change in 24-hour UPCR from baseline to week 12.[9]
SONAR Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled trial with an enrichment period.[13]
-
Participants: Individuals with type 2 diabetes and chronic kidney disease (eGFR 25-75 ml/min per 1.73 m², urine albumin/creatinine ratio [UACR] 300-5000 mg/g).[14]
-
Intervention: After a 6-week open-label run-in period with this compound 0.75 mg/day, "responders" (those with a UACR decrease of at least 30% and no substantial fluid retention) were randomized to continue this compound or switch to a placebo.[7][13]
-
Primary Endpoint: A composite of a sustained doubling of serum creatinine or end-stage renal disease.[13]
RADAR (Phase IIb) Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, dose-finding study.[8][15]
-
Participants: Patients with type 2 diabetes and macroalbuminuria who were receiving maximally tolerated doses of ACE inhibitors or ARBs.[8]
-
Intervention: Patients were randomized to receive this compound 0.75 mg/day, 1.25 mg/day, or a placebo for 12 weeks.[8]
-
Primary Endpoint: Change in albuminuria over 12 weeks.[8]
Visualizations
This compound Clinical Trial Workflow
The following diagram illustrates a generalized workflow for the this compound clinical trials, incorporating elements from the ALIGN and AFFINITY study designs.
This comparative guide highlights the consistent efficacy of this compound in reducing proteinuria across different patient populations with chronic kidney disease. The safety profile appears manageable, although fluid retention is a notable adverse event that requires monitoring. The ongoing long-term follow-up of the ALIGN trial will provide crucial data on the impact of this compound on kidney function preservation. These findings underscore the therapeutic potential of selective endothelin A receptor antagonism as a targeted treatment for proteinuric kidney diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Chinook Therapeutics Presents Updated Data from this compound Phase 2 AFFINITY IgA Nephropathy (IgAN) Patient Cohort, Preclinical this compound Research and Ongoing Clinical Trials at the American Society of Nephrology (ASN) Kidney Week 2022 - BioSpace [biospace.com]
- 4. novartis.com [novartis.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. join.hcplive.com [join.hcplive.com]
- 7. SONAR: Is there a Signal in the Noise? — NephJC [nephjc.com]
- 8. The SONAR study—is there a future for endothelin receptor antagonists in diabetic kidney disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Year Results of the AFFINITY Study of this compound in Patients With IgAN | Docwire News [docwirenews.com]
- 10. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 11. The Endothelin Antagonist this compound Lowers Residual Albuminuria in Patients with Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novartis’ this compound shows superiority in Phase III IgAN trial [clinicaltrialsarena.com]
- 13. Rationale and protocol of the Study Of diabetic Nephropathy with this compound (SONAR) trial: A clinical trial design novel to diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Predictors of this compound-Associated Fluid Retention and Change in Albuminuria in Patients with Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Atrasentan and RAS Inhibitors: A Synergistic Approach to Mitigating Kidney Disease Progression
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Atrasentan (B1666376) in combination with Renin-Angiotensin System (RAS) inhibitors versus RAS inhibitor monotherapy for the treatment of chronic kidney disease (CKD), with a focus on diabetic nephropathy and IgA nephropathy. The evidence overwhelmingly supports a combination therapy approach to achieve superior anti-proteinuric effects and slow disease progression.
This compound, a selective endothelin-A (ETA) receptor antagonist, has emerged as a promising therapeutic agent for patients with chronic kidney disease (CKD), particularly those with persistent proteinuria despite standard-of-care treatment with RAS inhibitors. Clinical trials have consistently demonstrated that the addition of this compound to a stable RAS inhibitor regimen results in a clinically significant reduction in albuminuria, a key marker of kidney damage and progression to end-stage renal disease. To date, robust clinical data evaluating this compound as a monotherapy for these conditions are not available, as current ethical and clinical standards mandate the use of RAS inhibitors as a foundational therapy. This guide, therefore, compares the efficacy of this compound in combination with RAS inhibitors against RAS inhibitors alone, the latter represented by the placebo arms in add-on therapy trials.
Quantitative Data Summary
The following tables summarize the key efficacy data from major clinical trials investigating this compound as an add-on therapy to RAS inhibitors.
Table 1: Efficacy of this compound in Combination with RAS Inhibitors in Patients with Type 2 Diabetes and Chronic Kidney Disease
| Study (Trial Name) | Patient Population | Treatment Groups | Duration | Primary Endpoint | Results |
| de Zeeuw et al., 2014 (RADAR/JAPAN)[1][2] | Type 2 Diabetes, UACR 300-3500 mg/g, eGFR 30-75 mL/min/1.73m² | This compound 0.75 mg/day + RASi (n=78) vs. Placebo + RASi (n=50) | 12 weeks | Change in UACR | -35% with this compound vs. no significant change with placebo (p<0.001)[1][2] |
| This compound 1.25 mg/day + RASi (n=83) vs. Placebo + RASi (n=50) | -38% with this compound vs. no significant change with placebo (p<0.001)[1] | ||||
| Heerspink et al., 2019 (SONAR) | Type 2 Diabetes, UACR 300-5000 mg/g, eGFR 25-75 mL/min/1.73m², on max tolerated RASi | This compound 0.75 mg/day + RASi (n=1325) vs. Placebo + RASi (n=1323) | Median 2.2 years | Composite kidney outcome (doubling of serum creatinine (B1669602) or end-stage kidney disease) | 35% relative risk reduction with this compound (HR 0.65; 95% CI 0.49-0.88; p=0.0047) |
Table 2: Efficacy of this compound in Combination with RAS Inhibitors in Patients with IgA Nephropathy
| Study (Trial Name) | Patient Population | Treatment Groups | Duration | Primary Endpoint | Results |
| ALIGN (Interim Analysis) | IgA Nephropathy, proteinuria ≥1 g/day , on max tolerated RASi | This compound 0.75 mg/day + RASi (n≈170) vs. Placebo + RASi (n≈170) | 36 weeks | Change in UPCR | 36.1% reduction with this compound vs. placebo (p<0.0001) |
| This compound + RASi + SGLT2i (n≈32) vs. Placebo + RASi + SGLT2i (n≈32) | 37.4% reduction with this compound vs. placebo |
Experimental Protocols
SONAR (Study of Diabetic Nephropathy with this compound)
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Patients aged 18-85 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25 to 75 ml/min/1.73 m², and a urinary albumin-to-creatinine ratio (UACR) of 300 to 5000 mg/g, who were receiving a maximum tolerated labeled dose of a renin-angiotensin system (RAS) inhibitor.
-
Enrichment Period: All patients received this compound 0.75 mg daily for 6 weeks. Responders (at least a 30% reduction in UACR from baseline) without significant fluid retention were then randomized.
-
Randomization: Eligible patients were randomly assigned in a 1:1 ratio to receive this compound 0.75 mg daily or a matching placebo, in addition to their ongoing RAS inhibitor therapy.
-
Primary Endpoint: A composite of a sustained doubling of the serum creatinine level or the onset of end-stage kidney disease (eGFR <15 ml/min/1.73 m², maintenance dialysis for at least 90 days, or kidney transplantation).
ALIGN (this compound in Patients with IgA Nephropathy)
-
Study Design: A global, Phase 3, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with biopsy-proven IgA nephropathy (IgAN) at risk of progressive loss of renal function, with a total urine protein of ≥1 g/day despite being on a maximally tolerated and stable dose of a RAS inhibitor for at least 12 weeks.
-
Randomization: Approximately 340 patients were randomized to receive either 0.75 mg of this compound or a placebo daily for 132 weeks.
-
Primary Efficacy Endpoint: The change in proteinuria as measured by the 24-hour urine protein to creatinine ratio (UPCR) from baseline to 36 weeks.
-
Secondary Endpoints: Include the change in kidney function over time as measured by eGFR.
Signaling Pathways and Experimental Workflows
The synergistic effect of combining this compound with RAS inhibitors stems from their complementary mechanisms of action in the kidney. RAS inhibitors block the production or action of angiotensin II, a potent vasoconstrictor that increases intraglomerular pressure and promotes fibrosis. This compound, on the other hand, blocks the endothelin-A receptor, inhibiting the effects of endothelin-1, which also contributes to vasoconstriction, podocyte injury, and inflammation.
Caption: Combined blockade of RAS and Endothelin-A pathways.
The diagram above illustrates the dual blockade strategy. By inhibiting both the Renin-Angiotensin and Endothelin-1 pathways, the combination therapy provides a more comprehensive approach to reducing the hemodynamic and cellular stressors that drive the progression of chronic kidney disease.
References
Atrasentan in Glomerular Diseases: A Comparative Analysis of Clinical Efficacy
An Objective Guide for Researchers and Drug Development Professionals
Atrasentan, a potent and selective endothelin A (ETA) receptor antagonist, is emerging as a significant therapeutic candidate for various proteinuric glomerular diseases. By targeting the endothelin-1 (B181129) (ET-1) pathway—a key driver of kidney damage—this compound offers a novel mechanism to reduce proteinuria and potentially slow the progression to end-stage kidney disease. This guide provides a comparative analysis of this compound's effects across different glomerular diseases, supported by data from pivotal clinical trials, detailed experimental protocols, and an examination of its underlying mechanism of action.
Mechanism of Action: Blocking the Path to Kidney Damage
In glomerular diseases, the upregulation of ET-1 plays a central role in pathogenesis. ET-1 binds to ETA receptors on podocytes, mesangial cells, and vascular smooth muscle cells, triggering a cascade of detrimental effects including vasoconstriction, podocyte injury, inflammation, and fibrosis.[1][2] This signaling contributes directly to the breakdown of the glomerular filtration barrier and subsequent proteinuria.[3][4]
This compound selectively blocks the ETA receptor, demonstrating over 1800-fold higher selectivity for the ETA receptor than the endothelin type B (ETB) receptor.[5] This targeted inhibition is designed to mitigate the harmful effects of ET-1 while preserving the potentially beneficial actions mediated by the ETB receptor, such as vasodilation and ET-1 clearance. The primary therapeutic goal of this compound is to reduce proteinuria, a key surrogate marker for the risk of progression to kidney failure.
Endothelin-1 Signaling Pathway in Podocytes and the Action of this compound
Comparative Clinical Trial Performance
This compound has been evaluated in large-scale clinical trials across several glomerular diseases, most notably IgA Nephropathy (IgAN) and Diabetic Kidney Disease (DKD). The Phase 2 AFFINITY basket study is also investigating its effects in Focal Segmental Glomerulosclerosis (FSGS) and Alport Syndrome, though detailed efficacy data for these cohorts are not yet widely published.
Table 1: this compound Efficacy in IgA Nephropathy (IgAN)
| Trial (Phase) | Patient Population | N | Treatment | Primary Endpoint | Result | Citation(s) |
| ALIGN (3) | IgAN, Proteinuria ≥1 g/day , eGFR ≥30 | 340 | 0.75 mg this compound vs. Placebo (+ RASi) | Change in UPCR at 36 weeks | 36.1% reduction vs. Placebo (p<0.0001) | |
| AFFINITY (2) | IgAN, Proteinuria 0.5 to <1.0 g/g, eGFR ≥30 | 20 | 0.75 mg this compound (open-label, + RASi) | Change in UPCR at 12 weeks | ~48.4% reduction from baseline |
Table 2: this compound Efficacy in Diabetic Kidney Disease (DKD)
| Trial (Phase) | Patient Population | N | Treatment | Primary Endpoint | Result | Citation(s) |
| SONAR (3) | T2D, eGFR 25-75, UACR 300-5000 mg/g | 2,648 (responders) | 0.75 mg this compound vs. Placebo (+ RASi) | Time to doubling of serum creatinine (B1669602) or ESRD | Reduced risk of primary renal outcome (HR 0.65; 95% CI 0.49-0.88) |
Analysis: In patients with high-risk IgA Nephropathy (ALIGN trial), this compound demonstrated a highly statistically significant reduction in proteinuria at 36 weeks. The earlier Phase 2 AFFINITY study showed a similarly robust, and sustained, proteinuria reduction over 52 weeks in a population with lower baseline proteinuria.
For Diabetic Kidney Disease, the SONAR trial employed an innovative enrichment design, randomizing only those patients who showed an initial albuminuria reduction of over 30% with this compound. In this "responder" population, this compound significantly lowered the risk of major kidney outcomes compared to placebo.
While direct cross-trial comparisons should be made with caution due to differing patient populations and study designs, this compound consistently shows a potent anti-proteinuric effect across these distinct glomerular diseases.
Experimental Protocols and Trial Designs
The rigor of the clinical data supporting this compound relies on well-defined study protocols. Below are summaries of the key trial methodologies.
Protocol: The ALIGN Phase 3 Trial (IgA Nephropathy)
-
Objective: To evaluate the efficacy and safety of this compound versus placebo in reducing proteinuria and slowing eGFR decline in patients with IgAN at risk of progression.
-
Design: A global, randomized, double-blind, placebo-controlled, parallel-group study.
-
Inclusion Criteria: Adults with biopsy-proven IgAN, eGFR ≥30 mL/min/1.73 m², and total proteinuria ≥1 g/day despite receiving a maximally tolerated and stable dose of a RAS inhibitor for at least 12 weeks.
-
Intervention: Participants were randomized 1:1 to receive either 0.75 mg of this compound orally once daily or a matching placebo.
-
Duration: Approximately 2.5 years (132 weeks) of treatment, followed by a 4-week washout period.
-
Primary Endpoint: Change from baseline in 24-hour urine protein-to-creatinine ratio (UPCR) at 36 weeks.
-
Key Secondary Endpoint: Change in eGFR from baseline to week 136.
Workflow of a Representative this compound Clinical Trial
Protocol: The AFFINITY Phase 2 Basket Trial (Multiple Glomerular Diseases)
-
Objective: To evaluate the efficacy and safety of this compound in patients with several proteinuric glomerular diseases.
-
Design: An open-label, multi-cohort "basket" study.
-
Cohorts & Key Inclusion Criteria:
-
IgAN: Biopsy-proven, UPCR ≥0.5 to <1.0 g/g, eGFR ≥30.
-
FSGS: Biopsy-proven or genetic diagnosis, UPCR >1.0 g/g, eGFR ≥30.
-
Alport Syndrome: Genetic diagnosis, UPCR >0.5 g/g, eGFR ≥30.
-
DKD: Type 2 Diabetes, UACR ≥0.5 g/g, eGFR ≥45, on stable SGLT2 inhibitor.
-
-
Intervention: 0.75 mg this compound orally once daily for 52 weeks. The protocol also allowed for dose escalation to 1.5 mg in the FSGS cohort.
-
Primary Endpoint: Change in proteinuria (UPCR) or albuminuria (UACR) from baseline at week 12.
Conclusion
Clinical trial data strongly support the efficacy of this compound in significantly reducing proteinuria in patients with IgA Nephropathy and reducing the risk of kidney disease progression in a responsive sub-population of patients with Diabetic Kidney Disease. Its targeted mechanism as a selective ETA receptor antagonist addresses a core pathway of glomerular injury. The ongoing evaluation in other glomerulopathies like FSGS and Alport Syndrome through the AFFINITY trial will further clarify its therapeutic breadth. For drug development professionals and researchers, this compound represents a promising, mechanistically distinct approach to managing a range of challenging glomerular diseases. Final long-term data on eGFR preservation from the ALIGN trial will be critical in confirming its role as a foundational kidney-protective therapy.
References
- 1. This compound in Patients With Proteinuric Glomerular Diseases [ctv.veeva.com]
- 2. novartis.com [novartis.com]
- 3. Endothelin-1 and the kidney: new perspectives and recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin and the podocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Atrasentan and Other Treatments for Proteinuric Kidney Diseases
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for proteinuric kidney diseases, particularly IgA nephropathy (IgAN), is rapidly evolving. The recent accelerated FDA approval of Atrasentan (B1666376) (Vanrafia®), a selective endothelin A (ETA) receptor antagonist, introduces a new therapeutic avenue.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound with other key treatment modalities, including the dual endothelin-angiotensin receptor antagonist Sparsentan (B1681978), SGLT2 inhibitors, and the long-standing standard of care, ACE inhibitors and angiotensin II receptor blockers (ARBs).
Executive Summary
This compound has demonstrated a statistically significant reduction in proteinuria in patients with IgAN, a key surrogate marker for delaying the progression to kidney failure.[6][7] This guide will delve into the comparative efficacy, safety profiles, and mechanisms of action of these different drug classes, supported by data from pivotal clinical trials. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key trials are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Comparative Efficacy
The primary measure of efficacy in recent clinical trials for proteinuric kidney diseases has been the percentage reduction in proteinuria. The following tables summarize the key findings from major clinical trials for this compound and its comparators.
Table 1: Baseline Characteristics of Key Clinical Trials
| Trial Name | Investigational Drug | Patient Population | Mean Age (years) | Baseline eGFR (mL/min/1.73m²) | Baseline Proteinuria ( g/day or g/g Cr) |
| ALIGN [8][9][10][11] | This compound | IgA Nephropathy | 45.7 | 58.3 | 1.4 (median UPCR, g/g) |
| PROTECT [12][13][14][15] | Sparsentan | IgA Nephropathy | 46 | 57 | 1.8 (median UPCR, g/day ) |
| DAPA-CKD (IgAN Subgroup) [16] | Dapagliflozin (B1669812) | IgA Nephropathy | 51.2 | 43.8 | 1.3 (median UACR, g/g) |
| EMPA-KIDNEY [17][18][19][20][21] | Empagliflozin | Chronic Kidney Disease | 63.8 | 37.5 | 0.9 (median UACR, g/g) |
| RENAAL | Losartan (B1675146) | Type 2 Diabetes with Nephropathy | 59 | 50.1 | 3.1 (median urinary albumin excretion, g/24h ) |
| IDNT [1][6] | Irbesartan (B333) | Type 2 Diabetes with Nephropathy | 59 | 66 | 4.0 (24h urine protein, g/day ) |
Table 2: Comparative Reduction in Proteinuria
| Treatment | Clinical Trial | Comparator | Duration of Follow-up | Mean Percent Reduction in Proteinuria |
| This compound | ALIGN[6][8][22] | Placebo | 36 Weeks | 36.1% |
| Sparsentan | PROTECT[13][14][23][24] | Irbesartan | 36 Weeks | 49.8% |
| Dapagliflozin | DAPA-CKD (IgAN Subgroup) | Placebo | 2.4 years (median) | ~26% reduction in UACR |
| Empagliflozin | EMPA-KIDNEY | Placebo | 2 years (median) | Greater reduction in UACR vs. placebo |
| Losartan | RENAAL[25] | Placebo | 3.4 years (average) | 35% |
| Irbesartan | PROTECT[13][14][23][24] | Sparsentan | 36 Weeks | 15.1% |
Safety and Tolerability
The safety profiles of these treatments are a critical consideration in their clinical application. The following table outlines the most frequently reported adverse events in their respective pivotal trials.
Table 3: Comparative Safety Profiles
| Treatment | Clinical Trial | Common Adverse Events |
| This compound | ALIGN[8][22] | Peripheral edema, anemia, liver transaminase elevation. |
| Sparsentan | PROTECT[4][23] | Peripheral edema, hypotension, dizziness, hyperkalemia. |
| Dapagliflozin | DAPA-CKD[5][7][16][26] | Generally well-tolerated; low risk of hypoglycemia. |
| Empagliflozin | EMPA-KIDNEY[27][28][29][30] | Generally well-tolerated; genital infections. |
| Losartan | RENAAL[25][31][32][33][34] | Hyperkalemia, dizziness. |
| Irbesartan | IDNT[1][6] | Hyperkalemia, dizziness. |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these drugs stem from their distinct mechanisms of action, targeting different pathways involved in the pathophysiology of proteinuric kidney diseases.
This compound: Selective Endothelin A (ETA) Receptor Antagonist
This compound selectively blocks the endothelin A (ETA) receptor, thereby inhibiting the downstream effects of endothelin-1 (B181129) (ET-1). ET-1 is a potent vasoconstrictor and is implicated in podocyte injury, proteinuria, inflammation, and fibrosis in the kidneys. By blocking the ETA receptor, this compound aims to mitigate these pathological processes.
Caption: this compound's mechanism of action.
Sparsentan: Dual Endothelin and Angiotensin II Receptor Antagonist
Sparsentan is a single molecule that acts as a dual antagonist of both the endothelin A (ETA) receptor and the angiotensin II type 1 (AT1) receptor. This dual blockade targets two key pathways involved in the progression of kidney disease, offering a potentially more comprehensive therapeutic effect than targeting either pathway alone.
Caption: Sparsentan's dual mechanism of action.
SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors, such as dapagliflozin and empagliflozin, work in the proximal tubules of the kidneys to reduce glucose reabsorption, leading to increased urinary glucose excretion. This primary action has several secondary effects that are beneficial for kidney health, including restoring tubuloglomerular feedback, reducing intraglomerular pressure, and having anti-inflammatory and anti-fibrotic effects.
Caption: SGLT2 inhibitors' mechanism of action.
ACE Inhibitors and ARBs
ACE inhibitors and ARBs are mainstays in the management of proteinuric kidney diseases. They both act on the Renin-Angiotensin-Aldosterone System (RAAS). ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. ARBs block the action of angiotensin II at the AT1 receptor. Both mechanisms lead to vasodilation of the efferent arteriole of the glomerulus, reducing intraglomerular pressure and thereby decreasing proteinuria.
Caption: ACE inhibitors' and ARBs' mechanism of action.
Experimental Protocols
This section provides a summary of the methodologies for the key clinical trials cited in this guide.
ALIGN Trial (this compound)
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled.[35][36]
-
Participants: Patients with biopsy-proven IgA nephropathy, urinary protein to creatinine (B1669602) ratio (UPCR) ≥1.0 g/g, and an estimated glomerular filtration rate (eGFR) ≥30 mL/min/1.73 m².[9][11] All patients were on a stable and maximally tolerated dose of a renin-angiotensin system (RAS) inhibitor.[9][11]
-
Intervention: this compound (0.75 mg) or placebo once daily.
-
Primary Endpoint: Change in UPCR from baseline to 36 weeks.[9][11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Low-dose losartan therapy reduces proteinuria in normotensive patients with immunoglobulin A nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irbesartan Diabetic Nephropathy Trial - American College of Cardiology [acc.org]
- 4. PROTECT: Two-Year Findings in Patients with IgA Nephropathy - Travere Medical Affairs [medicalaffairs.travere.com]
- 5. Efficacy and Safety of Dapagliflozin in Patients With CKD Across Major Geographic Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Irbesartan type II diabetic nephropathy trial: study design and baseline patient characteristics. For the Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azmed.cr [azmed.cr]
- 8. hcplive.com [hcplive.com]
- 9. research.rug.nl [research.rug.nl]
- 10. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 11. Pardon Our Interruption [medcommshydhosting.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Sparsentan in IgA Nephropathy : The PROTECT trial — NephJC [nephjc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. EMPA-Kidney: ‘Empa’sizing the role of Flozins in Chronic Kidney Disease — NephJC [nephjc.com]
- 20. Design, recruitment, and baseline characteristics of the EMPA-KIDNEY trial. — Oxford Big Data Institute [bdi.ox.ac.uk]
- 21. [PDF] Design, recruitment, and baseline characteristics of the EMPA-KIDNEY trial | Semantic Scholar [semanticscholar.org]
- 22. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 23. Efficacy and safety of sparsentan versus irbesartan in patients with IgA nephropathy (PROTECT): 2-year results from a randomised, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protecting IgA Nephropathy Patients: Sparsentan Reduces Proteinuria and Preserves Kidney Function Through to Two Years - International Society of Nephrology [theisn.org]
- 25. Effects of Losartan on Renal and Cardiovascular Outcomes in Patients With Type 2 Diabetes and Nephropathy - American College of Cardiology [acc.org]
- 26. Effects of Dapagliflozin in Chronic Kidney Disease, With and Without Other Cardiovascular Medications: DAPA-CKD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Safety of Empagliflozin: An Individual Participant-Level Data Meta-Analysis from Four Large Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pardon Our Interruption [boehringer-ingelheim.com]
- 29. r3i.org [r3i.org]
- 30. Safety of Empagliflozin in Patients With Type 2 Diabetes and Chronic Kidney Disease: Pooled Analysis of Placebo-Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Losartan in patients with type 2 diabetes and proteinuria: observations from the RENAAL Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ahajournals.org [ahajournals.org]
- 33. catalog.data.gov [catalog.data.gov]
- 34. 2minutemedicine.com [2minutemedicine.com]
- 35. Novartis’ this compound shows superiority in Phase III IgAN trial [clinicaltrialsarena.com]
- 36. novartis.com [novartis.com]
Atrasentan in Diabetic Kidney Disease: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of Atrasentan clinical trials in diabetic kidney disease (DKD), offering a comparative perspective against other therapeutic alternatives. The information is curated to support research, scientific evaluation, and drug development efforts in the field of nephrology.
Abstract
This compound, a selective endothelin A (ETA) receptor antagonist, has demonstrated a significant reduction in albuminuria and a delay in the progression of diabetic kidney disease. This guide synthesizes data from key clinical trials, including the pivotal SONAR study, to provide a detailed overview of this compound's efficacy and safety profile. We compare these findings with established and emerging treatments for DKD, such as SGLT2 inhibitors and non-steroidal mineralocorticoid receptor antagonists (MRAs), to contextualize this compound's potential role in the therapeutic landscape. Detailed experimental protocols and signaling pathways are provided to facilitate a deeper understanding of the underlying science.
Comparative Efficacy and Safety of this compound
This compound has been evaluated in multiple clinical trials, with the "Study of Diabetic Nephropathy with this compound" (SONAR) being the largest and most significant.[1][2] The primary focus of these trials has been to assess the impact of this compound on renal outcomes in patients with type 2 diabetes and chronic kidney disease (CKD).
Key Clinical Trial Data: this compound
The following tables summarize the quantitative data from key this compound trials. The SONAR trial utilized an enrichment design where patients who showed an initial positive response to this compound (responders) were then randomized to receive the drug or a placebo.[1][3]
Table 1: Renal Outcomes in this compound Trials
| Trial/Analysis | Patient Population | Treatment Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Citation |
| SONAR (Responders) | T2D, CKD G2-G4, macroalbuminuria | 79/1325 (6.0%) | 105/1323 (7.9%) | 0.65 (0.49–0.88) | 0.0047 | [1] |
| Primary Composite Renal Endpoint (Doubling of Serum Creatinine (B1669602) or ESRD) | ||||||
| Meta-analysis (4 RCTs) | Diabetic Nephropathy | Lower UACR vs. Control | - | SMD: -222.47 (-367.57, -77.38) | < 0.01 | [3][4] |
| Urinary Albumin-to-Creatinine Ratio (UACR) |
Table 2: Cardiovascular and Safety Outcomes in this compound Trials
| Trial/Analysis | Outcome | Treatment Group | Placebo Group | Hazard Ratio / Odds Ratio (95% CI) | p-value | Citation |
| SONAR (Responders) | Hospital admission for heart failure | 47/1325 (3.5%) | 34/1323 (2.6%) | 1.33 (0.85–2.07) | 0.208 | [1] |
| Death | 58/1325 (4.4%) | 52/1323 (3.9%) | 1.09 (0.75–1.59) | 0.65 | [1] | |
| Meta-analysis (4 RCTs) | Cardiovascular Disease Prevalence | - | - | OR: 0.83 (0.73, 0.95) | < 0.01 | [3][4] |
| Adverse Reactions | - | - | OR: 1.00 (1.00, 1.20) | 0.051 | [5] |
Comparison with Other Therapeutic Agents
While direct head-to-head meta-analyses are limited, a comparison can be drawn from the results of major clinical trials of other drug classes used in diabetic kidney disease.
Table 3: Comparative Efficacy of Different Drug Classes in Diabetic Kidney Disease
| Drug Class | Key Trial(s) | Primary Renal Outcome | Hazard Ratio (95% CI) vs. Placebo | Key Cardiovascular Outcome | Hazard Ratio (95% CI) vs. Placebo | Citation |
| Endothelin Receptor Antagonist (this compound) | SONAR | Doubling of serum creatinine or ESRD | 0.65 (0.49–0.88) | CV death, non-fatal MI, non-fatal stroke | Not significantly reduced | [1][6] |
| SGLT2 Inhibitors | CREDENCE (Canagliflozin) | Composite of ESRD, doubling of serum creatinine, or renal/CV death | 0.70 (0.59–0.82) | CV death, MI, or stroke | 0.80 (0.67–0.95) | [7] |
| Non-steroidal MRA (Finerenone) | FIDELIO-DKD | Composite of kidney failure, sustained ≥40% eGFR decrease, or renal death | 0.82 (0.73–0.93) | Composite of CV death, non-fatal MI, non-fatal stroke, or HHF | 0.86 (0.75–0.99) | [8][9] |
Experimental Protocols
SONAR Trial Methodology
The "Study of Diabetic Nephropathy with this compound" (SONAR) was a Phase 3, randomized, double-blind, placebo-controlled trial.[10][11]
-
Patient Population: Adults aged 18–85 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25–75 mL/min per 1.73 m², and a urine albumin-to-creatinine ratio (UACR) of 300–5000 mg/g. All patients were on a maximum tolerated dose of a renin-angiotensin system (RAS) inhibitor for at least 4 weeks.[1][12]
-
Enrichment Period: All eligible participants received this compound 0.75 mg daily for a 6-week enrichment period.[1][12] "Responders" were defined as patients who had a UACR decrease of at least 30% with no substantial fluid retention.[1]
-
Randomization: Responders were randomly assigned in a 1:1 ratio to receive either this compound 0.75 mg daily or a placebo.[1]
-
Primary Endpoint: The primary composite endpoint was the time to the first occurrence of doubling of serum creatinine (sustained for ≥30 days) or end-stage renal disease (ESRD), defined as eGFR <15 mL/min per 1.73 m² sustained for ≥90 days, chronic dialysis for ≥90 days, kidney transplantation, or death from kidney failure.[1][11]
-
Safety Monitoring: Safety was assessed by monitoring adverse events, with a particular focus on fluid retention and heart failure.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a selective antagonist of the endothelin A (ETA) receptor.[13][14] In diabetic kidney disease, increased levels of endothelin-1 (B181129) (ET-1) contribute to vasoconstriction, inflammation, and fibrosis through activation of the ETA receptor.[13] By blocking this receptor, this compound mitigates these detrimental effects.[14]
References
- 1. Rationale and protocol of the Study Of diabetic Nephropathy with this compound (SONAR) trial: A clinical trial design novel to diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Rationale and protocol of the Study Of diabetic Nephropathy with this compound (SONAR) trial: A clinical trial design novel to diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists in Kidney Disease [mdpi.com]
- 5. SONAR: Study Of Diabetic Nephropathy with this compound » Diabetes Institute » College of Medicine » University of Florida [diabetes.ufl.edu]
- 6. Endothelin receptor antagonists in kidney protection for diabetic kidney disease and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canagliflozin and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation and Study of Diabetic Nephropathy with this compound: what was learned about the treatment of diabetic kidney disease with canagliflozin and this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-Analysis of the Efficacy and Safety of Finerenone in Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of finerenone on cardiovascular events in kidney disease and/or diabetes: a meta analysis of randomized control … [ouci.dntb.gov.ua]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Adverse Effects of this compound in Patients with Diabetic Nephropathy: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelin Antagonists in Diabetic Nephropathy: Back to Basics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is this compound used for? [synapse.patsnap.com]
Evaluating the Synergistic Potential of Atrasentan with Immunosuppressants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Atrasentan, a selective endothelin-A (ETA) receptor antagonist, has emerged as a promising therapeutic agent for reducing proteinuria in chronic kidney diseases, including IgA nephropathy (IgAN).[1][2][3] Its mechanism of action, which involves mitigating vasoconstriction, inflammation, and fibrosis, suggests a potential for synergistic effects when combined with traditional immunosuppressive therapies.[1][4] This guide provides a comparative overview of the theoretical basis for these synergies, supported by available preclinical data and detailed experimental protocols to facilitate further research in this area.
Rationale for Synergy: Intersecting Pathophysiological Pathways
The progression of many chronic kidney diseases involves a complex interplay of hemodynamic and inflammatory processes. This compound primarily targets the hemodynamic component by blocking the effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and pro-fibrotic agent. Immunosuppressants, on the other hand, directly target the inflammatory cascade. The potential for synergy lies in the crosstalk between these pathways.
ET-1, acting through the ETA receptor, has been shown to activate pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT). These pathways are also primary targets for various immunosuppressive agents. By inhibiting ETA receptor activation, this compound may not only exert its direct renal-protective effects but also potentiate the anti-inflammatory action of immunosuppressants.
Preclinical Evidence and Comparative Data
Direct preclinical or clinical studies evaluating the synergistic effects of this compound with immunosuppressants are currently limited. Most clinical trials of this compound have excluded patients on systemic immunosuppressive therapy. However, preclinical studies in various animal models of renal disease provide a foundation for hypothesizing the benefits of combination therapy.
The following tables summarize hypothetical quantitative data from a preclinical study designed to investigate the synergistic effects of this compound with a calcineurin inhibitor (e.g., Tacrolimus) and a purine (B94841) synthesis inhibitor (e.g., Mycophenolate Mofetil) in a grouped ddY (gddY) mouse model of IgA nephropathy.
Table 1: Hypothetical Effects of this compound and Tacrolimus Combination Therapy in gddY Mice
| Treatment Group | Proteinuria (mg/24h) | Glomerulosclerosis Index (0-4) | Renal NF-κB Activity (RLU) |
| Vehicle Control | 450 ± 50 | 3.2 ± 0.4 | 1000 ± 120 |
| This compound (10 mg/kg) | 300 ± 40 | 2.5 ± 0.3 | 750 ± 90 |
| Tacrolimus (1 mg/kg) | 350 ± 45 | 2.8 ± 0.3 | 600 ± 70 |
| This compound + Tacrolimus | 150 ± 30 | 1.5 ± 0.2 | 400 ± 50 |
Table 2: Hypothetical Effects of this compound and Mycophenolate Mofetil Combination Therapy in gddY Mice
| Treatment Group | Proteinuria (mg/24h) | Glomerular Macrophage Infiltration (cells/glomerulus) | Renal IL-6 Expression (pg/mg tissue) |
| Vehicle Control | 450 ± 50 | 15 ± 3 | 200 ± 25 |
| This compound (10 mg/kg) | 300 ± 40 | 10 ± 2 | 150 ± 20 |
| Mycophenolate Mofetil (20 mg/kg) | 320 ± 35 | 8 ± 2 | 120 ± 15 |
| This compound + MMF | 180 ± 25 | 4 ± 1 | 80 ± 10 |
Experimental Protocols
To facilitate further investigation, a detailed experimental protocol for a preclinical study in a gddY mouse model of IgA nephropathy is provided below.
Protocol: Evaluation of Synergistic Effects of this compound and Immunosuppressants in gddY Mice
1. Animal Model and Study Groups:
-
Model: Grouped ddY (gddY) mice, which spontaneously develop IgA nephropathy.
-
Age: 8 weeks at the start of treatment.
-
Groups (n=10-12 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
This compound (10 mg/kg/day, oral gavage)
-
Immunosuppressant (e.g., Tacrolimus 1 mg/kg/day or MMF 20 mg/kg/day, oral gavage)
-
This compound + Immunosuppressant (same doses as above)
-
2. Treatment and Monitoring:
-
Duration: 8-12 weeks.
-
Monitoring:
-
Weekly: Body weight, 24-hour urine collection for proteinuria analysis.
-
Monthly: Blood collection for serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) analysis.
-
3. Endpoint Analysis (at study termination):
-
Histopathology:
-
Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin.
-
Sections are stained with Periodic acid-Schiff (PAS) for glomerulosclerosis scoring and Masson's trichrome for interstitial fibrosis.
-
-
Immunohistochemistry:
-
Staining for markers of inflammation (e.g., CD68 for macrophages) and fibrosis (e.g., collagen IV).
-
-
Molecular Analysis (from kidney tissue):
-
qRT-PCR: To quantify mRNA expression of inflammatory cytokines (e.g., IL-6, TNF-α) and fibrotic markers (e.g., TGF-β1, fibronectin).
-
Western Blot or ELISA: To measure protein levels and activity of key signaling molecules (e.g., NF-κB, p-STAT3).
-
Signaling Pathways and Visualization
The following diagrams illustrate the signaling pathways of this compound and common immunosuppressants, highlighting the potential points of synergistic interaction.
Conclusion and Future Directions
The combination of this compound with immunosuppressive agents represents a theoretically sound strategy to target both the hemodynamic and inflammatory drivers of chronic kidney disease. The overlapping effects on key signaling pathways such as NF-κB and JAK/STAT provide a strong rationale for expecting synergistic or additive therapeutic benefits. However, the lack of direct experimental evidence underscores the critical need for well-designed preclinical studies to validate this hypothesis. The experimental protocol outlined in this guide provides a framework for such investigations, which could pave the way for novel combination therapies for patients with progressive renal diseases. Future research should focus on elucidating the precise molecular mechanisms of interaction and evaluating the long-term efficacy and safety of these combination regimens.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Atrasentan
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the entire lifecycle of a chemical, including its proper disposal. Atrasentan, an endothelin A receptor antagonist, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Disposal Principles
The primary methods for this compound disposal focus on chemical destruction and incineration, with a strict prohibition on sewer system discharge.[1][2] Adherence to local, state, and federal regulations is paramount throughout the disposal process.
Step-by-Step Disposal Protocol for this compound Waste
-
Initial Assessment and Segregation :
-
Identify all waste streams containing this compound, including pure substance, solutions, and contaminated labware (e.g., vials, gloves, bench paper).
-
Segregate this compound waste from other chemical waste to prevent incompatible mixtures.[3]
-
-
Containerization :
-
Storage :
-
Store waste containers in a designated, well-ventilated satellite accumulation area at or near the point of generation.[2][5][6]
-
Keep containers tightly closed except when adding waste.[1][2]
-
Store apart from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents.[7]
-
-
Disposal of Liquid this compound Waste :
-
Disposal of Solid this compound Waste and Contaminated Materials :
-
Disposal of Empty Containers :
-
Containers that held this compound should be triple-rinsed (or the equivalent) before recycling or reconditioning.[1][2] The rinsate must be collected and disposed of as hazardous waste.[8]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if regulations permit.[1][2]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[2][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye/face protection.[2][7]
-
Prevent further leakage or spillage if it is safe to do so.[2][7] Do not let the chemical enter drains.[2]
-
For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[7]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[2][4]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[7]
Quantitative Data Summary
No specific quantitative limits for this compound disposal (e.g., concentration thresholds for specific disposal methods) are provided in the available safety data sheets. The guidance is qualitative, emphasizing complete containment and professional disposal.
| Parameter | Guideline |
| Sewer Disposal | Prohibited[1][2] |
| Primary Disposal Method | Licensed chemical destruction or controlled incineration[1][2] |
| Empty Container Rinsing | Triple-rinse (or equivalent)[1][2] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. targetmol.com [targetmol.com]
- 3. danielshealth.com [danielshealth.com]
- 4. biosynth.com [biosynth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. echemi.com [echemi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Atrasentan
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Atrasentan, a selective endothelin A receptor antagonist. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and minimize exposure risk.
This compound's hazard classification presents some inconsistencies across various safety data sheets (SDS). While some sources do not classify it as a hazardous substance, others indicate it may be harmful if swallowed, cause skin and eye irritation, and potentially pose reproductive health risks.[1][2] Given this ambiguity, a conservative approach to safety is paramount. All personnel must treat this compound as a potentially hazardous substance and follow the personal protective equipment (PPE) and handling guidelines outlined below.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound to prevent dermal, ocular, and respiratory exposure. The required level of PPE is dictated by the specific handling procedure.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair of chemical-resistant gloves | Not required unless leakage is suspected | Not required unless leakage is suspected | Safety glasses |
| Weighing/Compounding (Solid) | Double pair of chemical-resistant gloves | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles and face shield |
| Solution Preparation & Administration | Double pair of chemical-resistant gloves | Disposable, impermeable, long-sleeved with tight cuffs | Not required if performed in a certified chemical fume hood | Goggles or face shield |
| Waste Disposal | Double pair of chemical-resistant gloves | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible | Goggles or face shield |
| Spill Cleanup | Double pair of heavy-duty, chemical-resistant gloves | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95 or higher) | Goggles and face shield |
Note: All disposable PPE should be removed and discarded as hazardous waste after handling this compound.
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a certified chemical fume hood or a glove box.[1][3] An eyewash station and safety shower must be readily accessible.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3] Keep it away from strong oxidizing agents.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the affected area. Restrict access to the spill zone.
-
Don PPE: Before re-entering the area, don the full spill-response PPE as detailed in the table above.
-
Containment: For liquid spills, contain the spill using absorbent pads or spill pillows, working from the outside in. For solid spills, gently cover the material with a damp paper towel to avoid generating dust.
-
Cleanup:
-
Solid Spills: Carefully scoop the material into a labeled, sealable hazardous waste container.
-
Liquid Spills: Use absorbent pads to soak up the spill. Place all used absorbent materials into a labeled, sealable hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Waste Disposal Plan
All this compound waste is to be considered hazardous.
-
Segregation: Segregate all this compound-contaminated waste, including unused product, contaminated labware, and used PPE, from non-hazardous waste streams.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Disposal: Dispose of all this compound waste in accordance with institutional and local regulations for hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures. Contaminated waste from the manufacturing process of this compound is classified as hazardous waste and should be stored in bunded areas prior to shipment.
Experimental Protocols
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Visualized Workflows
The following diagrams illustrate key procedural workflows for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
